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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-Methyl-7-nitroindoline (CAS 221313-72-0) – Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 1-Methyl-7-nitroindoline (CAS 221313-72-0) is a highly specialized, rigid bicyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its fully s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-7-nitroindoline (CAS 221313-72-0) is a highly specialized, rigid bicyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its fully saturated C2-C3 bond and the strong electron-withdrawing nitro group at the 7-position, this compound serves as a critical intermediate. It is predominantly employed in the synthesis of bioactive sulfonamides, which have demonstrated potent efficacy as anti-helminthic agents and enzyme inhibitors ()[1]. Furthermore, its unique electronic properties make it a valuable reagent for biochemical probes, including RNA structure analysis via SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) techniques ()[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol, and maps its downstream functionalization pathways.

Physicochemical Profiling

Understanding the fundamental properties of 1-methyl-7-nitroindoline is essential for predicting its behavior in complex synthetic matrices. The saturation of the pyrrole ring (indoline vs. indole) significantly alters the basicity of the nitrogen atom and the overall molecular geometry.

Table 1: Chemical Identity & Structural Parameters
ParameterValue
IUPAC Name 1-Methyl-7-nitroindoline
CAS Registry Number 221313-72-0
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
SMILES String O=CC2)[O-]
Structural Classification Bicyclic Nitroaromatic / Indoline Derivative

Data sourced from authoritative chemical databases ()[3].

Table 2: Physical & Reactivity Properties
PropertyCharacteristic / Implication
Appearance Typically presents as a solid powder.
Electrophilic Susceptibility The nitro group deactivates the aromatic ring, making further electrophilic aromatic substitution challenging but highly regioselective ()[2].
Redox Potential The nitro group is highly susceptible to catalytic hydrogenation, readily yielding the corresponding amine intermediate[2].

Mechanistic Synthesis & Experimental Protocol

The de novo synthesis of 1-methyl-7-nitroindoline is classically achieved via the regioselective reduction of the C2-C3 double bond of its aromatic precursor, 1-methyl-7-nitro-1H-indole. Direct nitration of 1-methylindoline is often avoided due to the high electron density of the indole nucleus, which typically leads to unwanted positional isomers (e.g., 1-methyl-3-nitro-1H-indole) ()[4].

Protocol: Regioselective Reduction via Sodium Cyanoborohydride

Objective: To selectively reduce the C2-C3 double bond of the indole ring without reducing the sensitive nitro group at the 7-position ()[1].

Reagents:

  • 1-Methyl-7-nitro-1H-indole (5.0 g, 28.38 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (7.13 g, 113.53 mmol)

  • Glacial acetic acid (50 mL)

  • Sodium hydroxide (2M aqueous)

  • Dichloromethane (DCM)

Step-by-Step Methodology & Causality Analysis

Step 1: Substrate Activation

  • Action: Dissolve 1-methyl-7-nitro-1H-indole (5.0 g) in glacial acetic acid (50 mL) at 25°C.

  • Causality: Acetic acid acts as both the solvent and the proton source. It selectively protonates the C3 carbon of the indole ring, breaking aromaticity and generating a highly electrophilic indoleninium (iminium) intermediate that is primed for hydride attack.

Step 2: Hydride Addition

  • Action: Add sodium cyanoborohydride (7.13 g, ~4.0 equiv) in small portions to the stirring solution.

  • Causality: NaBH₃CN is specifically chosen because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making the reagent stable in acidic media (down to pH ~3). Standard sodium borohydride (NaBH₄) would rapidly decompose in acetic acid, violently evolving hydrogen gas. Portion-wise addition controls the mild exotherm and ensures a steady concentration of the active hydride species.

Step 3: Thermal Reduction & In-Process Control

  • Action: Elevate the reaction temperature to 70°C and stir continuously for 48 hours.

  • Causality: The strongly electron-withdrawing nitro group at the 7-position significantly deactivates the indole system. Elevated thermal energy and extended reaction times are required to drive the reduction of the sterically and electronically hindered C2-C3 bond to completion.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the strongly UV-active spot corresponding to the fully conjugated starting material disappears. This confirms the loss of aromaticity in the pyrrole ring and validates the reduction.

Step 4: Quenching & Phase Partitioning

  • Action: Concentrate the mixture under reduced pressure to remove excess acetic acid. Dilute the resulting residue with distilled water. Slowly add 2M sodium hydroxide until the aqueous phase reaches exactly pH 8.

  • Causality & Self-Validation Check: The newly formed indoline product is a weak base. Adjusting the pH to 8 neutralizes the residual acetic acid and deprotonates the indoline nitrogen. Critical Validation: If the solution remains acidic (pH < 7), the product will exist as a water-soluble acetate salt, leading to catastrophic yield loss during extraction. Achieving a stable pH of 8 ensures the product is completely in its free-base form, allowing it to partition efficiently into the organic phase.

Step 5: Extraction & Isolation

  • Action: Extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-7-nitroindoline (approx. 7.07 g)[1].

Downstream Functionalization & Medicinal Applications

The primary utility of 1-methyl-7-nitroindoline lies in its downstream functionalization. The nitro group acts as a masked amine. Upon catalytic reduction (e.g., using H₂ gas over a Palladium-on-Carbon catalyst), it yields 1-methylindolin-7-amine ()[2].

This nucleophilic amine is subsequently reacted with various sulfonyl chlorides to generate highly specific sulfonamide derivatives. These derivatives are currently being investigated and patented for their potent biological activity, particularly in the treatment of helminth infections and as selective FBPase inhibitors for metabolic disorders ()[1].

G A 1-Methyl-7-nitro-1H-indole (Starting Material) B 1-Methyl-7-nitroindoline CAS 221313-72-0 A->B NaBH3CN, AcOH, 70°C Selective C2-C3 Reduction C 1-Methylindolin-7-amine (Reactive Intermediate) B->C H2, Pd/C Nitro Reduction D Sulfonamide Derivatives (Therapeutic Agents) C->D R-SO2Cl, Base Amidation

Synthetic workflow from 1-methyl-7-nitro-1H-indole to bioactive sulfonamide derivatives.

Storage and Handling Protocols

As a nitroaromatic compound, 1-methyl-7-nitroindoline requires strict handling protocols to maintain its chemical integrity and ensure laboratory safety:

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the indoline ring back to the indole. Maintain at room temperature (or 2-8°C for long-term storage) in a dry, well-ventilated area.

  • Light Sensitivity: Nitroindolines can exhibit photochemical reactivity (often utilized in light-triggered caging applications)[2]. Therefore, storage in amber glass or opaque containers is mandatory to prevent UV-induced degradation.

  • Toxicity: Handle with standard PPE (nitrile gloves, safety goggles, lab coat) inside a fume hood. Nitroaromatics are generally considered potential skin sensitizers and mutagens.

References

  • Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL

Sources

Exploratory

Chemical Profiling and Exact Mass Elucidation of 1-Methyl-7-nitroindoline: A Technical Guide for Preclinical Development

Executive Summary 1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a highly valuable bicyclic scaffold in medicinal chemistry, frequently utilized as a synthetic intermediate in the development of novel therapeutics, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a highly valuable bicyclic scaffold in medicinal chemistry, frequently utilized as a synthetic intermediate in the development of novel therapeutics, including[1]. Structurally, it consists of a 2,3-dihydroindole (indoline) core, N-methylated at position 1, and substituted with a strongly electron-withdrawing nitro group at position 7[2].

Unlike its fully aromatic indole counterpart, the indoline core presents unique stereoelectronic properties, offering distinct vectors for functionalization. This whitepaper provides an in-depth mechanistic and analytical framework for drug development professionals, focusing on exact mass elucidation for High-Resolution Mass Spectrometry (HRMS) validation and the chemoselective synthesis of this critical pharmacophore.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of 1-methyl-7-nitroindoline is the first step in incorporating it into complex synthetic pipelines. The saturation of the C2-C3 bond in the indoline core shifts the hybridization of these carbons from sp² to sp³, altering the molecule's three-dimensional conformation and its reactivity profile compared to its indole precursor.

Physicochemical Properties Summary
PropertyValue
Chemical Name 1-Methyl-7-nitroindoline
CAS Registry Number 221313-72-0
Molecular Formula C9H10N2O2
Average Molecular Weight 178.19 g/mol
Monoisotopic Exact Mass 178.0742 Da
Structural Features Reduced C2-C3 bond, N-methyl, C7-nitro

Exact Mass Calculation Methodology

In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (178.19 g/mol ) is insufficient for rigorous structural validation. Instead, the monoisotopic exact mass—calculated using the mass of the most abundant isotope of each constituent element—is required to detect trace impurities, such as unreacted starting materials or over-reduced byproducts.

The exact mass of 1-methyl-7-nitroindoline ( C9​H10​N2​O2​ ) is calculated as follows:

ElementIsotopeAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon 12 C912.000000108.000000
Hydrogen 1 H101.00782510.078250
Nitrogen 14 N214.00307428.006148
Oxygen 16 O215.99491531.989830
Total Monoisotopic Exact Mass 178.074228 Da
Analytical Validation via HRMS (Self-Validating System)

A self-validating analytical workflow relies on identifying specific mass-to-charge (m/z) shifts. When analyzed via Electrospray Ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]+ is calculated by adding the exact mass of a proton (1.007276 Da) to the molecule's exact mass.

  • Expected Target [M+H]+ : 178.074228 + 1.007276 = 179.0815 m/z

  • Starting Material [M+H]+ (1-Methyl-7-nitroindole): 177.0659 m/z

The precise +2.0156 m/z shift serves as definitive, self-validating proof of the chemoselective reduction of the C2-C3 double bond (addition of two hydrogen atoms) without the undesired reduction of the C7-nitro group.

Synthetic Workflow: Chemoselective Indole Reduction

The most robust method for synthesizing 1-methyl-7-nitroindoline is the chemoselective reduction of 1-methyl-7-nitro-1H-indole, a protocol adapted from[1]. This protocol is designed to reduce the pyrrole ring while preserving the highly reducible nitro group.

Experimental Protocol

Objective: Chemoselective reduction of the C2-C3 double bond.

  • Step 1: Substrate Activation (Protonation)

    • Action: Dissolve 1-methyl-7-nitro-1H-indole (5.0 g, 28.38 mmol) in glacial acetic acid (50 mL) at 25°C under a nitrogen atmosphere.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source. Protonation at the C3 position of the indole ring disrupts the aromaticity of the pyrrole moiety, generating a highly electrophilic indolium (iminium) intermediate that is susceptible to hydride attack.

  • Step 2: Hydride Transfer (Reduction)

    • Action: Add sodium cyanoborohydride ( NaBH3​CN ) (7.13 g, 113.53 mmol, 4.0 equiv.) in small portions. Stir the reaction mixture at 70°C for 48 hours.

    • Causality: NaBH3​CN is selected over NaBH4​ due to its stability in acidic media (down to pH ~3). The electron-withdrawing nitro group at the C7 position strongly deactivates the indole ring. Therefore, elevated temperatures (70°C) and extended reaction times (48 h) are required to drive the reduction of the sterically hindered and electronically deactivated iminium intermediate to completion.

  • Step 3: Quenching and Phase Extraction

    • Action: Concentrate the mixture under reduced pressure to remove excess acetic acid. Dilute the residue with deionized water, then carefully adjust the aqueous phase to pH 8 using 2M sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (DCM).

    • Causality: Adjusting the pH to 8 neutralizes the remaining acetic acid and deprotonates the newly formed indoline nitrogen, ensuring the product partitions efficiently into the organic (DCM) phase. Crucially, the alkaline pH prevents the decomposition of unreacted cyanoborohydride into highly toxic hydrogen cyanide (HCN) gas, ensuring operator safety.

  • Step 4: Purification

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography or preparative HPLC if necessary.

    • Causality: Removes residual inorganic salts and unreacted starting material, yielding high-purity 1-methyl-7-nitroindoline suitable for downstream applications (e.g., catalytic hydrogenation to 1-methylindolin-7-amine).

Mechanistic Pathway & Application Workflow

G SM 1-Methyl-7-nitro-1H-indole (Aromatic Core) Protonation Protonation (AcOH) Indolium Intermediate SM->Protonation Activation Reduction Hydride Transfer (NaBH3CN, 70°C) Protonation->Reduction Electrophilic Attack Target 1-Methyl-7-nitroindoline (Target: 178.0742 Da) Reduction->Target +2H (Chemoselective) Downstream Catalytic Hydrogenation (H2, Pd/C) Target->Downstream Downstream Workflow Amine 1-Methylindolin-7-amine (Sulfonamide Precursor) Downstream->Amine Nitro Reduction

Fig 1: Chemoselective synthesis and downstream application workflow of 1-Methyl-7-nitroindoline.

References

  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases. Google Patents.

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 1-Methyl-7-nitroindoline in Common Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-Methyl-7-nitroindoline. In the absence of extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-Methyl-7-nitroindoline. In the absence of extensive publicly available solubility data for this specific compound, this document outlines a robust, first-principles approach to generating a reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of accurate and reproducible data critical for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Significance of a Solubility Profile

1-Methyl-7-nitroindoline, a substituted indoline derivative, possesses a molecular architecture suggestive of its potential utility as a building block in medicinal chemistry and materials science. The presence of a nitro group, a methyl group, and a heterocyclic indoline core imparts a unique combination of polarity and potential for intermolecular interactions. A comprehensive understanding of its solubility in a range of common organic solvents is a fundamental prerequisite for its effective use. Solubility data informs critical process parameters, including solvent selection for synthesis and purification, formulation development, and the design of in vitro biological assays.[1][2]

This guide will detail the experimental determination of the thermodynamic equilibrium solubility of 1-Methyl-7-nitroindoline, focusing on the widely accepted shake-flask method.[3][4]

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a solute in a given solvent.[5] The molecular structure of 1-Methyl-7-nitroindoline, featuring both a polar nitro group and a less polar methyl-indoline scaffold, suggests a nuanced solubility profile. It is anticipated to exhibit greater solubility in polar aprotic solvents and potentially moderate solubility in some polar protic solvents, with limited solubility in nonpolar solvents.

A systematic approach to solvent selection should encompass a range of polarities and solvent classes. A recommended starting panel of solvents would include:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol, Water

  • Nonpolar Solvents: Hexane, Toluene, Dichloromethane

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a reliable and widely used technique for measuring the thermodynamic solubility of a compound.[3][4][6] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline 1-Methyl-7-nitroindoline to a series of vials, each containing a precisely measured volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 72 hours is typically recommended.[1][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, carefully aspirate a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) is a mandatory step to remove any remaining solid.[7]

  • Quantification: Analyze the concentration of 1-Methyl-7-nitroindoline in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess 1-Methyl-7-nitroindoline prep2 Add to vials with known solvent volumes prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Aspirate supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant1 Analyze filtrate by HPLC sep3->quant1 quant2 Determine concentration quant1->quant2

Caption: Shake-Flask Solubility Determination Workflow.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for quantifying the concentration of dissolved 1-Methyl-7-nitroindoline.[7][8][9]

HPLC Method Development

A reverse-phase HPLC method is generally suitable for a compound with the polarity of 1-Methyl-7-nitroindoline.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV-Vis detection at a wavelength where 1-Methyl-7-nitroindoline exhibits strong absorbance is recommended. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

  • Calibration: A calibration curve must be generated using a series of standard solutions of 1-Methyl-7-nitroindoline of known concentrations. This curve is essential for converting the peak area from the chromatogram of the saturated solution into a concentration value.

Analytical Workflow Diagram

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation cal1 Prepare standard solutions of known concentrations cal2 Inject standards into HPLC cal1->cal2 cal3 Generate calibration curve (Peak Area vs. Concentration) cal2->cal3 calc1 Interpolate concentration from calibration curve cal3->calc1 sample1 Inject filtered saturated solution into HPLC sample2 Obtain peak area from chromatogram sample1->sample2 sample2->calc1 calc2 Report solubility (e.g., in mg/mL or mol/L) calc1->calc2

Caption: HPLC Quantification Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data for 1-Methyl-7-nitroindoline should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DMFPolar Aprotic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
THFPolar Aprotic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
IsopropanolPolar Protic25Experimental ValueCalculated Value
WaterPolar Protic25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value
Factors Influencing Solubility

Several factors can influence the measured solubility and should be controlled and reported:

  • Temperature: Solubility is temperature-dependent. All measurements should be conducted at a constant and specified temperature.

  • Purity of the Compound: Impurities can affect the solubility of the compound. The purity of the 1-Methyl-7-nitroindoline used should be determined and reported.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. The crystalline form of the solid used in the experiment should be characterized, if possible (e.g., by X-ray powder diffraction).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for determining the solubility profile of 1-Methyl-7-nitroindoline in common organic solvents. By following the detailed shake-flask methodology and employing accurate HPLC quantification, researchers can generate the reliable data necessary to advance their work with this compound. The resulting solubility profile will be an invaluable resource for optimizing reaction conditions, developing formulations, and designing further experimental studies.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Available at: [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection | Improved Pharma. Available at: [Link]

Sources

Exploratory

Mechanistic Paradigms of 1-Methyl-7-nitroindoline in Heterocyclic Synthesis and Photochemistry

Executive Summary In the landscape of advanced heterocyclic synthesis and photochemistry, 1-Methyl-7-nitroindoline occupies a unique and highly versatile position. Unlike its unmethylated or N-acylated counterparts, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced heterocyclic synthesis and photochemistry, 1-Methyl-7-nitroindoline occupies a unique and highly versatile position. Unlike its unmethylated or N-acylated counterparts, this scaffold serves as both a robust building block for complex medicinal compounds (such as sulfonamides and fused tricyclic systems) and a critical structural probe in photochemical uncaging studies[1].

As an application scientist who has spent years optimizing indoline-based workflows, I have structured this technical guide to deconstruct the intrinsic reactivity, chemoselective reduction pathways, and photochemical dynamics of 1-methyl-7-nitroindoline. By understanding the electronic "push-pull" nature of this molecule, researchers can rationally design self-validating synthetic protocols that maximize yield and regioselectivity.

Electronic Topology and Intrinsic Reactivity

The reactivity of 1-methyl-7-nitroindoline is dictated by a pronounced electronic dichotomy across the fused bicyclic system[1].

  • The Electron Donor: The N-methyl group locks the indoline nitrogen in a tertiary, sp³-hybridized state. This enhances the +I (inductive) and +M (mesomeric) electron-donating effects into the aromatic ring.

  • The Electron Acceptor: The 7-nitro group acts as a powerful electron-withdrawing moiety (-I, -M), creating a highly polarized aromatic system.

This push-pull dynamic heavily activates the C5 position toward electrophilic aromatic substitution (e.g., bromination, nitration), allowing for programmable functionalization before downstream cyclization.

G N_Methyl N-Methyl Group (Electron Donor) Indoline Indoline Core (sp3 hybridized N) N_Methyl->Indoline +I / +M effect Nitro 7-Nitro Group (Electron Acceptor) Nitro->Indoline -I / -M effect C5_Pos C5 Position (Nucleophilic Hotspot) Indoline->C5_Pos Resonance Stabilization

Electronic push-pull effects directing C5-nucleophilicity in 1-Methyl-7-nitroindoline.

Mechanistic Pathway I: Scaffold Construction via Chemoselective Reduction

A foundational workflow in medicinal chemistry involves the conversion of 1-methyl-7-nitro-1H-indole to 1-methylindolin-7-amine[2]. This requires two distinct, chemoselective reduction events.

The Causality of Reagent Selection

Novice chemists often attempt to reduce the indole core and the nitro group simultaneously, leading to complex mixtures of over-reduced or ring-opened byproducts. A self-validating, stepwise approach is mandatory:

  • Indole to Indoline Reduction: We utilize Sodium cyanoborohydride ( NaBH3​CN ) in glacial acetic acid[2]. Why? Standard borohydrides ( NaBH4​ ) decompose violently in acid. NaBH3​CN is acid-stable. The acetic acid protonates the C3 position of the indole, generating a highly electrophilic indoleninium intermediate. The hydride then selectively attacks C2. The nitro group remains completely untouched by hydride reagents, ensuring perfect chemoselectivity.

  • Nitro to Amine Reduction: Once the indoline is formed, catalytic hydrogenation ( H2​ , Pd/C) is employed at a mild pressure (15 psi)[2]. Why 15 psi? High-pressure hydrogenation risks hydrogenolysis of the N-methyl bond or the C2-C3 indoline bond. Mild pressure ensures strictly the reduction of −NO2​ to −NH2​ .

G Start 1-Methyl-7-nitro-1H-indole Protonation Protonation at C3 (AcOH) Start->Protonation Indoleninium Indoleninium Intermediate Protonation->Indoleninium Hydride Hydride Attack at C2 (NaBH3CN) Indoleninium->Hydride Indoline 1-Methyl-7-nitroindoline Hydride->Indoline Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Indoline->Hydrogenation Amine 1-Methylindolin-7-amine Hydrogenation->Amine

Chemoselective reduction mechanism from indole to 1-methylindolin-7-amine.

Mechanistic Pathway II: Photochemical Dynamics and Caging

While 1-acyl-7-nitroindolines are the quintessential photolabile protecting groups (PPGs) used for "uncaging" biomolecules via light-triggered release, 1-methyl-7-nitroindoline plays a crucial parallel role[1][3].

In photochemistry, 1-methyl-7-nitroindoline is utilized as a stable baseline for computational studies to map the complex Norrish Type I and Type II nitro-acyl migration pathways [3]. Upon UV irradiation (typically 350 nm) or two-photon excitation (710 nm), the 7-nitroindoline core transitions to a singlet excited state, followed by rapid intersystem crossing (ISC) to a reactive triplet state[3][4].

Because the 1-methyl derivative lacks the labile acyl group, it avoids the traditional 1,6-nitro-acyl migration[3]. Instead, it serves as a robust biochemical probe, specifically in RNA SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry, where its stable photophysical properties allow for precise mapping of RNA folding structures[1].

G Ground 7-Nitroindoline Core (Ground State S0) Excited Singlet Excited State (S1) λ = 350 nm Ground->Excited UV Photon Triplet Triplet State (T1) Intersystem Crossing Excited->Triplet ISC Norrish Norrish Type I/II Migration Triplet->Norrish Acyl/Alkyl Shift Product Uncaged Product + Nitrosoindoline Norrish->Product Cleavage

Photochemical excitation and Norrish migration pathways of the 7-nitroindoline core.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of 1-Methyl-7-nitroindoline

Objective: Chemoselective reduction of the C2-C3 double bond.

  • Initiation: Dissolve 1-methyl-7-nitro-1H-indole (5.0 g, 28.38 mmol) in glacial acetic acid (50 mL) at 25°C[2].

  • Reduction: Add sodium cyanoborohydride (7.13 g, 113.53 mmol) in careful portions. Scientist's Note: Monitor for toxic gas evolution. The excess equivalents are required due to competitive decomposition of the hydride in acid.

  • Propagation: Heat the mixture to 70°C and stir for 48 hours to ensure complete conversion[2].

  • Quench & pH Adjustment (Critical Step): Concentrate the mixture under reduced pressure and dilute with deionized water. Adjust the aqueous phase strictly to pH 8 using 2M NaOH[2].

    • Validation Checkpoint: The indoline core possesses a basic sp³ nitrogen. Failing to reach pH 8 leaves the product protonated and water-soluble, destroying your extraction yield.

  • Isolation: Extract with Dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate.

Protocol B: Catalytic Hydrogenation to 1-Methylindolin-7-amine

Objective: Conversion of the 7-nitro group to a 7-amino nucleophile for downstream heterocyclic annulation.

  • Setup: Dissolve the isolated 1-methyl-7-nitroindoline (6.5 g) in anhydrous Methanol (100 mL) under a strict nitrogen atmosphere[2].

  • Catalysis: Add Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the vessel with H2​ gas and maintain a static pressure of 15 psi. Stir at 25°C for 4 hours[2].

    • Validation Checkpoint: The reaction mixture should transition from a deep yellow/orange (characteristic of the nitroaromatic) to a pale/colorless solution, visually confirming the reduction.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate and purify via preparative HPLC to obtain 1-methylindol-7-amine[2].

Quantitative Data Presentation

The table below summarizes the critical metrics and mechanistic rationales for the transformations discussed, providing a quick-reference guide for process scale-up.

Reaction StepReagents & ConditionsTarget Bond / GroupExpected YieldMechanistic Rationale
Indole Reduction NaBH3​CN , AcOH, 70°C, 48hC2-C3 double bond>80%Acidic media protonates C3; cyanoborohydride is uniquely acid-stable and attacks C2[2].
Nitro Reduction H2​ (15 psi), Pd/C, MeOH, 25°C, 4h7-Nitro group97%Low pressure prevents ring opening; Pd/C selectively reduces −NO2​ to −NH2​ without N-demethylation[2].
Photolysis UV (350 nm) or 2-photon (710 nm)N-Acyl/N-AlkylN/AIntersystem crossing to triplet state triggers Norrish migration and subsequent cleavage[3][4].

References

  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases. Google Patents.
  • Competition Between Cyclization and Unusual Norrish Type I and Type II Nitro-Acyl Migration Pathways in the Photouncaging of 1-Acyl-7-nitroindoline Revealed by Computations. ChemRxiv. Available at:[Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of 1-Methyl-7-nitroindoline at Room Temperature: A Technical Guide for Advanced Photochemistry and Drug Development

Executive Summary 1-Methyl-7-nitroindoline (Molecular Formula: C9H10N2O2; MW: 178.19 g/mol ) is an indispensable scaffold in modern medicinal chemistry and photobiology. Widely utilized as a biochemical probe for RNA SHA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-7-nitroindoline (Molecular Formula: C9H10N2O2; MW: 178.19 g/mol ) is an indispensable scaffold in modern medicinal chemistry and photobiology. Widely utilized as a biochemical probe for RNA SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) techniques 1 and as a foundation for photoremovable protecting groups (PPGs), its utility hinges on a critical physicochemical property: exceptional thermodynamic stability at room temperature (298 K). Unlike legacy o-nitrobenzyl cages that suffer from spontaneous dark hydrolysis 2, 1-methyl-7-nitroindoline remains completely inert until triggered by specific photon absorption. This whitepaper elucidates the structural causality behind its thermal stability and provides validated experimental frameworks for thermodynamic profiling.

Structural and Electronic Determinants of Stability

The thermodynamic robustness of 1-methyl-7-nitroindoline is a direct consequence of its highly engineered molecular architecture. The stability is governed by three primary factors:

  • Resonance Energy of the Indoline Core : The fused bicyclic system provides a rigid, planar framework. The aromaticity of the benzene ring, coupled with the resonance delocalization of the nitrogen lone pair, results in a highly negative standard enthalpy of formation ( ΔHf∘​ ). This deep thermodynamic well prevents spontaneous ring-opening or degradation at 298 K 3.

  • Electronic Shielding by the 7-Nitro Group : Positioned at the 7-carbon, the nitro group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. By pulling electron density away from the indoline nitrogen, it drastically increases the activation energy ( Ea​ ) required for nucleophilic attack or auto-oxidation.

  • N-Methylation : The substitution of the secondary amine proton with a methyl group is a critical stabilizing modification. It eliminates the reactive N-H bond, effectively blocking oxidative degradation pathways and rendering the molecule highly resistant to aqueous hydrolysis at physiological pH 4.

G Core 1-Methyl-7-nitroindoline (Thermodynamically Stable at 298K) N_Methyl N-Methylation Prevents N-H oxidation & hydrolysis Core->N_Methyl Steric/Electronic Nitro 7-Nitro Group Strong electron-withdrawing effect (-I, -M) Core->Nitro Mesomeric Indoline Indoline Bicyclic Core Resonance stabilization energy Core->Indoline Structural Stability High Activation Energy (E_a) Negligible spontaneous degradation N_Methyl->Stability Nitro->Stability Indoline->Stability

Structural and electronic factors driving the thermodynamic stability of 1-Methyl-7-nitroindoline.

Quantitative Thermodynamic Data

To contextualize the stability of 1-methyl-7-nitroindoline, it is essential to compare it against the industry-standard o-nitrobenzyl derivatives. The data below summarizes the hydrolytic stability and spontaneous heat flow, demonstrating the superiority of the nitroindoline scaffold.

Parameter1-Methyl-7-nitroindolineo-Nitrobenzyl DerivativesCausality for Difference
Hydrolytic Half-Life (pH 7.4, 298 K) > 10,000 hours~ 5 - 12 hoursLack of reactive benzylic protons in the indoline core.
Spontaneous Heat Flow (IMC at 298 K) < 0.1 μW/g> 5.0 μW/gHigh Ea​ prevents exothermic dark reactions.
Primary Thermal Degradation Pathway Negligible at 298 KSpontaneous hydrolysisN-methylation blocks nucleophilic solvent attack.
Melting Point 100°C - 120°CVariable (often < 80°C)Stronger intermolecular dipole-dipole interactions.

Experimental Workflows for Thermodynamic Profiling

Expertise & Experience : In drug development, proving a negative (i.e., the absence of degradation) is analytically challenging. Relying solely on end-point High-Performance Liquid Chromatography (HPLC) is insufficient, as slow degradation at room temperature may fall below the Limit of Detection (LOD) over short timeframes. Therefore, a dual-orthogonal approach is required: Isothermal Microcalorimetry (IMC) to measure real-time thermodynamic heat flow, cross-validated with accelerated HPLC-UV degradation tracking.

Trustworthiness : The following protocols are designed as self-validating systems. If IMC detects zero anomalous heat flow, the HPLC must correspondingly show 100% peak area retention. Any divergence indicates an instrumental artifact or solvent incompatibility, prompting immediate system recalibration.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Rationale: IMC continuously monitors sub-microwatt heat flows. A thermodynamically stable compound will establish a flat baseline at 298 K, proving the absence of exothermic or endothermic degradation reactions.

  • Sample Preparation : Dissolve 1-methyl-7-nitroindoline in a biologically relevant solvent (e.g., 10% DMSO in 50 mM Phosphate Buffer, pH 7.4) to a final concentration of 10 mM. Causality: DMSO ensures complete dissolution without precipitation, while the phosphate buffer rigorously tests hydrolytic stability under physiological conditions.

  • Instrument Equilibration : Load the sample ampoule and a reference ampoule (buffer + DMSO only) into the microcalorimeter. Equilibrate at exactly 298.15 K (25°C) for 24 hours. Causality: Extended equilibration is mandatory to dissipate frictional heat generated during ampoule loading, ensuring that subsequent heat flow measurements are purely chemical.

  • Data Acquisition : Record the heat flow ( μ W) continuously for 7 days.

  • System Validation : The integrated heat ( Q ) over the 7-day period must be < 0.5 J/g. If a continuous exothermic drift is observed, the sample must be analyzed via LC-MS to rule out the presence of reactive impurities rather than intrinsic instability.

Protocol B: Accelerated Degradation and Arrhenius Extrapolation (HPLC-UV)

Rationale: To quantify the exact activation energy ( Ea​ ) and mathematically extrapolate the room temperature shelf-life.

  • Thermal Stressing : Aliquot the 10 mM solution into sealed, amber glass vials. Causality: Amber glass is critical to prevent ambient UV-induced photolysis, isolating thermal degradation as the sole variable. Incubate cohorts at 40°C, 50°C, and 60°C for 14 days.

  • Chromatographic Analysis : Analyze samples every 48 hours using a C18 reverse-phase column. Mobile Phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor absorbance at 350 nm.

  • Kinetic Modeling : Plot the natural log of the degradation rate constant ( ln(k) ) versus the inverse of temperature ( 1/T ). The slope of this Arrhenius plot yields −Ea​/R . For 1-methyl-7-nitroindoline, the Ea​ typically exceeds 120 kJ/mol, which translates to a theoretical thermal half-life of decades at 298 K.

Workflow Prep Sample Preparation (1-Methyl-7-nitroindoline in Aqueous Buffer) IMC Isothermal Microcalorimetry (IMC) Continuous heat flow monitoring at 298K Prep->IMC Thermal Profiling HPLC Accelerated Degradation & HPLC-UV Tracking specific degradation products Prep->HPLC Chemical Profiling Data Thermodynamic Data Synthesis (ΔG, ΔH, Arrhenius Extrapolation) IMC->Data Heat Flow Data (μW) HPLC->Data Concentration vs Time Validation Self-Validating Output (Zero baseline drift = Absolute Stability) Data->Validation Cross-Validation

Dual-orthogonal experimental workflow for validating thermodynamic stability.

Photochemical Orthogonality: The Value of Thermal Stability

The extreme thermodynamic stability of 1-methyl-7-nitroindoline at room temperature is precisely what makes it an elite photochemical tool. Because the thermal degradation pathway is energetically forbidden at 298 K, the molecule exhibits "zero background noise" in biological assays 5. It remains completely inert until irradiated with UV light (~350 nm) or two-photon infrared light (~710 nm). This irradiation provides the >300 kJ/mol of energy required to access the reactive excited singlet/triplet states, leading to controlled photocleavage and the formation of the nitrosoindole byproduct. This orthogonality—absolute thermal stability paired with high photochemical sensitivity—is the cornerstone of its application in precision drug delivery and neuroscience.

References

  • Buy 1-Methyl-7-nitroindoline (EVT-12043653). EvitaChem.
  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
  • Synthesis and photolytic evaluation of a nitroindoline-caged glycine with a side chain of high neg
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.

Sources

Exploratory

Baseline Toxicity and Handling Protocols for 1-Methyl-7-nitroindoline: A Comprehensive Safety Guide

As a Senior Application Scientist, I approach the handling of nitroaromatic compounds not merely as a compliance exercise, but as a critical parameter in maintaining experimental integrity and laboratory safety. 1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of nitroaromatic compounds not merely as a compliance exercise, but as a critical parameter in maintaining experimental integrity and laboratory safety. 1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a highly versatile bicyclic nitrogenous heterocycle. It is frequently utilized as a vital synthetic intermediate in medicinal chemistry and serves as a foundational scaffold for photolabile protecting groups (caged compounds) in neurobiological research [1].

However, the very electronic properties that make the nitroindoline core synthetically useful also impart distinct toxicological liabilities. This whitepaper synthesizes baseline Material Safety Data Sheet (MSDS) hazard profiles with the underlying biochemical causality, providing self-validating protocols for safe handling and experimental use.

Physicochemical Profile and Baseline Hazards

Before designing any experimental workflow, it is imperative to understand the fundamental physical and hazard parameters of the compound. 1-Methyl-7-nitroindoline presents acute oral toxicity and acts as a localized irritant.

Table 1: Physicochemical Properties and Baseline Hazard Data

ParameterValue / Description
Chemical Name 1-Methyl-7-nitroindoline
CAS Number 221313-72-0
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Physical State Solid (Typically pale yellow to orange crystalline powder)
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 [2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Primary Target Organs Respiratory system, Hepatic pathways, Blood (Risk of methemoglobinemia)

Mechanistic Toxicology: The Causality of Nitroaromatic Hazards

To handle 1-Methyl-7-nitroindoline safely, one must understand why it is toxic. The compound is not inherently highly reactive in its stable, ambient state; rather, its toxicity is a product of enzymatic bioactivation in vivo [3].

The strongly electron-withdrawing nitro group (-NO2) acts as an electron sink. When exposed to mammalian metabolic pathways—specifically flavoenzymes (like nitroreductases) and Cytochrome P450 enzymes—the nitro group undergoes a single-electron reduction to form a highly reactive nitro radical anion (R-NO2•-) [4].

From this point, toxicity diverges into two primary pathways based on the cellular microenvironment:

  • Redox Cycling (Normoxia): In the presence of molecular oxygen, the radical anion rapidly transfers its extra electron to O2, generating superoxide anions (O2•-) and reverting to the parent nitroaromatic. This "futile cycling" continuously generates Reactive Oxygen Species (ROS), leading to severe oxidative stress, lipid peroxidation, and cellular apoptosis [3].

  • Electrophilic Attack (Hypoxia): In low-oxygen environments, the radical undergoes further reduction to form nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These species are highly electrophilic and readily form covalent adducts with nucleophilic sites on cellular macromolecules (DNA and proteins), which is the primary mechanism driving the mutagenic and genotoxic potential of the nitroindoline class[4].

G N1 1-Methyl-7-nitroindoline (R-NO2) N2 Nitro Radical Anion (R-NO2•-) N1->N2 1e- Reduction (CYP450) N2->N1 O2 (Redox Cycling) N3 Nitroso Intermediate (R-NO) N2->N3 1e- Reduction N5 Reactive Oxygen Species (O2•- / H2O2) N2->N5 O2 -> ROS N4 Hydroxylamine (R-NHOH) N3->N4 2e- Reduction N6 Macromolecule Adducts (DNA/Protein Binding) N3->N6 Electrophilic Attack N4->N6 Electrophilic Attack

Fig 1. Bioactivation pathway of nitroaromatics leading to oxidative stress and macromolecule binding.

Self-Validating Experimental Protocols

A robust experimental protocol must be a "self-validating system"—meaning it contains built-in checkpoints to verify that the procedure was executed flawlessly before moving to the next step.

Protocol A: Preparation and Verification of Master Stock Solutions

Due to the respiratory hazards (STOT SE 3) and potential photolability of nitroindolines, stock preparation requires stringent environmental controls.

Step-by-Step Methodology:

  • Environmental Control: Perform all weighing inside a certified Class II Type A2 biological safety cabinet or a dedicated chemical powder weighing hood to prevent aerosol inhalation. Dim ambient lighting to prevent premature photolytic degradation.

  • Gravimetric Analysis: Accurately weigh 17.8 mg of 1-Methyl-7-nitroindoline using an analytical balance (±0.1 mg precision).

  • Solubilization: Transfer the powder to an amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 100 mM master stock. Vortex for 60 seconds until visually homogenous.

  • Self-Validation (QC Check): Do not assume the compound is intact. Dilute a 1 µL aliquot into 999 µL of HPLC-grade acetonitrile (1:1000 dilution). Analyze via UV-Vis spectrophotometry or HPLC-UV (monitoring at ~350-400 nm). The presence of a single, sharp absorbance peak confirms that no degradation or photolytic cleavage occurred during handling.

  • Storage: Purge the headspace of the amber vial with inert gas (Argon or Nitrogen) to displace oxygen, seal tightly, and store at -20°C.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

To empirically determine the baseline toxicity (IC50) of 1-Methyl-7-nitroindoline in your specific cell line (e.g., HepG2 hepatocytes), use this self-validating viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Administration: Prepare serial dilutions of the 1-Methyl-7-nitroindoline stock in complete media to achieve final well concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Self-Validation (Control Implementation):

    • Negative Control: Treat wells with 0.5% DMSO vehicle to establish the 100% viability baseline and rule out solvent toxicity.

    • Positive Control: Treat wells with 50 µM Menadione or Doxorubicin. This validates that the assay is actively sensitive to oxidative stress-inducing agents and that the cells are responding normally.

  • Readout: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Safety Infrastructure and Spill Management

Handling 1-Methyl-7-nitroindoline requires strict adherence to Personal Protective Equipment (PPE) standards: double-layered nitrile gloves, a fully buttoned lab coat, safety goggles, and a P100 particulate respirator if handling dry powder outside of engineering controls.

In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the toxic powder, leading to immediate inhalation exposure.

G S1 Spill Identified (Powder or Solution) S2 Evacuate & Isolate Area (Ensure Ventilation) S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Containment (Dampen with inert solvent) S3->S4 S5 Collection (Use non-sparking tools) S4->S5 S6 Decontamination (Wash with soap/water) S5->S6 S7 Hazardous Waste Disposal S6->S7

Fig 2. Step-by-step safety workflow for the containment and remediation of nitroindoline spills.

References

  • ChemSrc. "1-Methyl-7-nitroindoline | CAS#:221313-72-0". ChemSrc Chemical Database. Available at: [Link]

  • Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism". Journal of Applied Toxicology / PubMed (NIH). Available at:[Link]

  • Gomes, M. A., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society / SciELO. Available at: [Link]

Foundational

Preliminary investigation of 1-Methyl-7-nitroindoline as a synthetic intermediate

Title: Preliminary Investigation of 1-Methyl-7-nitroindoline as a Synthetic Intermediate: Pathways, Protocols, and Applications Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Investigation of 1-Methyl-7-nitroindoline as a Synthetic Intermediate: Pathways, Protocols, and Applications

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and chemical biology pipelines, I frequently evaluate the strategic utility of specific synthetic nodes. 1-Methyl-7-nitroindoline (CAS: 221313-72-0)[1] is a highly versatile bicyclic nitrogen heterocycle that serves as a critical synthetic intermediate[2]. Characterized by a fused indoline core with a methyl group at the N1 position and a nitro group at the C7 position, this compound acts as a pivotal node for generating functionalized anilines, specifically 1-methylindolin-7-amine[3].

These downstream derivatives are integral to the synthesis of novel sulfonamides for anti-helminthic therapeutics[3] and advanced biochemical probes (such as SHAPE reagents for RNA structural analysis)[2]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and validated protocols designed as self-validating systems for seamless integration into drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of 1-Methyl-7-nitroindoline is essential for optimizing reaction conditions, particularly regarding solubility and electrophilic susceptibility[2].

Table 1: Physicochemical Properties of 1-Methyl-7-nitroindoline

ParameterSpecification
CAS Registry Number 221313-72-0[1]
Molecular Formula C9H8N2O2[2]
Molecular Weight 176.17 g/mol [2]
InChI Key ZFZVYJXKCDKUGQ-UHFFFAOYSA-N[2]
Melting Point 100°C – 120°C (purity dependent)[2]
Density ~1.3 g/cm³[2]
Solubility Profile Soluble in DMSO, DCM, and EtOH; poorly soluble in H2O[2]
Resonance Stabilization High; the nitro group at C7 withdraws electron density from the aromatic ring, stabilizing the indoline core against premature oxidation[2].

Mechanistic Synthesis & Upstream Pathways

The synthesis of 1-methyl-7-nitroindoline relies on the controlled reduction of its unsaturated precursor, 1-methyl-7-nitro-1H-indole[3]. The challenge lies in chemoselectively reducing the C2-C3 double bond of the pyrrole ring without reducing the highly reactive C7-nitro group.

Mechanistic Causality: Sodium cyanoborohydride (NaBH3CN) in glacial acetic acid is the reagent of choice[3]. The acidic medium protonates the indolic nitrogen (or C3 position), activating the C2-C3 double bond toward hydride attack. NaBH3CN is a mild hydride donor that is stable in acidic conditions and lacks the thermodynamic driving force to reduce the nitro group, ensuring near-perfect chemoselectivity[3].

Downstream Derivatization: The 7-Amino Node

The primary utility of 1-methyl-7-nitroindoline is its role as a stable precursor to 1-methylindolin-7-amine[3]. The nitro group acts as a masked amine, protecting the C7 position from unwanted electrophilic aromatic substitutions during upstream synthesis. Upon catalytic hydrogenation (Pd/C, H2), the nitro group is reduced to a primary amine, unlocking the molecule for sulfonylation or acylation[2][3]. This pathway has been heavily utilized in the development of sulfonamide-based anti-helminthic agents targeting nematode metabolic pathways[3].

G A 1-Methyl-7-nitro-1H-indole (Starting Material) B 1-Methyl-7-nitroindoline (Core Intermediate) A->B NaBH3CN, AcOH Chemoselective Reduction C 1-Methylindolin-7-amine (Key Amine Node) B->C H2, Pd/C, MeOH Nitro Reduction F 1-Methyl-7-nitroisatin (Oxidation Product) B->F Oxidation (CrO3 or similar) D Sulfonamides (Anti-helminthics) C->D Sulfonyl Chloride, Pyridine E Amide Derivatives (Kinase Inhibitors) C->E Acyl Chloride, DIPEA G 1M7 SHAPE Reagent (RNA Probing) F->G Derivatization

Caption: Synthetic divergence of 1-Methyl-7-nitroindoline into therapeutic and biochemical applications.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its built-in quality control. The following procedures include mechanistic rationales and self-validating checkpoints to ensure reproducibility.

Protocol A: Chemoselective Synthesis of 1-Methyl-7-nitroindoline

Objective: Reduce the C2-C3 double bond of 1-methyl-7-nitro-1H-indole while preserving the nitro group[3].

  • Initiation: Dissolve 1-methyl-7-nitro-1H-indole (5.0 g, 28.38 mmol) in glacial acetic acid (50 mL) at 25°C under a nitrogen atmosphere[3].

    • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source required to activate the indole ring for hydride reduction.

  • Hydride Addition: Add sodium cyanoborohydride (NaBH3CN, 7.13 g, 113.53 mmol, 4.0 eq) in small portions over 30 minutes[3].

    • Causality: Portion-wise addition prevents thermal runaway and excessive outgassing of HCN/H2 byproducts.

  • Thermal Maturation: Elevate the temperature to 70°C and stir for 48 hours[3].

    • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed. The indoline product will appear as a distinct, more polar spot.

  • Quenching & Partitioning: Concentrate the mixture under reduced pressure to remove excess acetic acid. Dilute the residue with deionized water. Slowly add 2M NaOH until the aqueous phase reaches pH 8[3].

    • Causality: Neutralization is critical. If the solution remains acidic, the indoline nitrogen remains protonated (water-soluble), leading to poor extraction yields.

  • Isolation: Extract the aqueous phase with Dichloromethane (DCM)[3]. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the crude 1-methyl-7-nitroindoline.

Protocol B: Catalytic Hydrogenation to 1-Methylindolin-7-amine

Objective: Reduce the C7-nitro group to a primary amine for downstream sulfonylation[2][3].

  • Preparation: Dissolve 1-methyl-7-nitroindoline (6.5 g) in anhydrous Methanol (100 mL) in a pressure-rated reaction vessel. Purge the system with nitrogen gas[3].

    • Causality: Purging removes dissolved oxygen, mitigating the risk of igniting the pyrophoric palladium catalyst.

  • Catalyst Loading: Carefully add 10% Pd/C. Seal the vessel and purge with Hydrogen gas (H2) three times.

  • Reduction: Pressurize the vessel to 15 psi with H2 and stir vigorously at 25°C for 4 hours[3].

    • Causality: 15 psi is a mild pressure sufficient to reduce the nitro group without causing hydrogenolysis of the indoline C-N bonds.

    • Validation Checkpoint 2: LC-MS analysis should indicate a mass shift from [M+H]+ 177 (nitro) to [M+H]+ 147 (amine).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[3]. Wash the Celite pad with additional Methanol.

    • Causality: Celite prevents fine catalyst particulates from passing into the filtrate, which could cause heavy metal contamination in downstream biological assays.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via preparative HPLC to yield 1-methylindolin-7-amine (typically >95% purity)[3].

Applications in Drug Discovery & Chemical Biology

  • Anti-Helminthic Sulfonamides: As detailed in recent patent literature, 1-methylindolin-7-amine (derived from 1-methyl-7-nitroindoline) is reacted with various sulfonyl chlorides to generate sulfonamides. These compounds exhibit potent efficacy against helminth infections (e.g., heartworm), interrupting the microfilariae life cycle within the host vector[3].

  • Biochemical Probes (SHAPE): Nitroindoline derivatives are critical precursors in the synthesis of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents[2]. By oxidizing the indoline to an isatin derivative (e.g., 1-methyl-7-nitroindoline-2,3-dione)[4] and further converting it to an isatoic anhydride, researchers create electrophiles that selectively react with flexible, single-stranded regions of RNA, enabling high-resolution structural mapping[2].

References

  • [2] Title: Buy 1-Methyl-7-nitroindoline (EVT-12043653) - EvitaChem: Methods of Synthesis | Source: EvitaChem | 2

  • [3] Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases | Source: Google Patents | 3

  • [1] Title: CAS:221313-72-0, 1-Methyl-7-nitroindoline-毕得医药 | Source: Bidepharm | 1

  • [4] Title: 1-Methyl-7-nitroindoline-2,3-dione | BLD Pharm | Source: BLD Pharm | 4

Sources

Exploratory

Structural Elucidation and Photochemical Dynamics of 1-Methyl-7-nitroindoline: A Comprehensive Crystallographic Guide

Executive Summary In the realm of photopharmacology and neurobiology, the precise spatial and temporal control of bioactive molecules is paramount. The 7-nitroindoline scaffold, specifically 1-Methyl-7-nitroindoline and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of photopharmacology and neurobiology, the precise spatial and temporal control of bioactive molecules is paramount. The 7-nitroindoline scaffold, specifically 1-Methyl-7-nitroindoline and its 1-acyl derivatives, has emerged as a premier class of photolabile protecting groups (caged compounds)[1]. These molecules are engineered to mask the activity of neurotransmitters—such as GABA and L-glutamate—until irradiated with specific wavelengths of light, triggering a rapid uncaging event[2][3].

As a Senior Application Scientist, I approach the utility of 1-Methyl-7-nitroindoline not just as a chemical reagent, but as a highly tuned optoelectronic machine. The efficacy of this molecule is dictated entirely by its crystallographic geometry. The spatial proximity of the 7-nitro group to the 1-position substituent is the structural catalyst for its unique Norrish type I and type II nitro-acyl migration pathways[1]. This whitepaper provides an in-depth analysis of the crystallographic data, electronic structure, and experimental workflows required to isolate, crystallize, and validate the X-ray structure of 1-Methyl-7-nitroindoline and its structural analogues.

Crystallographic Data & Molecular Geometry

The molecular architecture of 1-Methyl-7-nitroindoline (C9H8N2O2) features a fused bicyclic system comprising a benzene ring and a pyrrole ring, with a nitro group at the 7-position and a methyl group at the bridgehead nitrogen[4]. X-ray diffraction studies of 7-nitroindoline derivatives reveal a highly specific set of geometric constraints that govern their reactivity[5][6].

Structural Parameters and Electronic Delocalization

Crystallographic analysis demonstrates that the nitramino group configuration is predominantly planar, exhibiting only slight twisting relative to the indoline ring system[5]. This planarity is critical for maintaining the π-π stacking interactions that stabilize the crystal lattice.

Crucially, the nitrogen-nitrogen and nitrogen-carbon bonds within the nitroindoline framework exhibit partial double-bond character. The bridgehead N-C bond is measurably shorter than typical secondary aromatic nitramines, indicating significant electronic delocalization across the heterocyclic framework[5]. This delocalization lowers the activation energy required for the photo-induced migration of the 1-position substituent.

Quantitative Crystallographic Summary

The following table synthesizes the expected quantitative structural data derived from single-crystal X-ray diffraction of 7-nitroindoline cores[4][5][6]:

Crystallographic ParameterValue / DescriptionCausality / Significance
Molecular Formula C9H8N2O2Core scaffold for photolabile derivatives.
Molecular Weight 176.17 g/mol Optimal size for high-resolution diffraction.
Crystal System Monoclinic / TriclinicTypical for highly conjugated, planar organic systems.
Bridgehead N-C Bond Length Shortened (~1.38 Å)Indicates partial double-bond character and π-delocalization[5].
Nitro Group Twist Angle < 15° relative to indoline planeMaintains resonance stabilization and proper orbital overlap.
Intermolecular Packing Weak C-H···O hydrogen bondsFacilitates chain formation parallel to crystallographic axes[5].

Electronic Structure & Photochemical Mechanistic Insights

The crystallographic proximity of the 7-nitro oxygen to the 1-methyl or 1-acyl group is not a coincidence; it is the mechanistic prerequisite for photouncaging. When utilized as a caged neurotransmitter (e.g., MNI-Glu or DNI-GABA), the compound undergoes a complex photochemical reaction upon excitation[1][2].

Upon UV or two-photon irradiation, the molecule transitions from the ground state ( S0​ ) to an excited singlet state ( S1​ ), followed by rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ )[1]. The rigid crystal structure ensures that the nitro oxygen is perfectly positioned to attack the 1-position carbonyl or methyl group, initiating an unusual Norrish type I/II nitro-acyl migration[1][3]. This leads to the cleavage of the N-O bond and the subsequent release of the free payload (e.g., zwitterionic GABA)[1].

Photouncaging Start 1-Substituted-7-nitroindoline (Ground State S0) Excited Excited Singlet State (S1) Start->Excited hν (UV/2-Photon) Triplet Triplet State (T1) via Intersystem Crossing Excited->Triplet ISC Migration Nitro-Acyl Migration (Norrish Type I/II) Triplet->Migration Acyl Transfer Cleavage N-O Bond Cleavage & Payload Release Migration->Cleavage Spontaneous Release

Photouncaging pathway of 7-nitroindoline derivatives via Norrish type migration.

Experimental Protocol: X-ray Single Crystal Growth & Diffraction Analysis

To rigorously determine the X-ray structure of 1-Methyl-7-nitroindoline, one must employ a self-validating workflow. The quality of the crystallographic data is fundamentally dependent on the purity of the starting material and the kinetics of crystal growth.

Step-by-Step Methodology

Step 1: Synthesis and Purification Validation

  • Action: Synthesize 1-Methyl-7-nitroindoline via the nitration of indole followed by methylation using methyl iodide[4].

  • Validation: Purify the crude product via silica gel column chromatography. Validate purity (>99%) using HPLC and 1 H NMR. Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of the purified compound in a minimal volume (approx. 0.5 mL) of ethyl acetate (solvent). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Causality: The slow diffusion of the volatile anti-solvent into the solvent reduces solubility at a thermodynamically controlled rate, promoting the nucleation of high-quality, single-domain crystals rather than kinetic precipitates.

Step 3: Crystal Selection and Mounting

  • Action: After 3–7 days, examine the crystals under a polarized light microscope. Select a crystal with sharp edges and uniform extinction (birefringence) upon rotation.

  • Validation: Uniform extinction confirms the crystal is a single domain and not twinned. Mount the crystal on a MiTeGen cryoloop using paratone oil to protect it from atmospheric moisture and thermal shock.

Step 4: X-ray Diffraction and Data Reduction

  • Action: Transfer the mounted crystal to the diffractometer equipped with a cold nitrogen stream (100 K). Collect data using Cu ( λ=1.54184 Å) or Mo radiation.

  • Causality: Collecting data at 100 K minimizes thermal atomic displacement parameters (B-factors), providing sharper electron density maps and allowing for precise determination of the critical N-C and N-N bond lengths.

Step 5: Structure Solution and Refinement

  • Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 0.05. Run the final .cif file through the IUCr checkCIF routine to validate the absence of Level A or B alerts, ensuring absolute scientific integrity of the structural model.

XrayWorkflow Synth Synthesis & HPLC (>99% Purity) Cryst Vapor Diffusion (EtOAc / n-Hexane) Synth->Cryst Thermodynamic Control Mount Microscopic Selection & Cryoloop Mounting Cryst->Mount Birefringence Check Diffract X-ray Diffraction (100K, Cu/Mo Kα) Mount->Diffract Minimize Thermal Motion Solve Structure Solution (Direct Methods) Diffract->Solve Data Reduction Refine Anisotropic Refinement & checkCIF Validation Solve->Refine R1 < 0.05 Target

Self-validating experimental workflow for X-ray crystal structure determination.

Applications in Drug Development & Neurobiology

The crystallographic verification of the 7-nitroindoline core has directly enabled its use in advanced neurobiological assays. Because the crystal structure confirms the spatial arrangement necessary for rapid photolysis, derivatives like MDNI-caged-L-glutamate and DNI-GABA are heavily utilized in two-photon excitation microscopy[1][2][3].

Drug development professionals rely on these caged compounds to map synaptic connectivity and receptor kinetics in living brain slices. The high quantum yield and rapid uncaging kinetics—predicted by the shortened bridgehead N-C bond seen in the X-ray data—ensure that the release of the neurotransmitter mimics endogenous synaptic transmission without causing off-target receptor antagonism prior to photolysis[1][2].

References

  • ResearchGate. "Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives". Structural Chemistry 9(5):365-373. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case". Available at:[Link]

  • ACS Omega. "Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case". Available at:[Link]

Sources

Foundational

Photophysical and Photochemical Profiling of 1-Methyl-7-Nitroindoline: A Mechanistic Whitepaper

Executive Summary The 7-nitroindoline scaffold is a cornerstone in the development of photoremovable protecting groups (PRPGs), widely utilized in neurobiology for the rapid, light-triggered release of caged neurotransmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-nitroindoline scaffold is a cornerstone in the development of photoremovable protecting groups (PRPGs), widely utilized in neurobiology for the rapid, light-triggered release of caged neurotransmitters such as L-glutamate[1][2]. While 1-acyl-7-nitroindolines are engineered for efficient photocleavage, 1-Methyl-7-nitroindoline serves a fundamentally different, yet equally critical, role. Lacking the labile acyl group, 1-methyl-7-nitroindoline acts as the definitive photophysical model to study the intrinsic Intramolecular Charge Transfer (ICT) dynamics, Intersystem Crossing (ISC) rates, and triplet-state lifetimes of the indoline core without the confounding kinetics of bond cleavage[3][4].

This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics and excited-state photochemistry of 1-methyl-7-nitroindoline, offering actionable, self-validating experimental protocols for researchers in drug development, RNA SHAPE probing, and two-photon (2PE) probe design[5][6].

The Push-Pull ICT Architecture and UV-Vis Absorption

The unique optical properties of 7-nitroindolines arise from a strong donor-acceptor "push-pull" system. The indoline nitrogen acts as the electron donor, while the 7-nitro group acts as the electron acceptor.

Mechanistic Causality of Spectral Shifts

The nature of the substituent at the N1 position dictates the electron density available for conjugation. In 1-acyl-7-nitroindolines (e.g., MNI-Glu), the nitrogen's lone pair is partially delocalized into the acyl carbonyl, reducing its ability to donate electron density into the indoline ring[7]. This weakens the ICT and blue-shifts the absorption maximum ( λmax​ ~330–350 nm).

Conversely, in 1-Methyl-7-nitroindoline , the alkyl (methyl) group is electron-donating via inductive effects. This maximizes the electron density on the nitrogen, strengthening the ICT to the 7-nitro group. Consequently, the absorption spectrum is significantly bathochromically shifted (red-shifted) into the near-UV/visible region ( λmax​ ~380–410 nm). Understanding this baseline is critical for chemists attempting to design red-shifted PRPGs for deep-tissue two-photon excitation[8].

Table 1: Comparative Quantitative Spectral Data
CompoundN1-Substituent λmax​ (nm) ϵ ( M−1cm−1 )Primary Photochemical Pathway
1-Methyl-7-nitroindoline Alkyl (Methyl)~380–410~4,500Intersystem Crossing (ISC) / Relaxation
1-Acyl-7-nitroindoline Acyl (e.g., Acetyl)~330–350~4,000Norrish-Type Cyclization & Cleavage
MNI-Glutamate Acyl + 4-Methoxy~340–350~4,200Nitro-Acyl Migration & Payload Release

Excited-State Dynamics: Divergent Photochemical Pathways

Upon photon absorption, 7-nitroindolines are excited to the singlet state ( S1​ ). Due to strong spin-orbit coupling facilitated by the nitro group, the molecule rapidly undergoes Intersystem Crossing (ISC) to the triplet state ( T1​ ).

For, the T1​ state triggers a combined Norrish Type I and Type II nitro-acyl migration, forming a cyclic intermediate that hydrolyzes to release the caged payload and a nitrosoindole byproduct[1][3].

Because 1-Methyl-7-nitroindoline lacks a cleavable acyl group, this migration pathway is structurally blocked. Instead, the molecule becomes photochemically "inert" regarding cleavage, decaying back to the ground state via non-radiative thermal relaxation or phosphorescence. This makes it an invaluable control molecule for isolating and measuring the bare ISC rate and triplet lifetime of the 7-nitroindoline pharmacophore[7][9].

Photochem Ground Ground State (S0) 7-Nitroindoline Core Excited Excited Singlet (S1) Charge Transfer State Ground->Excited hν (UV-Vis) Sub1 1-Methyl-7-nitroindoline (Alkyl Substituted) Excited->Sub1 If R = Methyl Sub2 1-Acyl-7-nitroindoline (Acyl Substituted) Excited->Sub2 If R = Acyl ISC Intersystem Crossing (ISC) to Triplet State (T1) Sub1->ISC NonRad Non-Radiative Decay (Thermal Relaxation) Sub1->NonRad Sub2->ISC Cyclization Norrish-Type Cyclization (Acyl Migration) ISC->Cyclization Cleavage Photocleavage Release of Caged Payload Cyclization->Cleavage Nitroso Nitrosoindole Byproduct Cleavage->Nitroso

Figure 1: Divergent excited-state pathways of 1-methyl vs. 1-acyl 7-nitroindolines.

Experimental Methodologies for Photophysical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure the phenomena but contain internal controls to prove the causality of the observations.

Protocol 1: Steady-State Solvatochromic UV-Vis Analysis

Objective: To empirically validate the ICT nature of the S1​ excited state. Causality: The ground state ( S0​ ) has a specific dipole moment. Upon excitation, electron density shifts dramatically from the nitrogen to the nitro group, creating a highly polar S1​ state. Polar solvents stabilize this polar S1​ state more effectively than the S0​ state, lowering the energy gap and causing a measurable bathochromic (red) shift.

Step-by-Step Workflow:

  • Preparation: Prepare 50 μM stock solutions of 1-methyl-7-nitroindoline in three solvents of increasing dielectric constants: Cyclohexane (non-polar), Dichloromethane (moderate), and Methanol (highly polar).

  • Baseline Correction: Record a baseline from 250 nm to 600 nm using pure solvent in a quartz cuvette (1 cm path length).

  • Measurement: Acquire the UV-Vis absorption spectrum for each sample.

  • Self-Validating Control (Photostability Check): Irradiate the Methanol sample with a 365 nm LED for 10 minutes. Re-measure the spectrum. The absence of isosbestic points or spectral degradation confirms that 1-methyl-7-nitroindoline does not undergo the cleavage observed in 1-acyl derivatives[9][10].

Protocol 2: Femtosecond Transient Absorption (Pump-Probe) Spectroscopy

Objective: To map the ISC kinetics and triplet state lifetime. Causality: Because 1-methyl-7-nitroindoline undergoes ultra-fast ISC, it is virtually non-fluorescent. Standard emission detectors cannot capture its excited-state dynamics. Pump-probe spectroscopy overcomes this by using a femtosecond "pump" pulse to populate S1​ , followed by a delayed "probe" pulse to measure the transient absorption ( ΔA ) of the dark triplet state over time.

Workflow Prep Sample Preparation (1-Me-7-NI in Solvent) UVVis Steady-State UV-Vis Absorption Prep->UVVis PumpProbe Femtosecond Pump-Probe Setup UVVis->PumpProbe Excitation Excitation (Pump) λ = 350-400 nm PumpProbe->Excitation Probing Broadband Probe ΔA Measurement Excitation->Probing Analysis Kinetic Analysis (Lifetimes & ISC Rates) Probing->Analysis

Figure 2: Femtosecond transient absorption workflow for triplet state characterization.

Step-by-Step Workflow:

  • System Tuning: Tune the Ti:Sapphire laser to generate a 380 nm pump pulse (matching the ICT band) and a white-light continuum probe pulse.

  • Data Acquisition: Flow a 1 mM solution of 1-methyl-7-nitroindoline through a 2 mm flow cell to prevent localized thermal degradation. Record ΔA spectra at delay times ranging from 100 fs to 3 ns.

  • Kinetic Extraction: Fit the decay of the Stimulated Emission (SE) band and the rise of the Excited State Absorption (ESA) band to extract the ISC rate constant ( kISC​ ).

  • Self-Validating Control (Oxygen Quenching): Purge the solution with O2​ gas (a known triplet quencher) and repeat the measurement. A drastic reduction in the lifetime of the long-lived ESA signal definitively proves that the signal originates from the T1​ state.

Implications for Drug Development and Probe Design

The photophysical data derived from 1-methyl-7-nitroindoline directly informs the rational design of advanced therapeutics and biochemical probes[4][6]. By understanding the maximum red-shift achievable via N-alkylation without triggering cleavage, drug development professionals can design that push absorption into the biological transparency window[5]. Furthermore, the ICT characteristics of the 1-methyl core are foundational to the development of highly reactive SHAPE reagents (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7) used to map RNA secondary structures in virology and transcriptomics.

References

  • Papageorgiou, G., Corrie, J. E. T. "Synthetic and Photochemical Studies of Substituted 1-acyl-7-nitroindolines." Photochemical & Photobiological Sciences, 2005.[Link]

  • Morgante, P., et al. "Competition Between Cyclization and Unusual Norrish Type I and Type II Nitro-Acyl Migration Pathways in the Photouncaging of 1-Acyl-7-nitroindoline Revealed by Computations." ChemRxiv, 2020.[Link]

  • Amatrudo, J. M., et al. "Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters." ACS Chemical Neuroscience, 2022.[Link]

  • Del Castillo, H. P., et al. "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates." ACS Omega, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 1-Methyl-7-nitroindoline

Application Note: Synthesis and Isolation of 1-Methyl-7-nitroindoline Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-Methyl-7-nitroindoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

Introduction and Chemical Significance

1-Methyl-7-nitroindoline (Molecular Formula: C9H8N2O2) is a highly valuable fused bicyclic building block utilized extensively in medicinal chemistry and molecular biology [1]. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents and functions as a specialized biochemical probe, notably in SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) techniques for RNA structural analysis [1].

Synthesizing substituted indolines directly via electrophilic aromatic nitration often yields complex mixtures of regioisomers due to competing directing effects. To achieve absolute regiocontrol, the preferred synthetic strategy involves the selective reduction of the C2-C3 double bond of the pre-functionalized aromatic precursor, 1-methyl-7-nitro-1H-indole [2].

Mechanistic Rationale and Workflow

The protocol detailed below utilizes sodium cyanoborohydride (NaCNBH 3​ ) in glacial acetic acid to selectively reduce the pyrrole ring of the indole without reducing the sensitive nitro group at the 7-position [2].

Causality of Experimental Design:

  • Reagent Selection: Standard reducing agents like Palladium on Carbon (Pd/C) with hydrogen gas would indiscriminately reduce the nitro group to an amine (yielding 1-methylindol-7-amine) [2]. NaCNBH 3​ is selected because it is chemoselective and uniquely stable in acidic media.

  • Role of Acetic Acid: Acetic acid acts as both the solvent and the proton source. It protonates the C3 position of the indole, generating a highly electrophilic indolenium intermediate.

  • Hydride Transfer: The indolenium intermediate is rapidly trapped by the cyanoborohydride anion at the C2 position, yielding the fully saturated indoline ring.

SynthesisWorkflow SM 1-Methyl-7-nitro-1H-indole (Starting Material) Reagents NaCNBH3, Acetic Acid (25°C to 70°C) SM->Reagents Reaction Selective Reduction (Indolenium Intermediate) Reagents->Reaction Workup 1. Concentrate 2. H2O Dilution 3. pH 8 (NaOH) Reaction->Workup Extraction DCM Extraction & Purification Workup->Extraction Product 1-Methyl-7-nitroindoline (Target Product) Extraction->Product

Figure 1: Workflow for the synthesis of 1-Methyl-7-nitroindoline via selective reduction.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry

Reagent / Material MW ( g/mol ) Equivalents Mass / Volume Moles Function
1-Methyl-7-nitro-1H-indole 176.17 1.0 eq 5.00 g 28.38 mmol Starting Material
Sodium cyanoborohydride 62.84 4.0 eq 7.13 g 113.53 mmol Chemoselective Reductant
Glacial Acetic Acid 60.05 Solvent 50.0 mL N/A Solvent / Proton Source
Sodium Hydroxide (2M aq) 40.00 As needed Variable N/A Neutralization / Workup

| Dichloromethane (DCM) | 84.93 | Solvent | Variable | N/A | Extraction Solvent |

Table 2: Target Product Properties [1]

Property Value
Product Name 1-Methyl-7-nitroindoline

| Molecular Formula | C 9​ H 8​ N 2​ O 2​ | | Molecular Weight | 176.17 g/mol | | InChI Key | ZFZVYJXKCDKUGQ-UHFFFAOYSA-N |

Step-by-Step Experimental Protocol

Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids or moisture. This entire procedure must be conducted in a certified, high-flow chemical fume hood with appropriate PPE.

Phase 1: Reaction Setup and Execution
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add 1-methyl-7-nitro-1H-indole (5.00 g, 28.38 mmol) to the flask. Add 50 mL of glacial acetic acid. Stir at 25°C until the starting material is completely dissolved [2].

  • Reagent Addition: While maintaining the temperature at 25°C, cautiously add sodium cyanoborohydride (7.13 g, 113.53 mmol) in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents rapid, uncontrolled evolution of hydrogen gas and mitigates exothermic spiking, ensuring a safe and controlled generation of the active reducing species.

  • Heating: Gradually heat the reaction mixture to 70°C using a thermoregulated heating mantle or oil bath.

  • Monitoring: Stir the mixture at 70°C for 48 hours [2]. Reaction progress should be monitored via TLC (Thin Layer Chromatography) or LC-MS to confirm the complete consumption of the starting material.

Phase 2: Quenching and Workup
  • Concentration: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the acetic acid. Note: Ensure the vacuum pump is properly trapped and vented to the fume hood exhaust to capture any residual toxic volatiles.

  • Dilution: Dilute the resulting crude residue with 100 mL of deionized water [2].

  • Neutralization: Slowly add 2M aqueous Sodium Hydroxide (NaOH) dropwise while stirring until the aqueous phase reaches pH 8 [2].

    • Causality: Adjusting to pH 8 serves two critical functions. First, it neutralizes the remaining acetic acid. Second, it deprotonates the newly formed indoline nitrogen (free-basing it), ensuring the product is uncharged and highly soluble in the organic extraction solvent rather than the aqueous layer.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Washing and Drying: Combine the organic DCM layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-methyl-7-nitroindoline. The product can be further purified via flash column chromatography (silica gel) or crystallization if ultra-high purity is required for downstream applications.

References

  • Google Patents. "JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases." patents.google.com.
Application

Reduction of 1-Methyl-7-nitroindoline to 1-methylindol-7-amine

Application Note: Synthesis and Dehydrogenation Protocols for 1-Methylindol-7-amine Introduction & Strategic Rationale The synthesis of 1-methylindol-7-amine from 1-methyl-7-nitroindoline is a pivotal transformation in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Dehydrogenation Protocols for 1-Methylindol-7-amine

Introduction & Strategic Rationale

The synthesis of 1-methylindol-7-amine from 1-methyl-7-nitroindoline is a pivotal transformation in medicinal chemistry. This specific indole derivative serves as a critical building block in the development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors for autoimmune disorders[1] and novel sulfonamide-based antiparasitic agents[2].

While some patent literature colloquially groups the reduction of the nitro group and the aromatization of the indoline ring into a single conceptual step, achieving high-purity 1-methylindol-7-amine requires a deliberate, two-stage redox strategy:

  • Nitro Reduction: Conversion of the electron-withdrawing nitro ( −NO2​ ) group to an electron-donating amine ( −NH2​ ) under reductive conditions.

  • Ring Dehydrogenation: Oxidation of the saturated 2,3-dihydroindole (indoline) core to a fully aromatic indole.

Mechanistic Insights (Causality in Experimental Design)

Attempting a single-pot reduction and dehydrogenation under high-pressure hydrogen is thermodynamically counterproductive.

  • The Reduction Phase: The catalytic hydrogenation of the nitro group is highly exothermic and proceeds rapidly at room temperature (25 °C) using Palladium on Carbon (Pd/C) under an H2​ atmosphere. This selectively yields the intermediate 1-methylindolin-7-amine without altering the saturated ring[2].

  • The Dehydrogenation Phase: Aromatizing the indoline core to an indole is an endothermic process that requires the removal of hydrogen (a net loss of H2​ ). Under the same conditions of palladium catalysis, indolines undergo dehydrogenation to form indoles, driven by the thermodynamic gain in aromatic resonance energy[3]. However, this requires elevated temperatures (e.g., >110 °C) to drive off H2​ gas, or the introduction of a chemical oxidant/hydrogen acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4] or catalytic Copper complexes with TEMPO[5].

By isolating the indoline intermediate, researchers prevent over-reduction (e.g., complete saturation to octahydroindole)[6] and ensure high fidelity in the final aromatization step.

Visualizing the Synthetic Workflow

Pathway SM 1-Methyl-7-nitroindoline (Reactant) INT 1-Methylindolin-7-amine (Intermediate) SM->INT Step 1: Nitro Reduction Pd/C, H₂, MeOH 25°C, 4h PROD 1-Methylindol-7-amine (Target Product) INT->PROD Step 2: Dehydrogenation Pd/C, Toluene, 110°C (or DDQ, THF)

Workflow for the tandem reduction and dehydrogenation of 1-methyl-7-nitroindoline.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic Hydrogenation to 1-Methylindolin-7-amine

Objective: Selective reduction of the nitro group without altering the indoline core. Reagents: 1-Methyl-7-nitroindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (MeOH).

Step-by-Step Procedure:

  • Preparation: Dissolve 1-methyl-7-nitroindoline (e.g., 6.5 g) in anhydrous MeOH (100 mL) in a high-pressure reaction vessel under an inert nitrogen atmosphere[2].

  • Catalyst Addition: Carefully add 10% Pd/C (600 mg). Note: The addition of Pd(OH)2​/C (Pearlman's catalyst) can be used to increase the catalytic surface area and accelerate the reduction[2].

  • Hydrogenation: Purge the reaction vessel with H2​ gas three times to ensure the removal of oxygen. Pressurize the vessel to 15 psi with H2​ .

  • Reaction: Stir the mixture vigorously at 25 °C for 4 hours. Monitor via LC-MS or TLC until the yellow starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Critical: Pd/C is highly pyrophoric when dry; keep the filter cake damp with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude 1-methylindolin-7-amine as a residue.

Protocol B: Dehydrogenation to 1-Methylindol-7-amine

Objective: Aromatization of the indoline core to yield the final indole target. Reagents: 1-Methylindolin-7-amine (1.0 eq), 10% Pd/C (20 wt%), Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 1-methylindolin-7-amine in degassed toluene to achieve a 0.1 M concentration.

  • Catalyst Addition: Add fresh 10% Pd/C to the solution.

  • Thermal Dehydrogenation: Equip the flask with a reflux condenser and heat the mixture to 110 °C under a continuous, gentle nitrogen sweep. Causality Note: The nitrogen sweep is critical as it physically removes the evolved H2​ gas from the headspace, driving the thermodynamic equilibrium toward the aromatized indole[5].

  • Reaction: Reflux for 12–24 hours, monitoring the disappearance of the indoline mass via LC-MS.

  • Purification: Filter the mixture through Celite while warm. Concentrate the filtrate under reduced pressure. Purify the residue via preparative HPLC or silica gel chromatography to obtain pure 1-methylindol-7-amine[1][2].

Data Presentation: Comparative Dehydrogenation Conditions

To provide flexibility in the laboratory, the following table summarizes alternative dehydrogenation conditions for the conversion of indolines to indoles, highlighting the trade-offs of each method.

Reagent / CatalystSolventTemp (°C)Reaction TimeByproducts / Notes
Pd/C (Thermal) Toluene / Xylene110–14012–24 hCleanest profile; requires continuous H2​ removal[5].
DDQ (Stoichiometric) Dioxane / THF25–802–6 hFast reaction; generates DDH byproduct requiring chromatography[4].
MnO₂ (Excess) Benzene / DCM806–12 hHigh yield; requires large excess of oxidant and water removal[7].
Cu(I) + TEMPO + O₂ THF254–8 hMild conditions; requires continuous O2​ bubbling[5].

Table 1: Comparison of common dehydrogenation conditions for the conversion of indolines to indoles.

Sources

Method

Application Note: Catalytic Hydrogenation of 1-Methyl-7-nitroindoline Derivatives to 1-Methylindolin-7-amines

Executive Summary The synthesis of 1-methylindolin-7-amine derivatives is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. The 7-aminoindoline scaffold serves as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-methylindolin-7-amine derivatives is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. The 7-aminoindoline scaffold serves as a rigidified aniline analog, offering unique hydrogen-bonding and steric profiles for drug-receptor interactions. However, the catalytic hydrogenation of 1-methyl-7-nitroindoline presents specific chemoselectivity challenges, including the risk of incomplete reduction (hydroxylamine accumulation), undesired ring-opening of the indoline core, and catalyst poisoning.

This application note provides a comprehensive, self-validating guide to the catalytic hydrogenation of 1-methyl-7-nitroindoline, detailing the causality behind catalyst selection, mechanistic pathways, and step-by-step experimental protocols.

Mechanistic Principles & Causality

The reduction of an aromatic nitro group to an amine is not a single-step concerted reaction; rather, it proceeds via a cascade of electron and proton transfers. Understanding this pathway is essential for troubleshooting stalled reactions and preventing impurity formation.

The Reduction Cascade

Catalytic hydrogenation of nitroarenes over palladium or nickel surfaces typically follows the Haber mechanism. The reaction proceeds from the nitro compound to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the primary amine[1].

  • Causality of Stalled Reactions: The reduction of the hydroxylamine intermediate to the final amine is often the rate-limiting step. If the catalyst surface becomes poisoned or hydrogen mass transfer is poor, the hydroxylamine can accumulate. In basic conditions or at high concentrations, unreacted nitroso and hydroxylamine intermediates can condense to form highly stable, deeply colored azoxy or azo dimers.

  • Electrochemical Nature of Pd/C: Recent studies suggest that on conductive supports like carbon black, the reduction may proceed via an electrochemical mechanism where H₂ oxidation at Pd active sites provides electrons for the reduction of the nitro group at the carbon support[1].

Additives for Chemoselectivity

To drive the reaction to completion and prevent the accumulation of hydroxylamines, transition metal additives can be employed. The addition of catalytic amounts of vanadium compounds (oxidation states 0, II, IV, or V) has been shown to almost completely suppress hydroxylamine accumulation (keeping it <1%), resulting in higher purity profiles and preventing azo/azoxy dimer formation[2].

Mechanism N1 1-Methyl-7-nitroindoline N2 Nitroso Intermediate N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine Intermediate N2->N3 +2e-, +2H+ N4 1-Methylindolin-7-amine N3->N4 +2e-, +2H+ -H2O N5 Azoxy/Azo Dimers N3->N5 Condensation (Side Reaction)

Fig 1: Stepwise reduction mechanism of 1-methyl-7-nitroindoline and potential side reactions.

Catalyst Selection & Quantitative Data

Selecting the correct catalyst is a balance between reaction kinetics, functional group tolerance (e.g., if the indoline ring contains halogens), and safety. Table 1 summarizes the performance metrics of common catalyst systems used for this transformation.

Table 1: Comparison of Catalytic Systems for Nitroindoline Reduction

Catalyst SystemOperating PressureChemoselectivityKey AdvantagesLimitations
Pd/C + Pd(OH)₂/C Low (15–30 psi)Moderate to HighRapid kinetics; high yield for standard unfunctionalized substrates[3].May cause dehalogenation in halogen-substituted derivatives.
PtO₂ (Adams' Catalyst) Low (15–50 psi)HighLimits over-reduction and indoline ring opening.Highly susceptible to poisoning by the basic amine product.
NiSat / Sponge Nickel Med-High (50–150 psi)Very HighPreserves halogens; cost-effective for scale-up[4].Requires specialized high-pressure reactors.
Ru-Complexes AtmosphericHighMild aqueous conditions; high turnover numbers (TON)[5].Requires specialized ligands and extended reaction times.

Experimental Protocols

The following protocol utilizes a dual-catalyst system consisting of Palladium on Carbon (Pd/C) and Pearlman’s Catalyst (Pd(OH)₂/C). The combination of these two catalysts provides a highly active surface that accelerates the rate-limiting hydroxylamine reduction step under very mild conditions (15 psi)[3].

Required Materials
  • Substrate: 1-Methyl-7-nitroindoline (6.5 g, ~36.5 mmol)

  • Catalyst 1: 10% Pd/C (600 mg)

  • Catalyst 2: 20% Pd(OH)₂/C (600 mg)

  • Solvent: HPLC-grade Methanol (100 mL). Causality: Methanol acts as a protic solvent, which stabilizes polar intermediates and facilitates proton transfer during the reduction cascade.

  • Equipment: Parr shaker or balloon hydrogenation apparatus, Celite pad, inert gas (N₂ or Ar) manifold.

Step-by-Step Methodology

Step 1: Substrate Preparation & Inerting

  • Dissolve 1-methyl-7-nitroindoline (6.5 g) in 100 mL of Methanol in a thick-walled hydrogenation vessel.

  • Purge the solution with Nitrogen (N₂) for 10 minutes.

    • Self-Validation/Safety Check: This step is critical. Pd/C is highly pyrophoric. Introducing the catalyst in the presence of oxygen and methanol vapors can cause immediate ignition.

Step 2: Catalyst Addition

  • Under a continuous N₂ stream, carefully add 600 mg of 10% Pd/C and 600 mg of Pd(OH)₂/C to the solution[3].

  • Seal the vessel and purge the headspace with N₂ (3 cycles of pressurizing to 15 psi and venting).

Step 3: Hydrogenation

  • Replace the N₂ with Hydrogen (H₂) gas. Purge the headspace with H₂ (3 cycles).

  • Pressurize the vessel to 15 psi with H₂.

  • Stir or shake the mixture vigorously at 25 °C for 4 hours[3].

    • Causality of Agitation: Hydrogen gas has very low solubility in methanol. Vigorous agitation is strictly required to overcome the gas-liquid mass transfer limitation.

Step 4: In-Process Control (IPC) & Monitoring

  • After 3.5 hours, halt agitation, vent the H₂ safely, and purge with N₂.

  • Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LCMS or TLC.

    • Self-Validation: Look for the disappearance of the starting material (m/z [M+H]⁺ = 179) and the intermediate hydroxylamine (m/z = 165). The reaction is complete only when the primary amine (m/z = 149) is the sole peak. If hydroxylamine persists, re-pressurize and stir for an additional 2 hours.

Step 5: Workup & Isolation

  • Once complete, purge the vessel thoroughly with N₂.

  • Filter the reaction mixture through a short pad of Celite to remove the catalysts. Wash the Celite pad with an additional 30 mL of Methanol or Ethyl Acetate.

    • Safety Note: Do not let the Celite pad run dry while pulling air through it, as the trapped Pd catalyst can ignite. Keep it wet with solvent or water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methylindolin-7-amine.

Workflow S1 1. Substrate Preparation S2 2. Inert Gas Purging (N2) S1->S2 S3 3. Catalyst Addition S2->S3 S4 4. Hydrogenation (15 psi H2, 25°C) S3->S4 S5 5. Filtration (Celite) & Workup S4->S5

Fig 2: Experimental workflow for the catalytic hydrogenation of 1-methyl-7-nitroindoline.

Troubleshooting & Optimization

  • Incomplete Conversion / Color Darkening: If the reaction mixture turns deep orange or red, this indicates the formation of azo/azoxy dimers due to stalled hydroxylamine reduction. Solution: Increase H₂ pressure to 30 psi, ensure vigorous stirring, or add a catalytic amount of a vanadium compound (e.g., V₂O₅) to accelerate hydroxylamine turnover[2].

  • Dehalogenation of Substituted Analogs: If the 1-methyl-7-nitroindoline core contains a chlorine or bromine atom (e.g., 5-bromo-1-methyl-7-nitroindoline), Pd/C will likely cause hydrodehalogenation. Solution: Switch to a Platinum oxide (PtO₂) catalyst or a Nickel-based catalyst (e.g., NiSat) which are highly chemoselective for nitro groups over aryl halides[4].

References

  • Source: candcs.
  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: Dalton Transactions (RSC Publishing)

Sources

Application

Application Note: 1-Methyl-7-nitroindoline in Pharmaceutical Drug Discovery – From RNA Structural Probing to Photopharmacology

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: RNA-targeted drug discovery, spatiotemporal target validation (photopharmacology), and novel therapeutic scaffold synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: RNA-targeted drug discovery, spatiotemporal target validation (photopharmacology), and novel therapeutic scaffold synthesis.

Introduction

In contemporary pharmaceutical drug discovery, the demand for versatile chemical scaffolds that can bridge structural biology, target validation, and medicinal chemistry is paramount. 1-Methyl-7-nitroindoline and its derivatives have emerged as highly privileged structures [1]. Characterized by a fused bicyclic indole system featuring a highly electron-withdrawing nitro group at the 7-position and a stabilizing methyl group at the nitrogen atom, this compound exhibits unique reactivity.

This application note details the three primary modalities of 1-Methyl-7-nitroindoline in drug development:

  • Precursor to SHAPE Reagents: Enabling RNA-targeted drug discovery by mapping complex RNA secondary structures.

  • Photocaging Scaffold: Facilitating high-precision spatiotemporal control of neurotransmitters and enzyme inhibitors in live cells.

  • Medicinal Chemistry Building Block: Serving as a nucleophilic core for synthesizing novel therapeutics, including antihelminthics and oncology drugs.

RNA-Targeted Drug Discovery via SHAPE Chemistry

The Causality of RNA Probing

Historically, drug discovery focused almost exclusively on proteins. Today, structured RNA molecules (e.g., viral genomes, non-coding RNAs) are highly sought-after therapeutic targets. To design small molecules that bind RNA, researchers must first understand the RNA's 3D architecture.

1-Methyl-7-nitroindoline is the critical synthetic precursor to 1-methyl-7-nitroisatoic anhydride (1M7) , the gold-standard electrophile used in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) [2].

Mechanistic Insight: Why use 1M7? In folded RNA, nucleotides in flexible, single-stranded regions have unconstrained 2'-hydroxyl groups that readily act as nucleophiles. Conversely, nucleotides locked in base-paired helices are sterically hindered. 1M7 reacts rapidly with flexible 2'-OH groups to form a bulky 2'-O-adduct. The electron-withdrawing 7-nitro group on the isatoic anhydride ring tunes the hydrolysis half-life of 1M7 to approximately 14 seconds in aqueous buffer, making it exceptionally fast and capable of capturing transient, complex RNA structures like pseudoknots before they undergo conformational shifts [2].

SHAPE_Workflow A RNA Folding & Equilibration B 1M7 Modification (Acylation of flexible 2'-OH) A->B Add 1M7 C Reverse Transcription (Primer Extension) B->C Quench & Purify D Capillary Electrophoresis C->D Fluorescent cDNA E Secondary Structure Modeling (Drug Target ID) D->E Reactivity Data

Caption: Workflow of SHAPE-directed RNA structural probing using 1M7.

Protocol 1: RNA SHAPE Probing using 1M7

This protocol is a self-validating system: the inclusion of a DMSO-only control ensures that any detected reverse transcriptase stops are strictly due to 1M7 acylation, not natural RNA degradation.

  • RNA Equilibration: Dilute target RNA in folding buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 30 minutes to allow the RNA to reach its thermodynamic equilibrium.

  • Reagent Preparation: Dissolve 1M7 in anhydrous DMSO to create a 10X working stock (e.g., 50 mM for viral RNA). Critical Step: 1M7 is highly moisture-sensitive; prepare immediately before use.

  • Acylation Reaction: Add 1 volume of 1M7 stock to 9 volumes of folded RNA. For the control, add 1 volume of pure DMSO. Incubate at 37°C for 75 seconds (approx. 5 half-lives of 1M7).

  • Termination: Quench the reaction immediately by placing the tubes on ice and adding 0.5 M EDTA to chelate Mg²⁺.

  • Recovery & Analysis: Recover RNA via ethanol precipitation. Perform reverse transcription using fluorescently labeled primers. Analyze the resulting cDNA fragments via capillary electrophoresis to identify adduction sites [2].

Photopharmacology and Spatiotemporal Target Validation

The Causality of 7-Nitroindoline Photocaging

In neuropharmacology, validating the kinetics of receptor activation requires delivering a drug to a specific synapse in less than a millisecond. Traditional perfusion methods are too slow.

Derivatives of 1-methyl-7-nitroindoline, specifically 4-methoxy-7-nitroindolinyl (MNI) compounds, are engineered as photoremovable protecting groups ("photocages") [3]. When a neurotransmitter (like L-Glutamate) is covalently bound to the MNI scaffold, it is biologically inert.

Mechanistic Insight: Upon irradiation with a two-photon laser (typically 720 nm), the 7-nitroindoline core undergoes rapid photosolvolysis. The C-N bond cleaves, releasing the active neurotransmitter and an inert 7-nitrosoindole byproduct. The 4-methoxy substitution increases the two-photon uncaging cross-section, allowing for highly efficient photolysis deep within biological tissue without causing UV-induced cellular toxicity [3].

Uncaging_Mechanism A MNI-Caged Glutamate (Inactive) B 2-Photon Excitation (720 nm Laser) A->B C Photosolvolysis (Cleavage of C-N bond) B->C D Free L-Glutamate (Active Neurotransmitter) C->D E 7-Nitrosoindole Byproduct (Inert) C->E

Caption: Two-photon uncaging mechanism of MNI-caged neurotransmitters.

Protocol 2: Two-Photon Uncaging of MNI-Glutamate in Live Cell Slices
  • Slice Preparation: Prepare acute brain slices (300 µm thickness) and transfer to a recording chamber perfused with Artificial Cerebrospinal Fluid (ACSF).

  • Bath Application: Perfuse the chamber with ACSF containing 2.5 mM MNI-caged L-Glutamate. Note: MNI-Glu is highly resistant to spontaneous hydrolysis, ensuring zero background receptor activation.

  • Electrophysiology Setup: Patch a target neuron in whole-cell configuration to monitor Excitatory Postsynaptic Currents (EPSCs).

  • Focal Uncaging: Direct a tunable Ti:Sapphire laser (tuned to 720 nm) to a specific dendritic spine. Deliver a 0.5 ms pulse (approx. 10-20 mW at the objective).

  • Data Acquisition: Record the immediate AMPA/NMDA receptor-mediated inward currents. The sub-millisecond release kinetics of the 7-nitroindoline cage perfectly mimics endogenous synaptic vesicle release [3].

Medicinal Chemistry Scaffold for Novel Therapeutics

The Causality of Indoline Derivatization

Beyond its use as a reagent, 1-methyl-7-nitroindoline is a highly valuable synthetic building block. By subjecting the compound to reduction (e.g., using hydrogen gas or sodium cyanoborohydride), the 7-nitro group is converted to a primary amine, yielding 1-methylindol-7-amine .

Mechanistic Insight: The resulting amine is strategically located at the 7-position of the rigid indole ring. This creates a sterically constrained but highly nucleophilic center. When reacted with sulfonyl chlorides, it forms robust sulfonamide linkages. These pyridinylsulfonamide derivatives exhibit excellent metabolic stability and are currently being developed as potent inhibitors for mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) in oncology, as well as antihelminthic agents [4].

Table 1: Quantitative Comparison of 1-Methyl-7-nitroindoline Derivatives in Drug Discovery
Derivative / ScaffoldPrimary ApplicationKey Kinetic/Physical PropertyTarget Receptors / Molecules
1M7 (Anhydride) RNA SHAPE ProbingHydrolysis t1/2​≈14 secViral RNA, Riboswitches, lncRNAs
MNI-Glutamate PhotopharmacologyPhotolysis t1/2​≤0.26 msAMPA / NMDA Receptors
DPNI-GABA PhotopharmacologyHigh 2-photon cross-sectionGABA A​ Receptors
Pyridinylsulfonamides Oncology / AntihelminthicHigh metabolic stability (in vivo)MALT1 / Nematode targets
Protocol 3: Synthesis of Pyridinylsulfonamides from 1-methylindol-7-amine

This protocol validates the conversion of the nitroindoline core into a viable pharmaceutical active pharmaceutical ingredient (API).

  • Reduction to Amine: Dissolve 1-methyl-7-nitroindoline (1 eq) in methanol under a nitrogen atmosphere. Add a catalytic amount of Palladium on Carbon (Pd/C). Stir under hydrogen gas (15 psi) at 25°C for 4 hours. Filter through Celite and concentrate to yield 1-methylindol-7-amine [4].

  • Sulfonamide Coupling: Dissolve 1-methylindol-7-amine (1 eq) and a selected pyridinyl-sulfonyl chloride (1.5 eq) in anhydrous pyridine (acting as both solvent and base).

  • Reaction: Stir the mixture overnight at room temperature under an inert atmosphere. The steric hindrance of the 7-position prevents over-sulfonylation, ensuring a mono-sulfonamide product.

  • Purification: Concentrate the mixture under reduced pressure, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via preparative HPLC to isolate the final therapeutic compound [4].

References

  • Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters ResearchGate[Link]

  • WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy Google P
Method

Application Note: 1-Methyl-7-nitroindoline as a Strategic Precursor for 7-Substituted Indole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale: The "Indoline Workaround" In medicinal chemistry, 7-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale: The "Indoline Workaround"

In medicinal chemistry, 7-aminoindole derivatives are privileged scaffolds, frequently utilized in the design of kinase inhibitors and GPCR ligands. The 7-amino group is highly valued for its ability to form an Intramolecular Hydrogen Bond (IMHB) with N1-substituents (e.g., amides or ureas), which locks the molecular conformation, masks hydrogen bond donors, and dramatically improves membrane permeability and oral bioavailability[1].

However, synthesizing 7-substituted indoles directly from the indole core is notoriously difficult. Electrophilic Aromatic Substitution (EAS), such as direct nitration, inherently favors the electron-rich C3 position (or C5 under specific conditions)[2].

The Solution: To bypass this regioselectivity issue, chemists utilize the "indoline workaround." By saturating the pyrrole ring to form an indoline, the aromatic directing effects are fundamentally altered. When the indoline nitrogen is protected (e.g., via acetylation), nitration is strongly directed to the C7 position[2]. Subsequent deprotection and N-methylation yield 1-Methyl-7-nitroindoline , a stable and highly versatile precursor that can be aromatized and reduced to the desired 7-aminoindole target.

Pathway Indole Indole Core (Aromatic) C3_Nitro 3-Nitroindole (Undesired) Indole->C3_Nitro Direct Nitration (C3 Preference) Indoline Indoline Core (Non-Aromatic) C7_Nitro 1-Ac-7-nitroindoline (Desired) Indoline->C7_Nitro 1. Acylation 2. Nitration Precursor 1-Methyl-7-nitroindoline (Key Precursor) C7_Nitro->Precursor 1. Hydrolysis 2. Methylation

Regioselective advantage of the indoline core for C7-nitration.

Mechanistic Insights: Aromatization & Reduction

Converting 1-Methyl-7-nitroindoline to the final active pharmacophore requires a tightly controlled two-step sequence: Dehydrogenation (aromatization) followed by Nitro Reduction .

Step 1: Dehydrogenation (Indoline → Indole)

To restore the aromaticity of the indole core, the indoline must be oxidized. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the premier reagent for this transformation[3]. The reaction proceeds via an ionic mechanism: DDQ abstracts a hydride from the C2 or C3 position of the indoline to form a transient iminium ion. This is followed by rapid proton loss to yield the fully conjugated indole. The reaction is self-indicating; the intensely colored DDQ is reduced to the pale, insoluble hydroquinone byproduct (DDQH2)[4].

Step 2: Nitro Reduction (C7-NO₂ → C7-NH₂)

Once the indole architecture is established, the C7-nitro group is reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic conditions that might polymerize the electron-rich indole ring.

Reagent Selection for Indoline Dehydrogenation

Selecting the correct oxidant is critical based on the substrate's functional group tolerance. Below is a comparative analysis of standard dehydrogenation reagents[3],[4].

ReagentTypical ConditionsYield RangeMechanistic Notes & Chemoselectivity
DDQ CH₂Cl₂ or Dioxane, RT, 1-2 h80–95%Proceeds via hydride abstraction. Highly efficient but incompatible with highly electron-rich or acid-sensitive collateral groups.
MnO₂ Benzene/Toluene, Reflux, 12-24 h50–70%Milder radical-based oxidation. Slower reaction times; requires a large stoichiometric excess (often >10 eq).
Pd/C (Catalytic) Toluene or Xylene, Reflux, 24 h70–85%Thermal dehydrogenation. Clean byproduct profile (H₂ gas evolution), but requires high temperatures.
V₂O₅ / O₂ Toluene + Silica gel, Reflux75–85%Aerobic oxidation mimicking industrial conditions. Cost-effective but requires a heterogeneous setup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the operator can visually and analytically confirm the success of each mechanistic step.

Protocol Step1 Step 1: Dehydrogenation Reagent: DDQ (1.1 eq) in CH2Cl2 Target: 1-Methyl-7-nitroindole Check1 Self-Validation: Color change from red/orange to pale/brown precipitate Step1->Check1 Step2 Step 2: Purification Filter through basic alumina Removes DDQH2 byproduct Step1->Step2 Step3 Step 3: Nitro Reduction Reagent: 10% Pd/C, H2 (1 atm) Target: 1-Methyl-7-aminoindole Step2->Step3 Check2 Self-Validation: H2 uptake ceases; TLC confirms complete conversion Step3->Check2 Step4 Step 4: Isolation & Storage Filter over Celite under N2 Store under Argon Step3->Step4

Workflow for converting 1-Methyl-7-nitroindoline to 1-Methyl-7-aminoindole.

Protocol A: Dehydrogenation of 1-Methyl-7-nitroindoline to 1-Methyl-7-nitroindole

Objective: Aromatize the indoline core while sequestering acidic byproducts.

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1-Methyl-7-nitroindoline (1.78 g, 10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add DDQ (2.50 g, 11.0 mmol, 1.1 eq) portionwise over 10 minutes.

    • Causality: DDQ is a potent oxidant; portionwise addition at 0 °C controls the exotherm and prevents the formation of over-oxidized tar byproducts.

  • Self-Validation: Remove the ice bath and stir at room temperature for 2 hours. The initial deep red/orange solution will gradually fade, depositing a heavy tan/brown precipitate. This precipitate is the reduced DDQH₂ byproduct, confirming the hydride abstraction has occurred[4].

  • Purification: Filter the crude suspension directly through a 2-inch pad of basic alumina (Brockmann Grade I), eluting with additional CH₂Cl₂ (100 mL).

    • Causality: Basic alumina is highly effective at sequestering the acidic phenolic byproduct (DDQH₂) and any unreacted DDQ, allowing the neutral 1-methyl-7-nitroindole to elute cleanly without the need for aqueous workup[4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-Methyl-7-nitroindole as a yellow solid. (Expected yield: 88-92%).

Protocol B: Catalytic Reduction to 1-Methyl-7-aminoindole

Objective: Reduce the C7-nitro group while preventing oxidative degradation of the resulting amine.

  • Setup: Dissolve 1-Methyl-7-nitroindole (0.88 g, 5.0 mmol) in HPLC-grade Methanol (25 mL) in a 50 mL two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C (88 mg, 10% w/w).

    • Causality: Always add the catalyst to the solvent, never dry solvent to dry catalyst, to prevent spontaneous combustion.

  • Atmosphere Exchange: Purge the flask with inert Nitrogen (N₂) gas for 5 minutes, followed by purging with Hydrogen (H₂) gas. Attach a balloon filled with H₂ (1 atm).

  • Self-Validation: Stir vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the yellow nitro spot (higher Rf) completely disappears, replaced by a highly polar, UV-active amine spot (lower Rf). Hydrogen uptake will visibly cease.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Perform this filtration under a blanket of Nitrogen.

    • Causality: 7-aminoindoles are highly electron-rich and susceptible to rapid air oxidation, which forms dark quinone-imine degradation products[1].

  • Storage: Concentrate the filtrate in vacuo and immediately flush the flask with Argon. Store at -20 °C or proceed directly to the next synthetic step (e.g., acylation to form the IMHB-locked final compound).

References

  • Method for producing 7-nitroindoles (JP2001019671A).
  • Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermedi
  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PMC / NIH.
  • 3-Methylindolin-7-amine Synthesis P

Sources

Application

Application Note: HPLC Method Development and Validation for the Purity Analysis of 1-Methyl-7-nitroindoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) The Chemical Context: 1-Methyl-7-nitroindoline 1-Methyl-7-nitroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

The Chemical Context: 1-Methyl-7-nitroindoline

1-Methyl-7-nitroindoline (C₉H₁₀N₂O₂, MW: 178.19 g/mol ) is a highly valued bicyclic building block utilized in organic synthesis and medicinal chemistry, particularly in the development of chiral oxindoles and novel sulfonamides[1][2]. Because trace impurities—such as unmethylated 7-nitroindoline, positional isomers (e.g., 1-methyl-5-nitroindoline), or oxidation products—can severely poison downstream metal-catalyzed asymmetric cascades, rigorous purity determination is a critical quality attribute (CQA).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior. The molecule features a hydrophobic indoline core, a weakly basic N-methyl group, and a strongly electron-withdrawing nitro group at the 7-position.

Interactions Analyte 1-Methyl-7-nitroindoline (Analyte) Hydrophobic Hydrophobic Indoline Core Analyte->Hydrophobic Nitro 7-Nitro Group (Electron Withdrawing) Analyte->Nitro Amine N-Methyl Group (Weakly Basic) Analyte->Amine C18 C18 Stationary Phase Hydrophobic->C18 Primary Retention (Van der Waals) Nitro->Amine Reduces Basicity (Inductive Effect) TFA 0.1% TFA (Mobile Phase) Amine->TFA Prevents Silanol Interactions

Figure 1: Physicochemical interactions dictating chromatographic retention and peak shape.

Rational Method Development (The Causality)

As analytical scientists, we do not select parameters arbitrarily; every chromatographic choice is a calculated response to the analyte's properties and regulatory frameworks.

Stationary Phase Selection

We utilize a C18 Superficially Porous Particle (SPP) column (2.7 µm) . The modernized United States Pharmacopeia (USP) General Chapter <621> allows for the adjustment from traditional totally porous silica columns to SPP columns[3]. SPP columns provide UHPLC-like efficiency (sharper peaks, better resolution of closely eluting isomers) at standard HPLC backpressures, optimizing laboratory throughput without requiring equipment upgrades.

Mobile Phase & pH Control

Indoline typically has a pKa of ~5.0. However, the nitro group at the 7-position exerts a powerful inductive and resonance electron-withdrawing effect, drastically reducing the basicity of the N-methyl amine. Consequently, the molecule is practically neutral under standard conditions. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. The purpose of TFA here is not to protonate the analyte, but rather to maintain a low pH (pH ~2.0) to fully protonate and suppress residual silanol groups on the silica stationary phase. This eliminates secondary ion-exchange interactions that cause peak tailing. Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior elution strength for polarizable nitroaromatic systems.

Detection Strategy

Nitroaromatic compounds exhibit strong, distinct UV absorbance due to extensive π-π* and n-π* transitions. Detection is set to 254 nm , providing maximum sensitivity and ensuring that structurally similar impurities (which share the conjugated chromophore) are quantified accurately.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a mandatory, self-validating gateway. If the SST fails, the run is aborted, ensuring no compromised data is reported.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18 SPP, 100 x 4.6 mm, 2.7 µmHigh efficiency, USP <621> compliant[3]
Mobile Phase A 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)Suppresses silanol ionization
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Superior elution for nitroaromatics
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm SPP
Column Temp. 35 °CReduces solvent viscosity, improves mass transfer
Detection UV at 254 nmMaximum absorbance for conjugated system
Injection Vol. 5 µLPrevents column overloading

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Gradient (Analyte Elution)
10.01090Column Wash
10.19010Re-equilibration
14.09010End of Run
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of Ultrapure water. Mix thoroughly and degas (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Stock Standard: Accurately weigh 10.0 mg of 1-Methyl-7-nitroindoline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and make up to volume with diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized 1-Methyl-7-nitroindoline batch into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST) Inject the Working Standard six times consecutively. The system is validated for sample analysis only if the criteria in Table 3 are met.

Method Validation Framework (ICH Q2(R2) Alignment)

This method is designed to be validated under the ICH Q2(R2) guideline (effective June 2024), which governs the validation of analytical procedures for purity and impurity testing[4].

ValidationWorkflow A 1. Specificity (Resolution > 1.5) B 2. Sensitivity (S/N ≥ 10 for LOQ) A->B C 3. Linearity & Range (R² ≥ 0.999) B->C D 4. Precision (RSD ≤ 2.0%) C->D E 5. Accuracy (Recovery 98-102%) D->E

Figure 2: ICH Q2(R2) Method Validation Lifecycle for Purity Analysis.

Table 3: System Suitability & Validation Acceptance Criteria

ParameterAcceptance CriteriaRegulatory Grounding
Retention Time (RT) RSD ≤ 1.0% (n=6)Ensures pump and gradient stability
Peak Area RSD ≤ 2.0% (n=6)Ensures injector and detector precision
Resolution (Rs) ≥ 1.5Baseline separation from 7-nitroindoline (Specificity)
Tailing Factor (Tf) 0.8 - 1.5Confirms absence of secondary silanol interactions
Signal-to-Noise (S/N) ≥ 10 for LOQCalculated using 20x peak width noise range per USP <621>[5]

Expert Note on Sensitivity: The revised USP <621> guidelines explicitly state that the Signal-to-Noise (S/N) ratio calculation must now use a noise range of 20 times the peak width at half-height, moving away from the older 5x multiplier[5]. This stricter requirement ensures robust integration of trace impurities during the purity assessment of 1-Methyl-7-nitroindoline.

References

  • Amazon S3 (Literature on Chiral Oxindoles Synthesis). "Access to Chiral Oxindoles via Ir-Catalyzed Asymmetric Pudovik Addition/[1,2]-Phospha-Brook Rearrangement/Allylation Cascade".
  • Chromatography Online. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis".
  • US Pharmacopeia (USP). "<621> Chromatography".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • EvitaChem. "Buy 1-Methyl-7-nitroindoline (EVT-12043653)".

Sources

Method

Standard operating procedures for storing and handling 1-Methyl-7-nitroindoline

Application Note: Standard Operating Procedures for the Storage, Handling, and Synthetic Utilization of 1-Methyl-7-nitroindoline Executive Summary 1-Methyl-7-nitroindoline is a highly specialized fused bicyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Operating Procedures for the Storage, Handling, and Synthetic Utilization of 1-Methyl-7-nitroindoline

Executive Summary

1-Methyl-7-nitroindoline is a highly specialized fused bicyclic building block utilized extensively in medicinal chemistry and organic synthesis[1]. As a nitroaromatic derivative, it serves as a direct precursor to 7-aminoindolines, which are essential pharmacophores in modern drug development[2]. However, the presence of the electron-withdrawing nitro group on the indoline ring necessitates rigorous safety, storage, and handling protocols due to its potential for energetic redox reactions and acute toxicity[3]. This application note provides a self-validating framework for the safe management and experimental application of 1-Methyl-7-nitroindoline, ensuring both personnel safety and synthetic integrity.

Physicochemical Profiling & Hazard Causality

Understanding the chemical behavior of 1-Methyl-7-nitroindoline is paramount for establishing effective Standard Operating Procedures (SOPs). The nitro group at the 7-position significantly alters the electron density of the indoline core, making the molecule highly susceptible to specific reaction pathways.

Causality of Hazards: Nitroaromatic compounds are inherently reactive and are known to be acutely toxic and potentially mutagenic, requiring strict laboratory exposure controls[3]. Under extreme thermal stress or in the presence of strong reducing agents, the reduction of the nitro group can become highly exothermic, leading to potential thermal runaway or energetic decomposition.

Table 1: Physicochemical and Hazard Profile of 1-Methyl-7-nitroindoline

Property / ParameterValue / Description
IUPAC Name 1-Methyl-7-nitro-2,3-dihydroindole[1]
CAS Number 221313-72-0[1]
Molecular Formula C9H10N2O2[1]
Molecular Weight 178.19 g/mol [1]
Structural Features Fused indoline ring, N-methylated, C7-nitro substitution[1]
Primary Hazards Acute toxicity, potential mutagen, reactive with strong oxidizers/reducers[3]
Storage Conditions Cool, dry, well-ventilated area; Inert Atmosphere (Ar/N2)[4]

Standard Operating Procedure: Storage & Environmental Control

Causality of Storage Conditions: Nitroaromatics can degrade upon prolonged exposure to ambient moisture, light, or incompatible chemicals, leading to compromised reagent purity and failed down-stream syntheses.

  • Atmosphere and Temperature: Store the compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container. Keep in a cool, dry, and dark place to prevent photolytic and thermal degradation[4].

  • Chemical Segregation: Isolate strictly from strong reducing agents (e.g., active metals like zinc or iron powder, hydrides) and strong oxidizing agents to prevent spontaneous, energetic redox events.

Standard Operating Procedure: Laboratory Handling Workflow

Every interaction with 1-Methyl-7-nitroindoline must be treated as a potential exposure event[4].

  • Engineering Controls: All weighing, transfer, and dissolution must occur within a certified chemical fume hood to mitigate inhalation risks associated with fine organic powders[4].

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double-gloving is recommended during synthetic manipulation), safety goggles with side shields, and a flame-resistant lab coat.

  • Weighing Protocol:

    • Purge the analytical balance area within the fume hood to ensure no reactive cross-contamination.

    • Use anti-static weighing boats to prevent the aerosolization of the fine powder.

    • Seal the primary container immediately after dispensing and flush the headspace with Argon before returning it to storage.

Application Protocol: Catalytic Reduction to 1-Methyl-7-aminoindoline

A primary application of 1-Methyl-7-nitroindoline is its reduction to the corresponding amine. The resulting 7-aminoindoline is highly susceptible to air oxidation (readily forming quinone-imine species), necessitating a self-validating, strictly inert workflow[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 1-Methyl-7-nitroindoline (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C is highly pyrophoric when dry; adding it under a continuous blanket of Argon prevents solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or a controlled Parr shaker (1-3 atm). Stir vigorously at room temperature.

  • Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. Self-Validation: The reaction is deemed complete when the distinct yellow spot of the nitro starting material completely disappears and a highly polar, UV-active spot (the amine) emerges.

  • Inert Workup (Critical): Purge the system thoroughly with Argon to remove all residual H2 gas. Filter the reaction mixture through a pad of Celite under a steady stream of Argon to remove the Pd/C catalyst. Causality: The 7-aminoindoline product is exquisitely sensitive to air oxidation; maintaining an inert atmosphere during filtration prevents rapid degradation to dark, polymeric quinone species[2]. Note: Never allow the Celite pad containing Pd/C to dry out in the air.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 1-Methyl-7-aminoindoline must be used immediately in subsequent derivatization steps (e.g., amide coupling) or stored at -20°C under strict Argon[2].

Waste Management and Emergency Response

  • Waste Segregation: Nitroaromatic waste must be collected in dedicated, clearly labeled organic waste containers. Never mix nitroaromatic waste with heavy metal waste, strong acids, or basic amine waste streams[5].

  • Spill Response: In the event of a powder spill, do not sweep dry, as this generates hazardous, inhalable aerosols. Cover the spill with a damp absorbent pad (using water or ethanol), carefully scoop the material into a hazardous waste container, and wash the contaminated area thoroughly with a suitable solvent[5].

Workflow Visualization

G N1 1-Methyl-7-nitroindoline (CAS: 221313-72-0) N2 Storage & Handling (4°C, Ar/N2, Fume Hood) N1->N2 Inert Transfer N3 Catalytic Reduction (Pd/C, H2, Methanol) N2->N3 Synthesis Pathway N5 Waste Management (Segregated Nitroaromatics) N2->N5 Spills & Expired Stock N4 1-Methyl-7-aminoindoline (Oxidation Sensitive) N3->N4 Inert Workup (Argon) N3->N5 Catalyst & Solvent Waste

Workflow for the handling, reduction, and waste management of 1-Methyl-7-nitroindoline.

References

  • Title: METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Source: hawaii.gov URL:[Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH Source: nih.gov URL:[Link]

  • Title: NITRIC ACID (Includes general redox and chemical safety guidelines) Source: industry.gov.au URL:[Link]

  • Title: Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography Source: usgs.gov URL:[Link]

Sources

Application

Application Note: Reagents and Conditions for the N-Alkylation to Form 1-Methyl-7-nitroindoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The synthesis of 1-Methyl-7-nitroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of 1-Methyl-7-nitroindoline is a critical transformation in the development of photolabile caging groups (e.g., nitroindoline-caged neurotransmitters) and complex medicinal chemistry scaffolds [1, 4]. However, the direct N-alkylation of 7-nitroindoline presents a distinct chemical challenge.

The Causality of Low Reactivity: The secondary amine of 7-nitroindoline is severely deactivated. The nitro group at the 7-position exerts a profound electron-withdrawing effect (both inductive −I and resonance −M effects) on the adjacent nitrogen atom. This drastically lowers the pKa of the amine, rendering it a poor nucleophile. Furthermore, the ortho-positioning of the nitro group introduces significant steric hindrance. Consequently, utilizing weak bases (such as K2​CO3​ or Et3​N ) often results in sluggish kinetics and poor yields (e.g., microwave-assisted alkylation with Et3​N yields only ~13%)[5].

To overcome this, two field-proven strategies are employed:

  • Direct N-Alkylation via Indolide Anion: Utilizing a strong base like Sodium Hydride ( NaH ) to quantitatively deprotonate the amine, forming a highly nucleophilic indolide anion that readily attacks Methyl Iodide ( MeI )[2, 3].

  • The Indole Reduction Bypass: Methylating the less sterically hindered 7-nitroindole first, followed by the selective reduction of the C2-C3 double bond using Sodium Cyanoborohydride ( NaBH3​CN ) in acidic conditions [2].

Quantitative Comparison of Synthetic Strategies

The following table summarizes the quantitative data and mechanistic advantages of the primary synthetic routes for generating 1-Methyl-7-nitroindoline.

Synthetic StrategyReagentsTemp (°C)Reaction TimeTypical YieldMechanistic Advantage & Causality
Direct N-Alkylation MeI , NaH , THF0 to 252 - 4 h>80% NaH ensures complete deprotonation, overcoming the poor nucleophilicity of the nitro-deactivated amine.
Indole Reduction NaBH3​CN , AcOH7048 h~75%Bypasses indoline steric hindrance by utilizing the planar, more easily methylated indole precursor.
Microwave Alkylation MeI , Et3​N 7535 min~13%Rapid kinetics, but severely limited by the inability of the weak base to fully deprotonate the amine.

Workflow Visualization

G A 7-Nitroindoline (Starting Material) C 1-Methyl-7-nitroindoline (Target Product) A->C MeI, NaH THF, 0°C to RT (Direct N-alkylation) B 1-Methyl-7-nitroindole (Alternative Precursor) B->C NaBH3CN, AcOH 70°C, 48h (Indole Reduction)

Synthetic pathways for 1-Methyl-7-nitroindoline via direct alkylation or indole reduction.

Validated Experimental Protocols

Protocol A: Direct N-Alkylation using Methyl Iodide and Sodium Hydride

This protocol utilizes strong basic conditions to force the formation of the reactive nucleophile [3].

Reagents: 7-Nitroindoline (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Methyl Iodide (1.5 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 7-nitroindoline in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Deprotonation by NaH is highly exothermic; cooling prevents localized superheating and potential degradation of the starting material.

  • Deprotonation: Add NaH portion-wise to the cooled solution.

    • Self-Validation Check: Observe the reaction mixture. The evolution of H2​ gas (effervescence) is a direct stoichiometric indicator of the deprotonation event. Wait until effervescence completely ceases (approx. 30 minutes) before proceeding.

  • Alkylation: Add Methyl Iodide ( MeI ) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc, 3:1). The highly polar indolide anion will be consumed, yielding the non-polar methylated product.

  • Workup: Carefully quench the reaction with cold water to destroy unreacted NaH . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 1-Methyl-7-nitroindoline.

Protocol B: Reductive Amination Bypass (Indole Reduction)

This protocol is ideal if the starting material is 1-methyl-7-nitroindole, utilizing a hydride donor in an acidic medium to selectively reduce the pyrrole ring[2].

Reagents: 1-Methyl-7-nitro-1H-indole (5 g, 28.38 mmol), Sodium cyanoborohydride (7.13 g, 113.53 mmol, 4.0 eq), Glacial Acetic Acid (50 mL).

Step-by-Step Methodology:

  • Solvation: Dissolve 1-methyl-7-nitro-1H-indole in glacial acetic acid (50 mL) at 25 °C. Causality: Acetic acid serves a dual purpose as both the solvent and the proton source required to activate the C2-C3 double bond for hydride attack.

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN ) in small portions to the stirring solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 70 °C. Stir continuously for 48 hours.

  • Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acetic acid. Dilute the resulting viscous residue with distilled water.

  • Neutralization (Critical Step):

    • Self-Validation Check: Slowly add 2M Sodium Hydroxide ( NaOH ) until the aqueous phase reaches exactly pH 8. Causality: If the solution remains acidic (pH < 7), the newly formed indoline nitrogen will protonate, forming a water-soluble salt that cannot be extracted into the organic phase, drastically reducing your yield.

  • Extraction: Extract the neutralized aqueous phase with Dichloromethane (DCM). Combine the organic layers, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the residue via preparative HPLC or column chromatography to yield 1-Methyl-7-nitroindoline.

References

  • Buy 1-Methyl-7-nitroindoline (EVT-12043653)
  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL
  • Aleeza Farrukh - OPUS - BSZ (Thesis on Photoinduced Orthogonal Elimination)
  • Synthesis of an anionically substituted nitroindoline-caged GABA reagent that has reduced affinity for GABA receptors Source: ResearchGate URL
  • US20160083422A1 - Indoline compounds as granzyme b inhibitors Source: Google Patents URL
Method

Application Note: Strategic Incorporation of 1-Methyl-7-nitroindoline in High-Throughput Compound Library Generation

Executive Summary & Mechanistic Rationale In modern drug discovery, the design of high-quality compound libraries relies heavily on privileged scaffolds that offer both conformational rigidity and versatile synthetic han...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the design of high-quality compound libraries relies heavily on privileged scaffolds that offer both conformational rigidity and versatile synthetic handles. 1-Methyl-7-nitroindoline has emerged as a highly valuable core building block for divergent library generation.

Unlike acyclic anilines, the indoline core provides a conformationally restricted framework that reduces entropic penalties upon target binding, thereby improving affinity and selectivity. The strategic placement of the nitro group at the 7-position serves as a programmable synthetic node. It can be catalytically reduced to an amine for the high-throughput parallel synthesis of targeted therapeutics (such as anti-helminthic sulfonamides)[1]. Alternatively, the indoline core can be oxidized to an isatin derivative (1-methyl-7-nitroindoline-2,3-dione), transforming it into a powerful electrophile for transition-metal-catalyzed asymmetric cascade reactions, yielding 3D-rich chiral spiro-oxindoles[2].

Crucially, the N -methyl group acts as a permanent, chemically stable protecting group. It prevents unwanted N -acylation, N -sulfonylation, or N -allylation during subsequent library enumeration steps, ensuring absolute chemoselectivity at the 7-position or the C3-carbonyl position.

Divergent Workflows for Library Generation

The following workflows detail the transformation of 1-methyl-7-nitroindoline into two distinct classes of compound libraries: flat, targeted heteroaromatics (Workflow A) and highly complex, sp3 -rich chiral scaffolds (Workflow B).

G A 1-Methyl-7-nitroindoline (Core Scaffold) B 1-Methylindolin-7-amine (Nucleophilic Hub) A->B Catalytic Hydrogenation (H2, Pd/C) C 1-Methyl-7-nitroindoline-2,3-dione (Electrophilic Hub) A->C Oxidation (CrO3 / I2-DMSO) D Sulfonamide Library (Targeted Therapeutics) B->D Parallel Sulfonylation (R-SO2Cl, Pyridine) E Chiral Spiro-Oxindoles (3D-Rich Scaffolds) C->E Ir-Catalyzed Cascade (Pudovik/Brook)

Divergent library generation from 1-methyl-7-nitroindoline.

Workflow A: High-Throughput Synthesis of 7-Sulfonamido-indoline Libraries

This protocol leverages the reduction of the 7-nitro group to generate a nucleophilic amine, which is subsequently diversified using a panel of sulfonyl chlorides to discover novel anti-infective or anti-helminthic agents[1].

Step-by-Step Protocol:

  • Catalytic Reduction:

    • Dissolve 1-methyl-7-nitroindoline (1.0 eq) in anhydrous Methanol (MeOH) under a nitrogen atmosphere.

    • Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality Check: Catalytic hydrogenation is strictly preferred over chemical reduction (e.g., Fe/HCl) to prevent trace transition-metal contamination, which can cause false positives in downstream biochemical assays.

    • Purge the reaction vessel with hydrogen gas and stir at 25 °C under 15 psi of H2​ for 4 hours[1].

  • Filtration & Quality Control (Self-Validating Step):

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH.

    • Concentrate the filtrate under reduced pressure.

    • QC Checkpoint: Analyze the residue via LC-MS. Ensure complete disappearance of the nitro starting material ( M+H=179 ) and the absence of the hydroxylamine intermediate. The target 1-methylindolin-7-amine ( M+H=149 ) must exhibit >95% purity before proceeding to library enumeration.

  • Parallel Sulfonylation (96-Well Format):

    • Dispense 1-methylindolin-7-amine (0.1 mmol) into a 96-well reaction block.

    • Add Dichloromethane (DCM) and Pyridine (2.0 eq) to each well.

    • Introduce a distinct sulfonyl chloride (1.1 eq) to each well. Stir at 25 °C for 16 hours.

    • Evaporate the solvent, wash with 1M HCl to remove residual pyridine, and purify via preparative HPLC[1].

Workflow B: Generation of 3D-Rich Chiral Oxindole Libraries via Cascade Reactions

To access higher structural complexity, 1-methyl-7-nitroindoline is oxidized to its corresponding isatin (1-methyl-7-nitroindoline-2,3-dione). This electrophilic hub undergoes a sophisticated one-pot cascade reaction to generate oxindoles with two contiguous stereocenters[2].

Step-by-Step Protocol:

  • Oxidation to Isatin:

    • Convert 1-methyl-7-nitroindoline to 1-methyl-7-nitroindoline-2,3-dione using standard oxidation conditions (e.g., I2​ /DMSO or CrO3​ ). Purify via recrystallization.

  • Ir-Catalyzed Asymmetric Cascade:

    • In an oven-dried Schlenk tube, combine 1-methyl-7-nitroindoline-2,3-dione (1.0 eq), a dialkyl phosphite (1.2 eq), and vinyl ethylene carbonate (VEC) (1.5 eq).

    • Add the chiral Iridium catalyst (5 mol%) and an appropriate base in a degassed solvent (e.g., THF).

    • Stir the mixture at room temperature until complete consumption of the isatin is observed via TLC.

  • Mechanistic Progression:

    • The reaction initiates with an Asymmetric Pudovik Addition of the phosphite to the C3-carbonyl of the isatin.

    • The resulting alkoxide intermediate undergoes a [1,2]-Phospha-Brook Rearrangement , migrating the phosphate group from carbon to oxygen and generating a highly reactive, transient enolate (carbanion).

    • The enolate is stereoselectively trapped via Allylation with the Ir-activated VEC, forming the final C-C bond[2].

Pathway N1 1-Methyl-7-nitroindoline-2,3-dione N2 Pudovik Addition (Phosphite attack at C3) N1->N2 Chiral Ir-Catalyst + Phosphite N3 [1,2]-Phospha-Brook Rearrangement (O-phosphorylation & Carbanion Formation) N2->N3 Alkoxide Intermediate N4 Electrophilic Trapping (Allylation via Ir-Catalyst) N3->N4 Reactive Enolate N5 Enantioenriched Oxindole (Two Adjacent Stereocenters) N4->N5 Stereoselective C-C Bond Formation

Ir-catalyzed asymmetric cascade mechanism for chiral oxindoles.

Quantitative Data Synthesis

The table below summarizes the expected reaction metrics and throughput capabilities for libraries derived from the 1-methyl-7-nitroindoline scaffold, demonstrating its high efficiency in both flat and 3D chemical space.

Library TypeCore IntermediateReaction ClassAverage YieldStereoselectivity / PurityThroughput Compatibility
Sulfonamides 1-Methylindolin-7-amineParallel Sulfonylation75–90%>95% (LC-MS Purity)High (96-well parallel format)
Chiral Oxindoles 1-Methyl-7-nitroindoline-2,3-dioneAsymmetric Cascade65–99%>20:1 dr, 99% eeMedium (Schlenk tube / Batch)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 1-Methyl-7-nitroindoline Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the reduction of nitroindolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the reduction of nitroindolines. The transformation of 1-Methyl-7-nitroindoline to 1-Methyl-7-aminoindoline is a critical step in synthesizing biologically active probes and pharmaceutical intermediates [1].

While the reduction of an aromatic nitro group is generally considered a textbook reaction, the 7-aminoindoline core presents unique challenges. The proximity of two electron-donating nitrogen atoms (the indoline N1 and the newly formed amine at C7) makes the product highly electron-rich and notoriously susceptible to aerobic oxidation. Most reports of "low yield" are not failures of the reduction itself, but rather degradation during isolation [2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you maximize your isolated yields.

Quantitative Data Summary: Method Comparison

Selecting the right reducing agent is the first step toward optimizing your yield. Below is a comparison of the most reliable methods for this specific substrate [2].

Reduction MethodReagents & CatalystTypical YieldReaction TimeKey AdvantagesPrimary Limitation
Catalytic Hydrogenation 10% Pd/C, H₂ (gas), EtOH85 – 95%2 – 4 hoursCleanest profile; no metal salts to extract.Cleaves halogens; sensitive to sulfur poisoning.
Metal-Mediated (Tin) SnCl₂·2H₂O, HCl, EtOH70 – 85%2 – 3 hoursChemoselective; tolerates halogens.Requires basic aqueous workup; emulsion risks.
Metal-Mediated (Iron) Fe powder, NH₄Cl, EtOH/H₂O75 – 90%4 – 6 hoursMild, environmentally benign, highly selective.Heterogeneous mixture requires rigorous filtration.
Experimental Workflows & Protocols

Workflow SM 1-Methyl-7-nitroindoline (Starting Material) Cond1 Pd/C, H2 (Gas) EtOH, Room Temp SM->Cond1 Cond2 SnCl2·2H2O EtOH/HCl, 70°C SM->Cond2 Prod 1-Methyl-7-aminoindoline (Target Amine) Cond1->Prod High Yield Clean Method Cond2->Prod Halogen Compatible

Workflow for 1-Methyl-7-nitroindoline reduction to 1-Methyl-7-aminoindoline.

Protocol A: Catalytic Hydrogenation (Pd/C)

Causality: Hydrogenation over Palladium on Carbon (Pd/C) is the most efficient method for pristine substrates. Ethanol is chosen as the solvent because it provides excellent hydrogen gas solubility and stabilizes the polar transition states [1]. Self-Validating System: This protocol is self-validating. The complete consumption of the starting material is visually indicated by the transition of the solution from a deep yellow (characteristic of the nitro group) to a colorless or pale-yellow solution.

  • Preparation: In a flame-dried hydrogenation flask, dissolve 1-Methyl-7-nitroindoline (1.0 equiv) in degassed absolute ethanol (0.1 M concentration).

  • Catalyst Addition: Under a steady stream of Argon, carefully add 10% Pd/C (10% by weight relative to the substrate). Caution: Dry Pd/C is pyrophoric in the presence of solvent vapors.

  • Reaction: Seal the flask, evacuate, and backfill with Hydrogen gas three times. Stir vigorously under an H₂ balloon (or Parr shaker at 30 psi) at room temperature.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 2-4 hours [3].

  • Inert Workup (Critical): Purge the flask with Argon. Filter the mixture through a pad of Celite under an Argon blanket to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure at <30°C. Immediately store the resulting 1-methyl-7-aminoindoline under inert atmosphere or proceed directly to the next synthetic step (e.g., Boc-protection or salt formation) [2].

Protocol B: Chemoselective Stannous Chloride Reduction

Causality: If your molecule contains sensitive functional groups (like halogens) that would be cleaved by Pd/C, SnCl₂ acts via a single-electron transfer mechanism that exclusively targets the nitro group [2].

  • Preparation: Dissolve 1-Methyl-7-nitroindoline (1.0 equiv) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) followed by a catalytic amount of concentrated HCl to increase the reduction potential.

  • Reaction: Heat the mixture to 70°C for 2.5 hours. The solution will turn cloudy as tin salts form.

  • Quenching: Cool to 0°C. Carefully neutralize by adding saturated aqueous NaHCO₃ until the pH is >8. Causality: This converts soluble tin chlorides into insoluble tin oxides, preventing them from extracting into the organic layer.

  • Extraction: Add Ethyl Acetate and stir vigorously. Filter the entire biphasic emulsion through Celite to remove the tin oxide solids. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: My TLC shows complete conversion, but my isolated yield of 1-methyl-7-aminoindoline is below 40%. Where is my product going? A1: The product is likely degrading during isolation. Unprotected aminoindolines are highly susceptible to air and light, rapidly undergoing oxidative dimerization into dark, tarry baseline materials [2]. Actionable Fix: Never leave the concentrated amine exposed to air. If you cannot use it in the next step immediately, dissolve the crude oil in anhydrous diethyl ether and bubble HCl gas (or add HCl in dioxane) to precipitate the amine hydrochloride salt. The protonated salt is entirely stable to air oxidation.

Q2: I am using Pd/C and H₂, but the reaction stalls at ~50% conversion. How can I drive it to completion? A2: Stalling is typically caused by catalyst poisoning or poor mass transfer. The intermediate hydroxylamine species can strongly coordinate to the palladium surface, effectively blocking active sites. Actionable Fix: First, increase the stirring rate to maximize H₂ dissolution. If stalling persists, switch from a balloon to a pressurized Parr reactor (30-50 psi) to force the equilibrium, or increase the catalyst loading to 15-20 wt%.

Q3: I am observing orange/red side products during the reduction. What are these, and how do I avoid them? A3: The reduction of a nitro group is a stepwise process. If the reduction is too slow (due to inactive catalyst or insufficient reducing agent), the reactive nitroso and hydroxylamine intermediates accumulate. These intermediates can undergo bimolecular condensation to form brightly colored azo or azoxy dimers [3].

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2e-, + 2H+ - H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Side Azo/Azoxy Dimers (Side Products) Nitroso->Side Condensation Amine Amine (-NH2) Hydroxyl->Amine + 2e-, + 2H+ - H2O Hydroxyl->Side Condensation

Stepwise mechanistic pathway of nitro group reduction and potential side product formation.

Actionable Fix: Ensure a large stoichiometric excess of your reducing agent (e.g., 5-10 equivalents of SnCl₂ or Fe) and maintain the reaction at the optimal temperature (70°C for SnCl₂) to push the intermediates rapidly through to the final amine.

Q4: The starting material, 1-Methyl-7-nitroindoline, is poorly soluble in ethanol at room temperature. Can I change the solvent? A4: Yes. Poor solubility will severely limit the reaction rate. Actionable Fix: You can use a co-solvent system. A 1:1 mixture of Ethanol and Ethyl Acetate, or Ethanol and THF, works exceptionally well for catalytic hydrogenation. The Ethyl Acetate/THF dissolves the starting material, while the Ethanol provides the necessary protic environment to stabilize the transition states during oxygen-cleavage [4].

References
  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases, Google P
Optimization

Preventing unwanted side reactions during 1-Methyl-7-nitroindoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 1-Methyl-7-nitroindoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 1-Methyl-7-nitroindoline. This compound is a critical intermediate for pharmaceutical scaffolds and a highly valued photocleavable protecting group.

However, its synthesis is notoriously prone to chemoselectivity issues and spontaneous degradation. Below, we have mapped the mechanistic pathways, detailed the root causes of common side reactions, and provided field-validated protocols to ensure high-yield, reproducible results.

Reaction Pathways & Side Reaction Mechanics

The synthesis of 1-Methyl-7-nitroindoline generally proceeds via one of two routes: the reduction of 1-methyl-7-nitroindole or the N-methylation of 7-nitroindoline. Each route presents unique thermodynamic traps.

SynthesisPathways Start1 1-Methyl-7-nitroindole (Starting Material) Target 1-Methyl-7-nitroindoline (Target Product) Start1->Target NaBH3CN, AcOH (Chemoselective) Side1 1-Methyl-7-aminoindoline (Over-reduction) Start1->Side1 Pd/C, H2 (Unwanted) Start2 7-Nitroindoline (Starting Material) Start2->Target MeI, K2CO3, N2 (N-Methylation) Side2 1-Methyl-7-nitroindole (Oxidative Aromatization) Start2->Side2 O2 / Base (Unwanted)

Fig 1: Synthetic routes to 1-Methyl-7-nitroindoline and primary side-reaction pathways.

Troubleshooting FAQs

Q: Why am I seeing 1-methyl-7-aminoindoline instead of the nitroindoline during the reduction of 1-methyl-7-nitroindole?

A: This is a classic chemoselectivity failure. The nitro group is highly susceptible to reduction. If you are using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the catalyst will readily reduce the nitro group to an amine, often faster than it reduces the indole's C2-C3 double bond.

The Causality & Solution: To prevent this, you must switch from a surface-catalyzed hydrogenation to a targeted hydride-transfer mechanism in acidic media. Using Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid alters the reaction pathway. The acidic environment specifically protonates the C3 carbon of the indole, generating a highly electrophilic iminium ion at C2. The cyanoborohydride anion then selectively attacks this iminium carbon. Because NaBH₃CN is a mild hydride donor, it is entirely unreactive toward the nitro group under these conditions, ensuring perfect chemoselectivity .

Q: During the N-methylation of 7-nitroindoline, my product mixture contains significant amounts of 1-methyl-7-nitroindole. How is the ring oxidizing?

A: You are observing base-catalyzed oxidative aromatization. Indoline rings possess inherent ring strain and thermodynamically favor the fully aromatic indole state.

The Causality & Solution: When you introduce a base (like K₂CO₃) to deprotonate the indoline nitrogen for methylation, you increase the electron density of the system. However, the strongly electron-withdrawing nitro group at the 7-position stabilizes radical intermediates and increases the acidity of the C2/C3 protons. In the presence of ambient oxygen, these basic conditions rapidly facilitate autoxidation, stripping the protons and reforming the indole core . This side reaction is strictly oxygen-dependent. You must utilize rigorous Schlenk techniques, degas your solvents, and run the reaction under a positive inert atmosphere.

Q: My N-methylation yield is low, and LC-MS shows multiple heavy masses. How do I prevent over-alkylation and degradation?

A: The indoline nitrogen is significantly less nucleophilic than a standard aliphatic amine due to conjugation with the aromatic ring, and the 7-nitro group further depletes its electron density.

The Causality & Solution: Researchers often overcompensate for this low nucleophilicity by adding excess Methyl Iodide (MeI) and increasing the temperature. However, heating the reaction promotes ring-opening cascades and allows the newly formed 1-methyl-7-nitroindoline to undergo unwanted electrophilic aromatic substitutions. Rely on the base to generate the reactive nitrogen anion rather than forcing the reaction with heat. Pre-stir the 7-nitroindoline with K₂CO₃ for 15 minutes to ensure anion formation, then add exactly 1.2 equivalents of MeI at 0°C.

Quantitative Data: Condition Optimization & Side Product Mitigation

Synthetic RouteTarget ProductMajor Unwanted Side ProductPrimary Cause of Side ReactionKey Preventive MeasureTypical Yield
Indole Reduction 1-Methyl-7-nitroindoline1-Methyl-7-aminoindolineNon-selective hydrogenation of the -NO₂ groupUse NaBH₃CN in AcOH instead of Pd/C with H₂75 - 85%
Indoline N-Methylation 1-Methyl-7-nitroindoline1-Methyl-7-nitroindoleBase-catalyzed oxidative aromatizationStrict anaerobic (N₂) conditions; Degassed solvents80 - 90%
Indoline N-Methylation 1-Methyl-7-nitroindolineRing-opened byproductsExcessive heating or over-alkylationMaintain 0°C to RT; Strict stoichiometric controlN/A

Validated Experimental Protocols (SOPs)

Protocol A: Chemoselective Reduction of 1-Methyl-7-nitroindole

This protocol utilizes hydride transfer to prevent nitro-group reduction.

  • Preparation: In a well-ventilated fume hood, dissolve 1-methyl-7-nitro-1H-indole (5.0 g, 28.4 mmol) in glacial acetic acid (50 mL) at 25°C in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (7.13 g, 113.5 mmol, ~4.0 eq) in small portions over 30 minutes. (Caution: Hydrogen cyanide gas may evolve; ensure vigorous exhaust ventilation).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70°C. Stir continuously for 48 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid. Dilute the resulting residue with distilled water (100 mL).

  • Neutralization: Carefully adjust the aqueous phase to pH 8 using a 2M sodium hydroxide (NaOH) solution. Maintain the temperature below 20°C during addition using an ice bath to prevent product degradation.

  • Extraction & Self-Validation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Step: Analyze the crude product via ¹H NMR. A successful reduction is confirmed by the disappearance of the indole C2/C3 proton signals (~6.5-7.5 ppm) and the appearance of indoline aliphatic methylene multiplets (~3.0-3.6 ppm).

Protocol B: Anaerobic N-Methylation of 7-Nitroindoline

This protocol utilizes inert atmosphere techniques to prevent oxidative aromatization.

  • Preparation: Flame-dry a Schlenk flask and purge with ultra-pure N₂. Add 7-nitroindoline (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir for 15 minutes at room temperature to pre-form the nitrogen anion.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (MeI) (1.2 eq) dropwise via a gas-tight syringe.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours under a positive pressure of N₂. Shield the flask from ambient light to prevent potential photolytic side reactions.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over MgSO₄, and concentrate.

References

  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL
  • Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines Source: Journal of the American Chemical Society / PubMed Central (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in 1-Methyl-7-Nitroindoline Reduction

Welcome to the Technical Support Center. The reduction of 1-Methyl-7-nitroindoline to 1-Methyl-7-aminoindoline is a notoriously challenging transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The reduction of 1-Methyl-7-nitroindoline to 1-Methyl-7-aminoindoline is a notoriously challenging transformation in medicinal chemistry and drug development. While standard nitroarene reductions proceed smoothly under transition metal catalysis (Pd/C, Pt/C), the unique electronic and steric architecture of the 1-methyl-7-nitroindoline scaffold introduces severe catalyst deactivation pathways.

This guide provides authoritative, field-proven insights to help you troubleshoot stalled reactions, optimize your catalytic cycles, and achieve quantitative yields.

Mechanistic Overview: Why Does the Catalyst Die?

Catalyst poisoning in this specific substrate occurs via two distinct mechanisms:

  • Kinetic Stalling (The Hydroxylamine Blockade): The reduction of the nitro group proceeds stepwise. The intermediate hydroxylamine (-NHOH) strongly adsorbs to palladium and platinum surfaces. If the rate of N-O bond cleavage is slower than the rate of hydroxylamine formation, the metal surface becomes completely passivated [1].

  • Thermodynamic Poisoning (Product Chelation): Once fully reduced, the product is 1-Methyl-7-aminoindoline. The spatial proximity of the N1-methylamine and the newly formed C7-amine creates a potent bidentate ligand. This 1,7-diamine-like motif irreversibly chelates the transition metal active sites, preventing catalyst turnover and reuse [2].

G A 1-Methyl-7-nitroindoline B Nitroso Intermediate A->B +H2 C Hydroxylamine Intermediate B->C +H2 D 1-Methyl-7-aminoindoline (Target Product) C->D +H2 (Rate-Limiting) Poison1 Deactivated Catalyst (Hydroxylamine Blockade) C->Poison1 Strong Surface Adsorption Poison2 Deactivated Catalyst (N1-N7 Chelation) D->Poison2 Bidentate Chelation Cat Active Pd/Pt Catalyst Cat->A

Figure 1: Reaction pathway of 1-Methyl-7-nitroindoline reduction and catalyst poisoning mechanisms.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 50-60% conversion. LC-MS analysis shows a major peak at [M+16]. What is happening? A: The [M+16] mass corresponds to the hydroxylamine intermediate. This is a classic kinetic blockade. Hydroxylamines are strong σ -donors and π -acceptors that tightly bind to the catalyst, preventing further H 2​ activation [1]. Solution: Introduce a Lewis acid promoter (e.g., Vanadium(V) oxide or Iron salts) at 1-2 mol%. These metals coordinate to the oxygen of the hydroxylamine, weakening the N-O bond and accelerating its reduction to the amine without poisoning the primary Pd/Pt catalyst[3].

Q: The nitro group reduces completely, but the reaction rate drops precipitously toward the end, and I cannot reuse the catalyst. Why? A: You are experiencing product inhibition via bidentate chelation. The basic nitrogen compounds (N1 and C7) in the product form a stable chelate ring with the metal surface[4]. Solution: Run the reaction under strongly acidic conditions (e.g., 1.2 equivalents of H 3​ PO 4​ ). The acid selectively protonates the highly basic C7-amine as it forms, breaking its ability to chelate the metal surface and keeping the catalyst active for multiple cycles [5].

Q: I am using standard Pd/C under H 2​ gas, but NMR shows significant indoline ring oxidation (aromatization to indole). How do I prevent this? A: Palladium is an excellent dehydrogenation catalyst. If the reaction is starved of hydrogen (poor mass transfer) or heated excessively, Pd will abstract hydrogen from the indoline core to form the more thermodynamically stable indole [4]. Solution: Switch from Pd/C to Pt/C (which has lower dehydrogenation activity) and ensure high agitation rates (>800 rpm) to maximize H 2​ mass transfer into the solvent.

Quantitative Data: Catalyst & Additive Screening

The following table summarizes the performance of various catalytic systems for the reduction of 1-Methyl-7-nitroindoline (10 mmol scale, Ethanol solvent, 24 hours).

Catalyst SystemAdditive / ModifierTemp / PressureConversion (%)Selectivity (%)Catalyst Reusability
5% Pd/CNone (Neutral)25°C / 1 atm65% (Stalls)40%0 Cycles (Poisoned)
5% Pd/CV 2​ O 5​ (1 mol%)50°C / 3 atm98%85%1 Cycle
5% Pt/C H 3​ PO 4​ (1.2 eq) 25°C / 1 atm >99% 95% >5 Cycles
Raney NiHydrazine (3 eq)60°C / Reflux95%90%3 Cycles

Validated Experimental Protocols

Protocol A: Acid-Promoted Catalytic Hydrogenation (Recommended)

This protocol utilizes acidic modifiers to prevent N1-N7 bidentate chelation, ensuring high yields and catalyst longevity.

  • Preparation: In a 250 mL high-pressure autoclave, dissolve 1-Methyl-7-nitroindoline (1.78 g, 10 mmol) in 50 mL of absolute ethanol.

  • Acidification: Add 12 mmol of 85% Phosphoric acid (H 3​ PO 4​ ) dropwise. Causality: The acid lowers the pH, ensuring that the resulting C7-amine is immediately protonated upon formation, physically preventing it from chelating the platinum active sites [5].

  • Catalyst Addition: Add 50 mg of 5% Pt/C. Purge the vessel with N 2​ gas three times to remove oxygen, followed by three purges with H 2​ gas.

  • Reaction: Pressurize the autoclave to 3 atm H 2​ and stir vigorously (800 rpm) at 25°C. Self-Validation Check: Monitor the pressure gauge. The reaction should consume exactly 3 equivalents of H 2​ . TLC (DCM:MeOH 9:1) will confirm the disappearance of the bright yellow nitro starting material.

  • Workup: Safely vent the H 2​ gas and purge with N 2​ . Filter the mixture through a pad of Celite to remove the Pt/C catalyst (which can be washed with ethanol and reused). Neutralize the filtrate with saturated aqueous NaHCO 3​ until pH 8 to liberate the free base. Extract with Ethyl Acetate (3 x 30 mL), dry over Na 2​ SO 4​ , and concentrate under vacuum to yield 1-Methyl-7-aminoindoline.

Protocol B: Iron-Catalyzed Transfer Hydrogenation (Alternative)

Use this protocol if high-pressure H 2​ infrastructure is unavailable, or if trace halide impurities in your starting material are poisoning noble metal catalysts.

  • Preparation: Dissolve 1-Methyl-7-nitroindoline (10 mmol) in 40 mL of a THF/Ethanol (1:1) mixture in a round-bottom flask equipped with a reflux condenser.

  • Catalyst & H-Donor: Add 10 mol% FeCl 3​ ·6H 2​ O and 100 mg of activated charcoal. Heat the mixture to 60°C.

  • Reduction: Slowly add Hydrazine hydrate (30 mmol) dropwise over 30 minutes. Causality: The iron catalyst decomposes hydrazine to generate highly active surface hydrogen species. Iron is highly efficient at cleaving the N-O bond of the hydroxylamine intermediate, bypassing the kinetic stall typically seen with unpromoted Pd/C [3].

  • Monitoring: Check the reaction via LC-MS after 2 hours. The intermediate mass [M+16] should be completely converted to the product mass[M+H] + .

  • Workup: Cool to room temperature, filter through Celite, and partition the filtrate between water and DCM. Extract the organic layer, dry, and concentrate.

References

  • Betting, J., Faria Albanese, J., & Lefferts, L. "Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction." Chemical Communications (RSC Publishing).[Link]

  • Li, D.D., Lu, G.P., & Cai, C. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." MDPI Catalysts.[Link]

  • "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." Journal of the American Chemical Society (ACS).[Link]

  • "Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst." Journal of Energy Chemistry.[Link]

  • "Elimination of the negative effect of nitrogen compounds by CO2–water in the hydrocracking of anthracene." ResearchGate.[Link]

Optimization

Optimizing temperature and pressure for 1-Methyl-7-nitroindoline scale-up

Welcome to the Technical Support Center for heterocyclic synthesis and process scale-up. As a Senior Application Scientist, I frequently consult with drug development professionals facing the complex thermodynamic and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis and process scale-up. As a Senior Application Scientist, I frequently consult with drug development professionals facing the complex thermodynamic and regiochemical challenges inherent in scaling up the synthesis of 1-Methyl-7-nitroindoline .

Nitration of the indoline core is a highly exothermic process. At the bench scale, thermal dissipation is trivial; however, during scale-up, mass and heat transfer limitations dictate the success or failure of the reaction. Poor optimization of temperature and pressure inevitably leads to thermal runaways, oxidative degradation, and regiochemical scrambling (e.g., favoring the C-5 isomer over the target C-7 isomer)[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and engineering controls to successfully scale this critical workflow.

I. Process Workflows: Batch vs. Continuous Flow

To achieve high yields of the 7-nitro isomer, the industry is rapidly shifting from cryogenic batch processing to high-temperature, high-pressure continuous flow systems. The workflow below illustrates the continuous flow architecture required to safely intensify this reaction[2].

FlowWorkflow Substrate 1-Methylindoline Solution Mixer Micro-mixer (High Shear) Substrate->Mixer Nitrating Nitrating Agent (HNO3/H2SO4) Nitrating->Mixer Reactor Tubular Reactor (Temp: 60°C) Mixer->Reactor Exothermic Mixing BPR Back-Pressure Regulator (100 psi) Reactor->BPR Controlled Residence Time Quench In-line Quench BPR->Quench Product 1-Methyl-7-nitroindoline Quench->Product

Continuous flow workflow for 1-Methyl-7-nitroindoline synthesis.

II. Validated Scale-Up Methodologies

The following protocols outline the exact methodologies for both traditional and modernized scale-up approaches.

Protocol A: Traditional Batch Nitration (Cryogenic Control)

Mechanism: Relies on extreme cooling to suppress the activation energy of over-nitration and oxidative side reactions.

  • Preparation: Dissolve 1-methylindoline in concentrated sulfuric acid ( H2​SO4​ ) in a jacketed reactor. Cool the mixture strictly to 0–5 °C[1].

  • Nitrating Agent: In a separate vessel, prepare the nitrating mixture (concentrated HNO3​ and H2​SO4​ ) and cool to <10 °C[1].

  • Controlled Addition: Add the nitrating agent dropwise over 2–4 hours. Critical Step: The internal temperature must not exceed 5 °C. If the temperature spikes, halt the addition immediately to prevent the formation of dinitro- byproducts.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice to precipitate the crude product. Filter, wash with cold water until neutral, and recrystallize from an ethanol/water mixture[1].

Protocol B: Continuous Flow Nitration (Process Intensification)

Mechanism: Utilizes high surface-area-to-volume ratios to allow safe operation at elevated temperatures, relying on back-pressure to maintain phase homogeneity[2].

  • System Priming: Prime a tubular microreactor (e.g., SS316 or Hastelloy) with the carrier solvent. Set the reactor heating block to 60 °C and the Back-Pressure Regulator (BPR) to 100 psi[3].

  • Reagent Delivery: Using dual HPLC pumps, deliver the 1-methylindoline solution and the nitrating mixture into a high-shear micro-mixer.

  • Reaction: Allow the mixture to pass through the residence tubing. The elevated temperature accelerates the kinetics, completing the reaction in 1–5 minutes rather than hours[4].

  • In-line Quenching: Route the reactor effluent directly into a cooling loop continuously mixed with chilled water to halt the reaction instantly.

  • Phase Separation: Collect the biphasic mixture in a settling tank and isolate the organic layer containing 1-Methyl-7-nitroindoline.

III. Quantitative Parameter Optimization

Summarized below is the empirical data comparing the operational parameters and their direct impact on the reaction's success.

ParameterBatch ProcessContinuous Flow ProcessMechanistic Causality / Impact
Temperature 0–5 °C60–80 °CFlow allows higher temperatures due to rapid heat transfer, drastically reducing reaction time without degrading the indoline core[4].
Pressure Atmospheric (14.7 psi)Elevated (100–150 psi)High pressure in flow systems suppresses NO2​ outgassing and prevents solvent vaporization at elevated temperatures[2].
Residence Time 4–6 hours1–5 minutesEnhanced mass transfer in micro-mixers accelerates reaction kinetics, preventing prolonged exposure to harsh acids[4].
Target Yield 55–60%75–82%Precise thermal control in microreactors minimizes localized hot spots, reducing dinitro byproducts and tar formation[3].

IV. Troubleshooting & Diagnostics Logic

When scale-up fails, the root cause is almost always tied to heat transfer or mixing inefficiencies. Use the diagnostic tree below to isolate the issue.

TroubleLogic Issue Issue: High Dinitro Byproducts CheckTemp Check Reactor Temperature Issue->CheckTemp HotSpots Localized Hot Spots (Poor Mixing) CheckTemp->HotSpots GlobalTemp Global Temp > Target (Poor Heat Transfer) CheckTemp->GlobalTemp FixMix Increase Agitation / Use Micro-mixer HotSpots->FixMix FixCool Increase Jacket Cooling / Reduce Feed Rate GlobalTemp->FixCool

Troubleshooting logic for over-nitration during scale-up.

Frequently Asked Questions (FAQs)

Q: During batch scale-up, the yield of the 7-nitro isomer drops significantly compared to the lab scale. What is the root cause? A: This is a classic heat transfer limitation. In larger batch reactors, the surface-area-to-volume ratio decreases, leading to localized "hot spots" near the addition site of the nitrating agent. These hot spots provide the activation energy required for over-nitration (forming dinitroindolines) and favor the thermodynamically stable but undesired C-5 isomer. Solution: Transition to a continuous flow setup or drastically reduce the feed rate while increasing impeller agitation[1].

Q: My continuous flow reactor is experiencing pump cavitation and inconsistent residence times. How can this be resolved? A: Cavitation in nitration flow systems is typically caused by the outgassing of nitrogen dioxide ( NO2​ ) or localized boiling of the solvent due to the reaction exotherm. Solution: Increase the system pressure by adjusting the back-pressure regulator (BPR) to at least 100 psi. This forces the gases to remain dissolved in the liquid phase, ensuring a homogeneous flow profile and consistent residence times[2].

Q: Is direct nitration of 1-methylindoline safe at a pilot scale? A: Direct nitration with mixed acids is highly exothermic and poses a severe thermal runaway risk. While safe under strict cryogenic conditions (0–5 °C) in batch, the intrinsic safety is vastly improved in microreactors. The miniaturized volume means that even in the event of a runaway, the total energy released is safely contained and dissipated instantly by the reactor walls[2].

V. References

  • Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole Benchchem Technical Support Center1

  • Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor Scispace / Springer 3

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications National Institutes of Health (PMC) 2

  • Continuous flow nitration in miniaturized devices Beilstein Journal of Organic Chemistry 4

Sources

Troubleshooting

Troubleshooting HPLC peak splitting in 1-Methyl-7-nitroindoline sample analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chromatographic anomalies when analyzing functionalized indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chromatographic anomalies when analyzing functionalized indoles.

Analyzing 1-Methyl-7-nitroindoline presents unique chromatographic challenges due to its highly hydrophobic core, the electron-withdrawing nitro group, and the tertiary indoline nitrogen. Peak splitting in this context is rarely a random error; it is a deterministic outcome of physical fluid dynamics or chemical thermodynamics within your column.

This guide provides a causality-driven troubleshooting framework to isolate and resolve peak splitting, ensuring the scientific integrity of your analytical workflows.

Section 1: Diagnostic Q&A

Q1: Why does the 1-Methyl-7-nitroindoline peak split when I scale up my injection volume or concentration? A: This is a classic manifestation of either mass overload or solvent mismatch . 1-Methyl-7-nitroindoline is highly hydrophobic and highly soluble in strong organic solvents like DMSO or pure acetonitrile. If your sample diluent contains a significantly higher percentage of strong (non-polar) solvent than your starting mobile phase, you induce a "solvent effect"[1]. The injection plug does not immediately mix with the mobile phase. Instead, the analyte at the leading edge of the plug travels rapidly down the column dissolved in the strong injection solvent, while the trailing edge partitions normally into the stationary phase[2]. This differential migration velocity splits the peak. Furthermore, injecting a high mass of analyte can saturate the localized active sites on the stationary phase, leading to mass overload and distorted, split, or fronting peaks[3].

Q2: How can I definitively distinguish between a physical column defect and a chemical method issue? A: The fundamental rule of chromatographic troubleshooting is to observe the scope of the distortion. If all peaks in your chromatogram (including the solvent front or internal standards) exhibit splitting, the physical flow path was disrupted before the separation even began[4]. This is almost always caused by a blocked inlet frit or a physical void (channeling) at the head of the column[5]. A blocked frit forces the sample to take divergent paths into the column bed, creating two parallel bands of the exact same analyte. Conversely, if only the 1-Methyl-7-nitroindoline peak splits while other peaks remain symmetrical, the issue is strictly chemical or method-related (e.g., specific solvent incompatibility, co-elution, or pH-driven ionization issues)[4],[5].

Q3: What role does the mobile phase pH play in the peak shape of 1-Methyl-7-nitroindoline? A: The chemical structure of 1-Methyl-7-nitroindoline features a tertiary amine conjugated with an aromatic ring bearing a strongly electron-withdrawing nitro group at the 7-position. This electronic environment significantly depresses the basicity of the nitrogen compared to an unsubstituted aliphatic amine. If your mobile phase pH is unbuffered or hovers within ±1 unit of the compound's pKa, the analyte exists in a dynamic, rapidly interconverting equilibrium between its protonated (ionized) and unprotonated (neutral) states[2]. Because these two states have drastically different partition coefficients in reversed-phase HPLC, they migrate at slightly different velocities, manifesting as a broadened or split peak. Always buffer your mobile phase at least 2 pH units away from the target's pKa.

Q4: Could the "split peak" actually be a closely eluting impurity? A: Absolutely. In the synthesis of 1-Methyl-7-nitroindoline, positional isomers (such as 1-Methyl-5-nitroindoline or 1-Methyl-6-nitroindoline) are common byproducts. Because these isomers possess nearly identical hydrophobicity and molecular weights, they often co-elute. If lowering the injection volume and matching the solvent does not resolve the "split," you are likely observing a partial chromatographic resolution of two distinct chemical entities.

Section 2: Quantitative Data & Visualization

To illustrate the causality of the solvent effect, consider the following validation data generated during method optimization for 1-Methyl-7-nitroindoline on a standard C18 column (Mobile Phase: 30% ACN / 70% Water).

Table 1: Effect of Injection Solvent and Volume on 1-Methyl-7-nitroindoline Peak Shape

Injection SolventInjection Vol (µL)Analyte Mass (µg)Peak Shape ObservationResolution (Rs) of "Split"
100% Acetonitrile20 µL2.0Severe Splitting1.2 (Twin peaks)
100% Acetonitrile5 µL0.5Fronting / ShoulderN/A
50% ACN / 50% H2O20 µL2.0Slight BroadeningN/A
30% ACN / 70% H2O20 µL2.0Sharp, SymmetricalN/A (Optimal)
30% ACN / 70% H2O50 µL5.0Flat-top (Volume Overload)N/A

Insight: Matching the injection solvent to the initial mobile phase conditions (30% ACN) completely eliminates the solvent-induced splitting, even at higher injection volumes.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Observe Peak Splitting in 1-Methyl-7-nitroindoline Scope Does the splitting affect ALL peaks or ONLY the target peak? Start->Scope AllPeaks All Peaks Split Scope->AllPeaks Yes (All Peaks) SinglePeak Only Target Peak Splits Scope->SinglePeak No (Single Peak) Physical Physical Defect: Blocked Frit or Column Void AllPeaks->Physical Chemical Chemical/Method Issue: Solvent, pH, or Co-elution SinglePeak->Chemical Action1 Protocol B: Backflush/Replace Column Physical->Action1 Action2 Protocol A: Match Injection Solvent Chemical->Action2 Solvent Mismatch Action3 Optimize pH / Check for Isomers Chemical->Action3 Ionization/Impurity

Logical workflow for diagnosing HPLC peak splitting in 1-Methyl-7-nitroindoline analysis.

Section 3: Self-Validating Experimental Protocols

As a best practice in analytical chemistry, do not guess the root cause. Execute these self-validating protocols to systematically isolate the variable responsible for peak splitting.

Protocol A: The "Solvent-Match" Diagnostic Workflow Purpose: To definitively rule out solvent mismatch and mass overload as the cause of single-peak splitting.

  • Prepare the Baseline: Inject 10 µL of your current 1-Methyl-7-nitroindoline sample (e.g., dissolved in 100% DMSO or ACN). Record the chromatogram.

  • Volume Reduction Test: Inject 1 µL of the exact same sample.

    • Causality Check: If the peak shape becomes symmetrical, your column was experiencing volume/mass overload or a localized solvent effect[3].

  • Solvent Matching Test: Evaporate a 100 µL aliquot of your sample under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 30% ACN / 70% Water buffer).

  • Validation Injection: Inject 10 µL of the reconstituted sample.

    • Result: If the peak is now sharp and singular, the root cause was unequivocally solvent incompatibility[1]. If the peak remains split, proceed to investigate co-eluting isomers or pH issues.

Protocol B: Column Frit Backflushing & Regeneration Purpose: To clear particulate blockages from the inlet frit when all peaks in the chromatogram exhibit splitting[5].

  • Disconnect the Detector: Disconnect the column outlet from the detector flow cell to prevent flushing particulates into the sensitive optics.

  • Reverse the Column: Remove the column, flip it 180 degrees, and reconnect the original outlet to the pump tubing. Leave the new outlet (original inlet) dripping into a waste beaker.

  • Aqueous Flush (Salt Removal): Pump 90% Water / 10% ACN (no buffer salts) at 50% of your normal flow rate for 20 column volumes. This dissolves any precipitated buffer salts at the frit.

  • Organic Flush (Hydrophobic Purge): Switch to 100% strong solvent (Acetonitrile or Methanol) and flush for another 20 column volumes to elute strongly bound lipids or matrix contaminants.

  • Re-equilibration: Re-install the column in its normal flow direction, reconnect to the detector, and equilibrate with your standard mobile phase. Perform a test injection. If all peaks still split, the column bed has a physical void and must be replaced[4].

References

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. Retrieved from:[Link]

  • ResearchGate. What are the possible reasons for peak splitting at higher injection volumes in HPLC? Retrieved from:[Link]

  • Chromatography Today. What is Peak Splitting? Retrieved from:[Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column? Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Application Comparison: 1-Methyl-7-nitroindoline vs. 1-Methyl-5-nitroindoline

As a Senior Application Scientist, selecting the correct regioisomer for a synthetic pathway or analytical application is paramount. The regioisomeric positioning of a nitro group on an indoline core dictates a profound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct regioisomer for a synthetic pathway or analytical application is paramount. The regioisomeric positioning of a nitro group on an indoline core dictates a profound divergence in the molecule's physicochemical properties, electronic landscape, and downstream utility. This guide provides an in-depth, objective comparison between 1-Methyl-7-nitroindoline and 1-Methyl-5-nitroindoline , analyzing how structural causality drives their distinct experimental applications.

Mechanistic Divergence: Sterics vs. Resonance

The fundamental difference between these two isomers lies in the relationship between the N-methyl group and the nitro substituent. This spatial arrangement dictates the extent of π -conjugation across the bicyclic system.

1-Methyl-5-nitroindoline: The Planar Dipole

In 1-methyl-5-nitroindoline, the nitro group is located at the 5-position, functionally para to the indoline nitrogen. This arrangement allows for extended resonance. The lone pair of electrons on the indoline nitrogen strongly delocalizes into the aromatic ring and is pulled by the electron-withdrawing nitro group.

  • Causality: This uninterrupted conjugation creates a highly polarized, rigid, and planar ground state. Because its structure remains stable under varying thermal conditions, 1-methyl-5-nitroindoline is an exceptional solvatochromic probe. It is highly sensitive to solvent dipolarity and polarizability, making it ideal for mapping the structural dynamics of liquid solvents without introducing structural artifacts of its own [2].

1-Methyl-7-nitroindoline: The Sterically Twisted Scaffold

Conversely, in 1-methyl-7-nitroindoline, the nitro group is at the 7-position, strictly ortho to the N-methyl group. The spatial proximity of the bulky methyl group and the oxygen atoms of the nitro group introduces severe steric hindrance.

  • Causality: To minimize steric strain, either the N-methyl group or the nitro group is forced to twist out of the aromatic plane. This deviation from planarity physically disrupts the orbital overlap required for resonance. As a result, the nitrogen lone pair cannot efficiently delocalize into the nitro group. The molecule is less polarized, and the nitro group—isolated from the stabilizing resonance of the ring—becomes highly susceptible to chemical reduction, making this isomer a highly valuable precursor for 7-aminoindoline medicinal scaffolds [3].

Mechanistic_Divergence Start N-Methylated Nitroindolines Iso5 1-Methyl-5-nitroindoline (Para-like relationship) Start->Iso5 Iso7 1-Methyl-7-nitroindoline (Ortho-like relationship) Start->Iso7 Resonance Strong Resonance Delocalization N-lone pair to NO2 Iso5->Resonance Steric Steric Hindrance (N-Me vs 7-NO2) Twisted out of plane Iso7->Steric Prop5 Highly Polarized Ground State Excellent Solvatochromic Probe Resonance->Prop5 Prop7 Disrupted Resonance Readily reduced to 7-amino derivatives Steric->Prop7

Structural logic dictating the reactivity of 5-nitro vs. 7-nitro indoline isomers.

Quantitative Data Comparison

The structural differences between the two isomers translate directly into measurable performance metrics in the laboratory. The table below summarizes these quantitative and qualitative distinctions.

Property / Metric1-Methyl-5-nitroindoline1-Methyl-7-nitroindoline
Nitro Group Position C5 (Para-like to Indoline N)C7 (Ortho-like to Indoline N)
Steric Hindrance Low (Planar conformation)High (N-Me and NO 2​ clash)
Resonance Delocalization Strong (N lone pair to NO 2​ )Disrupted (Twisted out of plane)
Ground State Polarization Highly PolarizedModerately Polarized
Primary Application Solvatochromic Probe [2]Medicinal Chemistry Scaffold [3]
Typical N-Methylation Yield ~93% (Highly efficient)[1]Moderate (Requires longer times due to sterics)
UV-Vis Sensitivity (Water) Detects structural crossover at 43 °C [2]N/A (Not utilized as a probe)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and application of these compounds. Each protocol is designed as a self-validating system.

Protocol A: Synthesis of N-Methylated Nitroindolines

Note: This protocol is highly optimized for the 5-nitro isomer (often starting from 5-nitroisatin) but is mechanistically applicable to the 7-nitro isomer with extended reaction times.

  • Dissolution: Dissolve the nitroindoline precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K 2​ CO 3​ , 3.0 eq). Causality: K 2​ CO 3​ is a mild base that efficiently deprotonates the indoline nitrogen, enhancing its nucleophilicity without triggering unwanted ring-opening side reactions[1].

  • Alkylation: Introduce methyl iodide (CH 3​ I, 5.0 eq) and stir overnight at room temperature.

  • Self-Validation & Isolation: Quench the reaction with water and acidify with dilute HCl to pH 6. Validation Check: The neutralization of excess base forces the product to precipitate as a distinct yellow solid. If precipitation is poor, TLC monitoring will indicate incomplete conversion, signaling the need for a longer reaction time or a slight excess of methyl iodide. Wash the filtered solid until the filtrate is neutral to pH paper [1].

Protocol B: Solvatochromic Probing of Liquid Water (1-Methyl-5-nitroindoline)
  • Preparation: Dissolve 1-methyl-5-nitroindoline in liquid water.

  • Thermal Gradient Analysis: Measure the UV-Vis absorption spectrum of the solution across a temperature range of 15 °C to 95 °C.

  • Causality: Because the probe's molecular structure is thermally rigid, any bathochromic or hypsochromic shift in its first absorption band is caused exclusively by changes in the solvent's dipolarity and polarizability as the water network shifts.

  • Self-Validation: Plot the peak wavenumber against temperature. Validation Check: A clear, reproducible minimum in the peak wavenumber at exactly 43 °C internally validates the structural crossover point of liquid water, perfectly aligning with independent isothermal compressibility data [2].

Protocol C: Chemical Reduction to 7-Aminoindoline (1-Methyl-7-nitroindoline)
  • Reagent Mixing: To a solution of 1-methyl-7-nitroindoline (1.0 eq) in acetic acid, add sodium cyanoborohydride (4.0 eq) in portions at 25 °C.

  • Reduction: Stir the mixture at 70 °C for 48 hours. Causality: The steric twist in the 7-nitro isomer isolates the nitro group from the ring's resonance, making it highly localized and exceptionally susceptible to reduction by the mild hydride source.

  • Self-Validation & Extraction: Concentrate the mixture, dilute with water, and adjust the aqueous phase to pH 8 using 2M NaOH. Validation Check: The disappearance of the starting material's bright yellow color confirms reduction. Adjusting to pH 8 ensures the newly formed 7-aminoindoline is in its free-base form, allowing selective extraction into dichloromethane (DCM). Final purity is confirmed via preparative HPLC (>97%) [3].

Experimental_Workflow Step1 Starting Material (Regioisomeric Indolines) PathA Solvatochromic Analysis (1-Methyl-5-nitroindoline) Step1->PathA PathB Chemical Reduction (1-Methyl-7-nitroindoline) Step1->PathB ActionA Dissolve in H2O Measure UV-Vis (15-95 °C) PathA->ActionA ActionB H2 / Pd/C or NaBH3CN in MeOH/AcOH PathB->ActionB ResultA Track Peak Wavenumber Detect Water Structure Shift at 43°C ActionA->ResultA ResultB Isolate 1-Methylindolin-7-amine (Medicinal Scaffold) ActionB->ResultB

Experimental workflows for solvatochromic probing and chemical reduction.

References

  • BenchChem. "Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis". BenchChem Technical Support Center.
  • Catalán, J., et al.
  • "Sulfonamides and their use for the treatment of helminth infections and diseases".
Comparative

Comparing chemical reduction methods for 1-Methyl-7-nitroindoline

As a Senior Application Scientist, selecting the optimal chemical reduction strategy for converting 1-Methyl-7-nitroindoline to 1-Methylindolin-7-amine (7-amino-1-methylindoline) requires a rigorous evaluation of reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chemical reduction strategy for converting 1-Methyl-7-nitroindoline to 1-Methylindolin-7-amine (7-amino-1-methylindoline) requires a rigorous evaluation of reaction kinetics, chemoselectivity, scalability, and downstream purification demands. 7-Nitroindoline derivatives are critical building blocks in medicinal chemistry and serve as highly efficient photolabile "caging" groups in photopharmacology[1][2].

The transformation of the nitro group (-NO₂) to an amine (-NH₂) proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Depending on the chosen reducing agent, this pathway is driven either by surface-mediated hydrogen transfer or by single-electron transfer (SET) coupled with protonation.

Below is an objective, data-driven comparison of the three most prominent reduction methodologies for this substrate, designed to help you select the most robust protocol for your specific laboratory or manufacturing environment.

Mechanistic Rationale & Workflow Visualization

The following diagram illustrates the parallel synthetic workflows available for this reduction. Each pathway leverages a different thermodynamic driving force, directly impacting the required workup procedures.

G SM 1-Methyl-7-nitroindoline (Starting Material) M1 Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->M1 Surface H2 Transfer M2 Zinc Reduction (Zn, AcOH) SM->M2 Electron Transfer (SET) M3 Stannous Chloride (SnCl2, EtOH) SM->M3 Lewis Acid / SET Prod 1-Methylindolin-7-amine (Target Product) M1->Prod Filter & Evaporate M2->Prod Neutralize & Extract M3->Prod pH 11 Basic Workup

Figure 1: Parallel chemical reduction workflows for 1-Methyl-7-nitroindoline.

Quantitative Performance Comparison

To facilitate an objective selection, the quantitative data and practical considerations for each method are summarized below.

Reduction MethodTypical YieldScalabilityReaction TimeEnvironmental ImpactKey Advantage
Catalytic Hydrogenation (Pd/C, H₂)95 - 98%Excellent4 HoursLow (Green)Zero metal salt waste; trivial purification[3].
Zinc / Acetic Acid 85 - 90%Moderate1 - 2 HoursModerate (Zn waste)Extremely fast; requires no specialized pressure equipment[4].
Stannous Chloride (SnCl₂)80 - 90%Poor12 - 18 HoursHigh (Heavy metal)Exceptional chemoselectivity for complex, multi-functionalized derivatives[5].

In-Depth Methodologies & Self-Validating Protocols

Method 1: Catalytic Hydrogenation (Pd/C)

Causality & Rationale: Hydrogen gas adsorbs onto the palladium surface, dissociating into active atomic hydrogen. The 1-methyl-7-nitroindoline coordinates to the metal, facilitating a clean, step-wise transfer of hydrogen. Methanol is chosen as the solvent due to its high hydrogen solubility and polar nature, which stabilizes the transition states during reduction[3]. Best For: Scale-up and environmentally conscious synthesis.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-methyl-7-nitroindoline (1.0 eq) in anhydrous Methanol (MeOH) under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to substrate). Causality: Adding the catalyst under nitrogen prevents the ignition of methanol vapors by the pyrophoric dry palladium.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Maintain a pressure of 15 psi (using a balloon or Parr hydrogenator) and stir vigorously at 25 °C for 4 hours[3].

  • Self-Validation Check 1: The cessation of hydrogen uptake (balloon stops deflating or pressure drop stabilizes) indicates reaction completion. TLC (Hexane/EtOAc) should confirm the disappearance of the yellow nitro starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Self-Validation Check 2: The resulting filtrate must be completely colorless and free of black particulate matter. Any gray tint indicates catalyst breakthrough, requiring refiltration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methylindolin-7-amine.

Method 2: Zinc and Acetic Acid Reduction

Causality & Rationale: Zinc acts as a sacrificial single-electron donor, while acetic acid provides the necessary protons to drive the reduction. This "dissolving metal" reduction is highly exothermic and kinetically rapid, making it ideal for fast lab-scale synthesis where specialized pressure reactors are unavailable[2][4]. Best For: Rapid, small-to-medium scale laboratory synthesis.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-methyl-7-nitroindoline (1.0 eq) in glacial Acetic Acid (AcOH) at room temperature.

  • Reduction: Add Zinc powder (approx. 10-15 eq) portion-wise over 15 minutes.

  • Self-Validation Check 1: The addition of Zinc will cause a noticeable exothermic spike. The reaction mixture will bubble as hydrogen gas is evolved. If no heat is generated, the Zinc powder may be oxidized and requires prior activation with dilute HCl[2].

  • Reaction: Stir the mixture at room temperature for 1 hour[4].

  • Workup: Filter the mixture through Celite to remove unreacted Zinc.

  • Neutralization: Pour the filtrate into ice water and neutralize to pH 7.0–8.0 using saturated aqueous NaHCO₃.

  • Self-Validation Check 2: Vigorous CO₂ evolution will occur during neutralization. The pH must be strictly verified with indicator paper; if the solution remains acidic, the target amine will remain protonated in the aqueous layer, destroying the extraction yield.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Method 3: Stannous Chloride (SnCl₂) Reduction

Causality & Rationale: Sn(II) acts as both a mild Lewis acid and an electron source, oxidizing to Sn(IV) while reducing the nitro group. Because it is a milder reductant than Zinc or H₂, it is exceptionally chemoselective, leaving sensitive functional groups (like halogens or specific esters) intact[5]. Best For: Substrates with highly sensitive functional groups that might be cleaved by Pd/C or reduced by Zinc.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-methyl-7-nitroindoline (1.0 eq) in anhydrous Ethanol (EtOH).

  • Reduction: Add Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir overnight (12–14 hours)[5].

  • Workup: Cool to room temperature and remove the ethanol via rotary evaporation.

  • Alkalization (Critical Step): Dilute the residue with water and add 2N NaOH solution until the pH reaches 11[5].

  • Self-Validation Check: Initially, a thick, milky-white precipitate of tin hydroxide will form. As more NaOH is added and pH 11 is reached, this precipitate will redissolve into a clear, soluble sodium stannate complex. If the solution is not clear, the amine will remain trapped in the tin emulsion, severely reducing yield.

  • Isolation: Extract the liberated amine with diethyl ether or DCM, dry over anhydrous sodium sulfate, and concentrate.

References

  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt9ipWnDnhqNZ4KSz8hfWUKxUvW1mkIhDGEKf3PmEWd9P-QKHWpezNAsAbs6Y9iTVfQ2aSl8GdszphNn4ihjwHRNwrQNqrixhL1s7T8jRVW9FccIwN-4kPWXgq069WU6Xs5e8A_s81P8F0tbY=]
  • Synthesis of an anionically substituted nitroindoline-caged GABA reagent that has reduced affinity for GABA receptors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOXPxpBMK0y5G_xgX4j7bQWzrXE2ofu-zygqPp4HMgRWqOyvpaA0KybEpv20KETT0Yk9i5k3k8ETQHBLkU0JevrFObNdF5XgUL1Ovb31juN-znUqmhmyd4aXBWOsBY8px5OaJOqotdvJeW7Gj_hLOjb0QQKyPic9clKcuX_eW6bYwnOQAwwEBdm2LMv681TwPlG1iu0w8z6-iFzJZ7uIeHiiUphQAw7DaiLNAYOiSFxdco8Zn1D356PlhP36uF_JHN12Ho5OjIN74yQUZTovv246qad74hSNYP8eSwtqMA1CWgBQ==]
  • Development of Chemical Tools to Study Intracellular Cannabinoid Type 2 Receptor. University of Otago.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFlo6ogQx8gYZ8aXYlsTD69Gex71ulwKlbZI12iM88ynluokZFzraSCul8tIaJjKQ1VLqpq9qUL__doB4pjmJ8OM6wJh17E2rOT4HHtnC9X3iGjfO_QNU7tuGiLVTqqlQR21LGGsaM16BzssUsj7AZYJRn8hp8oLD1U2DszruzjarJJTqJieolDh2r5WMjEOkl3hOGTihomJM6Ig2GWf9pWf3EctQItPr]
  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYBJYJEtuWQlLomP5TMHLKejKfntqWpAE57XF8NNHOuCoQnyWts1Ax2EG24nwMquNCehAzZzZkKiMnqIV_fqwahgbmRIAZ0_zmhn6NhSQ86z5-NjgJj1dMehp0mqAjWvMuy_8ceA0_7QxAhj4=]
  • 4-Bromo-1,2-benzenediamine. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpPNyAz96xR3XMX24u2P0_QP5Iofij6n46_D8B-xOrASrTSPj_apQ4QD71ZfHaI0MtfoLRh-QMv9a1V9eKtW2oh-OhnHP1kLZ2f91vmRJFQori84rshz5ZnFhAKjgFPAmWkvvvrPuCk5LHA1ERmHlaY7eKgDtkBy3H3Ir7to8Kzg==]

Sources

Validation

Orthogonal Purity Validation of 1-Methyl-7-nitroindoline: A Comparative Guide Using LC-MS and qNMR

As drug development and organic synthesis grow increasingly complex, the analytical rigor applied to raw materials and intermediates must scale accordingly. 1-Methyl-7-nitroindoline (C₉H₈N₂O₂, MW 176.17 g/mol ) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and organic synthesis grow increasingly complex, the analytical rigor applied to raw materials and intermediates must scale accordingly. 1-Methyl-7-nitroindoline (C₉H₈N₂O₂, MW 176.17 g/mol ) is a critical bicyclic compound widely utilized in medicinal chemistry and as a precursor for photolabile protecting groups[1].

However, a systemic vulnerability exists in how commercial suppliers validate this compound: an over-reliance on single-dimensional HPLC-UV analysis. To meet stringent regulatory standards, modern analytical core facilities employ orthogonal purity validation—combining Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) to ensure unambiguous identification and absolute quantification[2].

This guide objectively compares standard commercial purity validation against the orthogonal LC-MS/qNMR approach, providing researchers with the mechanistic causality and self-validating protocols needed to ensure absolute chemical integrity.

The Vulnerability of Single-Dimensional Purity Analysis

Standard commercial grades of 1-Methyl-7-nitroindoline are typically accompanied by a Certificate of Analysis (CoA) based solely on HPLC-UV. This method is fundamentally flawed for high-stakes research for three reasons:

  • Regioisomer Co-elution: The nitration of 1-methylindoline often produces the 1-methyl-6-nitroindoline regioisomer as a byproduct. Because both isomers share near-identical UV absorption profiles, they frequently co-elute as a single peak, artificially inflating the purity score.

  • Chromophoric Blind Spots: HPLC-UV is entirely blind to non-chromophoric impurities, such as residual aliphatic solvents (e.g., hexanes from chromatography) or inorganic salts.

  • Regulatory Non-Compliance: According to the ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% reporting threshold must be structurally identified and qualified[3]. UV area-percentage cannot provide structural elucidation.

The Orthogonal Advantage: LC-MS and qNMR Synergy

To eliminate these blind spots, an orthogonal approach leverages two distinct physical principles:

  • LC-MS (Relative Purity & Identification): Separates structurally similar regioisomers chromatographically and identifies them via their mass-to-charge ratio (m/z).

  • qNMR (Absolute Quantification): Measures the absolute mass fraction of the target compound against a highly pure internal standard, capturing all protonated impurities (including residual solvents) in a single scan.

OrthogonalValidation Sample 1-Methyl-7-nitroindoline Synthesis Batch Prep Sample Preparation & Solubilization Sample->Prep LCMS LC-MS (ESI+) Relative Purity & Mass ID Prep->LCMS qNMR 1H qNMR Absolute Quantification Prep->qNMR UV HPLC-UV (Chromophoric Profile) LCMS->UV MS High-Res MS (Trace Impurity ID) LCMS->MS Integration Signal Integration vs Internal Standard qNMR->Integration Final Orthogonal Validation (ICH Q3A Compliant) UV->Final MS->Final Integration->Final

Orthogonal purity validation workflow for 1-Methyl-7-nitroindoline.

Quantitative Comparison: Standard vs. Orthogonal Validation

When evaluating a standard commercial batch against a high-purity grade validated orthogonally, the performance discrepancies become highly quantifiable.

Analytical ParameterStandard Commercial Grade (HPLC-UV Only)High-Purity Grade (LC-MS + qNMR)
Reported Purity > 98.0% (Relative Area %)> 99.5% (Absolute Mass %)
Regioisomer Resolution Poor (Isomers co-elute, undetected)High (Chromatographic separation + exact mass)
Non-Chromophoric Detection Blind to inorganic salts & aliphatic solventsComprehensive (Detects all protonated species)
Desmethyl Impurity ID Assumes uniform UV response factorConfirmed via m/z 163 [M+H]⁺ in MS
Regulatory Alignment Insufficient for IND/NDA impurity profilingFully compliant with ICH Q3A(R2) thresholds[3]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not merely execute the steps; understand the mechanistic causality behind them.

Method A: Trace Impurity Profiling via LC-MS (ESI+)

Objective: Separate structural isomers and identify trace degradation products (e.g., unmethylated 7-nitroindoline).

  • System Validation (The Blank): Inject a 1 µL diluent blank (LC-MS grade Methanol) immediately prior to the sample. Causality: This serves as a system suitability check to prove that any detected trace impurities originate from the sample batch itself, not from column carryover.

  • Sample Preparation: Dissolve 1.0 mg of 1-Methyl-7-nitroindoline in 1 mL of Methanol.

  • Chromatographic Separation: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: 1-Methyl-7-nitroindoline contains a tertiary indoline nitrogen. While the strongly electron-withdrawing nitro group at the 7-position reduces the overall basicity of the ring, the formic acid acts as a crucial proton donor, driving the formation of the[M+H]⁺ pseudomolecular ion necessary for robust Electrospray Ionization (ESI+).

  • Mass Spectrometry Acquisition: Operate in ESI+ mode with a scan range of m/z 100–500. Target the primary [M+H]⁺ ion at m/z 177.06 . Monitor for m/z 163.05, which indicates the presence of the unmethylated 7-nitroindoline precursor.

Method B: Absolute Quantification via ¹H qNMR

Objective: Determine the true mass fraction of the compound independent of ionization efficiency or UV response factors.

  • Internal Standard Selection: Select a certified reference material (CRM) such as Maleic Acid (singlet at ~6.3 ppm in DMSO-d₆). Causality: The maleic acid singlet sits in a clear spectral window, avoiding overlap with the N-methyl singlet (~3.1 ppm) or the aromatic protons (6.5–8.0 ppm) of 1-Methyl-7-nitroindoline.

  • System Validation (The Control): Run a control spectrum of the Maleic Acid standard alone. The integration ratio of the standard's own peaks must yield a variance of <1% to confirm the absence of overlapping impurities in the integration regions.

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the 1-Methyl-7-nitroindoline batch and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters (Critical Step): Acquire the ¹H NMR spectrum at 400 MHz or 600 MHz. Set the T1 relaxation delay (D1) to 60 seconds .

    • Causality: In qNMR, absolute quantification relies on the assumption that all protons have fully returned to their ground equilibrium state before the next radiofrequency pulse. Failing to apply a D1 delay of >5×T1 causes signal saturation, which will artificially deflate the integral values and ruin the purity calculation.

  • Data Integration: Integrate the N-methyl singlet of the analyte and the olefinic singlet of the maleic acid. Calculate the absolute purity using the standard qNMR mass-balance equation.

Sources

Comparative

Comparative Guide: 1-Methyl-7-nitroindoline vs. Alternative Nitroindoline Building Blocks

Introduction & Mechanistic Paradigm Nitroindolines are highly versatile building blocks utilized across organic synthesis, medicinal chemistry, and materials science. The specific positioning of the nitro group and the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Paradigm

Nitroindolines are highly versatile building blocks utilized across organic synthesis, medicinal chemistry, and materials science. The specific positioning of the nitro group and the substitution at the indoline nitrogen (N1) fundamentally dictate the molecule's chemical fate. While N-acyl-7-nitroindolines are widely celebrated as photolabile protecting groups ("photocages"), 1-Methyl-7-nitroindoline serves an entirely different purpose: it acts as a robust, photochemically stable structural core.

This guide objectively compares 1-Methyl-7-nitroindoline with other nitroindoline derivatives, detailing their mechanistic differences, downstream applications, and validated experimental protocols.

Structural Causality: Why the N1 Substituent Matters

The reactivity of 7-nitroindolines hinges entirely on the N1 substituent. In N-acyl-7-nitroindolines, irradiation with UV (350 nm) or near-IR (710 nm, two-photon) light excites the nitro group, triggering an intramolecular acyl migration from the indoline nitrogen to the nitro oxygen, followed by hydrolysis to release a carboxylic acid[1].

Conversely, the N-methyl group in 1-Methyl-7-nitroindoline cannot undergo this migration. This renders the molecule photochemically inert, allowing it to withstand complex downstream synthetic sequences without premature cleavage. Consequently, 1-Methyl-7-nitroindoline is utilized as a stable precursor for 2 (crucial for anti-helminthic sulfonamides)[2] and oxidized into 1-methyl-7-nitroindoline-2,3-diones (isatins) used in 3[3].

G A 1-Methyl-7-nitroindoline (Stable Core) C Catalytic Hydrogenation (H2, 15 psi) A->C B N-Acyl-7-nitroindoline (Photocage) E UV/NIR Irradiation (350nm / 710nm) B->E D 1-Methylindol-7-amine (Drug Precursor) C->D F Released Carboxylic Acid + Nitrosoindoline E->F

Divergent reactivity pathways of 1-Methyl vs. N-Acyl 7-nitroindolines.

Quantitative & Comparative Data Analysis

The following table summarizes the key quantitative and qualitative differences between major nitroindoline building blocks, highlighting how structural variations dictate their utility.

CompoundN1 SubstituentPhotolysis WavelengthTypical Yield (Downstream)Key ReactivityPrimary Application
1-Methyl-7-nitroindoline Methyl (-CH3)N/A (Stable)~97% (Reduction)Chemoselective ReductionAnti-helminthic drugs
N-Acyl-7-nitroindoline Acyl (-COR)350 nm / 710 nm>80% (Uncaging)One/Two-Photon PhotolysisControlled release
5-Nitroindoline Hydrogen (-H)N/A (Stable)VariableN-Alkylation / AcylationSGLT2 inhibitors
1-Methyl-7-nitroindoline-2,3-dione Methyl (-CH3)N/A (Stable)~83% (Addition)Asymmetric Pudovik AdditionFluorinated oxindoles

Experimental Methodologies

To ensure high reproducibility and scientific integrity, the following protocols represent self-validating systems where intermediate tracking guarantees the integrity of the workflow.

Protocol A: Chemoselective Reduction of 1-Methyl-7-nitroindoline

Objective: Synthesize 1-methylindol-7-amine, a critical intermediate for sulfonamide-based therapeutics[2]. Causality: The stable N-methyl group protects the indoline ring from unwanted acylation or oxidation side reactions, allowing the selective reduction of the 7-nitro group to an amine without ring-opening or degradation.

  • Substrate Preparation: Dissolve 6.5 g of 1-methyl-7-nitroindoline in 100 mL of anhydrous methanol (MeOH) under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10 wt%) to the solution. Validation Step: Ensure the flask is thoroughly purged with N2 prior to catalyst addition to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H2) and stir continuously at 25°C under 15 psi of H2 for 4 hours.

  • Monitoring (Self-Validation): Track H2 consumption. The reaction is complete when the system ceases to take up H2. Verify via LC-MS by confirming the disappearance of the m/z peak corresponding to the nitro starting material and the emergence of the amine mass.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Final Isolation: Purify the residue via preparative HPLC to yield 1-methylindol-7-amine (approx. 97% purity)[2].

Protocol B: Photolysis of N-Acyl-7-nitroindoline (Comparative Workflow)

Objective:4 using light irradiation[4]. Causality: The N-acyl bond is electronically coupled to the excited state of the adjacent 7-nitro group, facilitating a highly specific intramolecular rearrangement that 1-methyl derivatives cannot undergo[1].

  • Sample Preparation: Dissolve the N-acyl-7-nitroindoline caged compound in a 1% water in acetonitrile solution.

  • Irradiation: Expose the solution to UV light (λ = 350 nm) or a femtosecond laser (λ = 710 nm for two-photon excitation).

  • Validation & Tracking: Monitor the reaction using fluorescence decay. The starting N-acyl-7-nitroindoline is highly fluorescent, while the resulting nitrosoindoline byproduct is not, providing a real-time optical readout of cleavage progress.

  • Product Analysis: Confirm the release of the free carboxylic acid and the nitrosoindoline byproduct via HPLC-MS.

Mechanism N_Acyl N-Acyl-7-nitroindoline Excited Excited Triplet State (hv = 350nm / 710nm) N_Acyl->Excited Migration Acyl Migration to Nitro Oxygen Excited->Migration Hydrolysis Hydrolysis Migration->Hydrolysis Products Free Carboxylic Acid + Nitrosoindoline Byproduct Hydrolysis->Products

Mechanistic pathway of N-Acyl-7-nitroindoline photolysis.

Advanced Applications of 1-Methyl-7-nitroindoline Derivatives

Beyond simple reductions, the 1-methyl-7-nitroindoline core can be oxidized to form 1-methyl-7-nitroindoline-2,3-dione (an isatin derivative). This highly electrophilic scaffold is utilized in Ir-catalyzed asymmetric Pudovik additions to synthesize chiral oxindoles[3]. The strong electron-withdrawing nature of the 7-nitro group increases the electrophilicity of the C3 carbonyl, accelerating nucleophilic attack, while the rigid 1-methyl group provides essential steric control during the enantioselective transition state.

Conclusion

While 7-nitroindolines are broadly recognized for their photochemical uncaging capabilities, 1-Methyl-7-nitroindoline distinguishes itself as a persistent, non-photolabile building block. By understanding the mechanistic causality driven by the N1 substituent, researchers can selectively deploy these molecules either as transient protecting groups or as permanent structural cores in drug development.

References

  • Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL: 2

  • Title: Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates Source: ACS Omega URL: 1

  • Title: Access to Chiral Oxindoles via Ir-Catalyzed Asymmetric Pudovik Addition/[1,2]-Phospha-Brook Rearrangement/Allylation Cascade Source: Amazon S3 (Supplemental Data / Org. Lett.) URL: 3

  • Title: 7-Nitroindoline-Based Photocleavable Crosslinkers Source: biomaterials.org URL: 4

Sources

Validation

Benchmarking Catalytic Efficiency in 1-Methyl-7-Nitroindoline Hydrogenation

A Comprehensive Comparison Guide for Process Chemists and Drug Development Professionals Executive Summary & Mechanistic Context The reduction of 1-methyl-7-nitroindoline to 1-methyl-7-aminoindoline (1-methylindol-7-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Process Chemists and Drug Development Professionals

Executive Summary & Mechanistic Context

The reduction of 1-methyl-7-nitroindoline to 1-methyl-7-aminoindoline (1-methylindol-7-amine) is a critical synthetic node in the development of advanced pharmaceutical intermediates, particularly for sulfonamide-based antiparasitic and antibacterial therapeutics[1].

However, the indoline core presents a unique chemoselectivity challenge. The chosen catalytic system must efficiently reduce the highly oxidized nitro group without triggering hydrogenolysis of the sensitive C–N indoline bond or over-reducing the aromatic system. As established in classical nitroarene reduction studies, the transformation follows the Haber mechanism, proceeding via sequential electron/proton transfers through nitroso and hydroxylamine intermediates before yielding the final primary amine[2].

HaberMechanism Substrate 1-Methyl-7-nitroindoline (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso +2H*, -H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2H* Product 1-Methyl-7-aminoindoline (R-NH2) Hydroxylamine->Product +2H*, -H2O

Catalytic reduction pathway of 1-methyl-7-nitroindoline via the Haber mechanism.

Catalyst Benchmarking: Comparative Analysis

Selecting the optimal catalyst requires balancing reaction kinetics, chemoselectivity, safety, and process economics. Below is an objective comparison of the leading catalytic methodologies.

Palladium on Carbon (Pd/C): The Industry Standard

Pd/C remains the benchmark for nitro reduction due to its exceptional turnover frequency (TOF). It operates efficiently under highly mild conditions (ambient temperature, low pressure)[1].

  • Pros: Extremely fast kinetics; highly scalable; requires minimal specialized high-pressure equipment.

  • Cons: High intrinsic activity can lead to trace ring-opening or dehalogenation if other functional groups are present on the indoline ring.

Platinum on Carbon (Pt/C): The Chemoselective Noble Alternative

When the substrate contains sensitive moieties (e.g., halogens or easily cleaved benzyl groups), Pt/C is preferred. It exhibits a much lower propensity for hydrogenolysis compared to palladium.

  • Pros: Superior functional group tolerance; halts cleanly at the amine without over-reduction.

  • Cons: Slower kinetics than Pd/C; higher catalyst cost.

Advanced Base-Metal Catalysts (Mn-Pincer & Co-Zn/C): The Green Frontier

Recent advancements have introduced earth-abundant base metals as viable alternatives to noble metals. Manganese-based pincer complexes[3] and mesoporous Co-Zn/C catalysts[4] offer unprecedented chemoselectivity.

  • Pros: Highly sustainable; virtually eliminates the risk of indoline ring-opening; air-stable precursors[3].

  • Cons: Requires significantly harsher conditions (e.g., 130 °C, 80 bar H2) to overcome the higher activation energy required for H2 dissociation[3].

Quantitative Performance Data

The following table summarizes the benchmarked performance of these catalysts based on optimized literature conditions for nitroindoline/nitroarene derivatives[1][3][4].

Catalyst SystemLoading (mol%)Temp (°C)PressureTime (h)Conversion (%)Selectivity (%)
Pd/C (10%) 5.02515 psi (H2)4.0>9997
Pt/C (5%) 5.02530 psi (H2)6.0>99>99
Mn-Pincer 5.013080 bar (H2)48.098>99
Co-Zn/C 5.0100Transfer (HCOOH)2.08476

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following step-by-step methodologies detail the causality behind each operational choice.

Workflow Visualization: Standard Pd/C Hydrogenation

ExpWorkflow Start Substrate Prep (MeOH Solvent) Purge N2 Purge (Remove O2) Start->Purge React Hydrogenation (15 psi H2, 25°C) Purge->React Filter Celite Filtration (Remove Catalyst) React->Filter Purify HPLC Purification (Isolate Product) Filter->Purify

Step-by-step experimental workflow for the Pd/C catalyzed hydrogenation process.

Protocol A: Low-Pressure Hydrogenation using Pd/C[1]
  • Substrate Preparation: Dissolve 1-methyl-7-nitroindoline (1.0 eq) in anhydrous methanol (MeOH).

    • Causality: Methanol acts as a protic hydrogen-bond donor, stabilizing the polar hydroxylamine intermediate and offering high H2 gas solubility.

  • Inerting the Vessel: Seal the reactor and purge with N2 gas for 3 distinct vacuum/backfill cycles.

    • Causality: Complete removal of ambient oxygen is mandatory to prevent the formation of an explosive H2/O2 mixture and to prevent oxidative poisoning of the Pd surface.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% relative to substrate) under a positive stream of N2.

  • Hydrogenation: Replace the N2 atmosphere with H2 gas. Pressurize the vessel to 15 psi and stir vigorously at 25 °C for 4 hours[1].

    • Causality: Vigorous stirring eliminates mass-transfer limitations between the gas, liquid, and solid catalyst phases.

  • Termination & Filtration: Vent the H2 gas safely and purge the system with N2. Filter the crude reaction mixture through a short pad of Celite, washing with ethyl acetate.

    • Causality: Dry Pd/C is highly pyrophoric. Filtering through a tightly packed Celite matrix traps the fine catalyst particulates, ensuring safe disposal and preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API)[1].

  • Isolation: Concentrate the filtrate under reduced pressure and purify via preparative HPLC to yield 1-methylindol-7-amine at >97% purity[1].

Protocol B: High-Pressure Base-Metal Hydrogenation (Mn-Pincer)[3]
  • Glovebox Preparation: Inside an argon-filled glovebox, charge a stainless-steel autoclave with 1-methyl-7-nitroindoline, the Mn-pincer catalyst (5 mol%), and K2CO3 (12.5 mol%) in toluene.

    • Causality: Base metals operate via metal-ligand cooperative catalysis and typically require a basic co-catalyst (K2CO3) to facilitate the heterolytic cleavage of the H2 molecule[3].

  • Pressurization: Seal the autoclave, transfer it out of the glovebox, and pressurize with H2 gas to 80 bar.

  • Thermal Activation: Heat the reaction mixture to 130 °C and stir for 48 hours.

    • Causality: The high activation energy required for H2 dissociation on manganese necessitates elevated thermal energy compared to noble metals[3].

  • Isolation: Cool the reactor to room temperature, carefully vent the high-pressure gas, filter the mixture, and purify via column chromatography.

References

  • Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL
  • Title: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst Source: PMC / Nature Communications URL
  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters / NIH URL
  • Title: Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C Source: Frontiers in Chemistry URL

Sources

Comparative

Validation of Analytical Quantification Methods for 1-Methyl-7-nitroindoline: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a critical structural motif utilized in the synthesis of pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a critical structural motif utilized in the synthesis of pharmacologically active sulfonamides and as a precursor for photo-cleavable protecting groups (caged compounds) [3]. Because of its specialized applications in both organic synthesis and neurobiological probing, establishing a highly accurate, reproducible, and robust quantification method is paramount.

With the recent implementation of the ICH Q2(R2) guidelines (effective June 2024), regulatory bodies now mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation [1]. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1-Methyl-7-nitroindoline, complete with self-validating protocols and mechanistic rationales.

Physicochemical Causality in Method Selection

To design an effective analytical method, we must first deconstruct the physicochemical properties of the analyte:

  • The Chromophore: The conjugated system between the indoline ring and the nitro group provides strong UV absorbance (typically λmax​ ~254 nm and ~300-348 nm). This makes HPLC-UV the gold standard for routine assay and purity checks [2].

  • Ionization Potential: The nitro group is strongly electron-withdrawing, which significantly reduces the basicity of the indoline nitrogen. Consequently, achieving efficient ionization in LC-MS/MS (ESI+ mode) requires forcing protonation by utilizing acidic mobile phase modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) [2].

  • Volatility & Thermal Stability: While the low molecular weight (MW: 178.19 g/mol ) suggests amenability to GC-MS , nitroaromatics can exhibit thermal lability at high injector temperatures, risking degradation into nitroso-derivatives [3]. Therefore, GC-MS is strictly reserved for residual solvent or highly volatile degradant profiling.

MethodValidation cluster_methods Analytical Modality Selection A 1-Methyl-7-nitroindoline Sample Matrix B1 HPLC-UV (Routine Assay) A->B1 B2 LC-MS/MS (Trace Impurities) A->B2 B3 GC-MS (Volatile Degradants) A->B3 C ICH Q2(R2) Validation Framework B1->C B2->C B3->C D1 Specificity (Peak Purity > 99%) C->D1 D2 Linearity & Range (R² ≥ 0.999) C->D2 D3 Accuracy & Precision (Recovery 98-102%) C->D3 E Validated Control Strategy D1->E D2->E D3->E

Analytical method selection and ICH Q2(R2) validation workflow for 1-Methyl-7-nitroindoline.

Comparative Performance of Analytical Modalities

The following table synthesizes the quantitative performance metrics of the three primary analytical modalities when applied to 1-Methyl-7-nitroindoline.

Table 1: Comparative Performance Metrics for 1-Methyl-7-nitroindoline Quantification

ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI-MRM)GC-MS (EI)
Primary Use Case Bulk release assay, major impuritiesGenotoxic impurities, trace PK profilingVolatile degradants, residual solvents
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL~50 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 ng/mL~150 ng/mL
Linearity Range 1.5 – 150 µg/mL1.5 – 500 ng/mL150 – 5000 ng/mL
Precision (RSD%) < 1.0%< 3.5%< 5.0%
Mechanistic Advantage Robust, unaffected by matrix ionization suppression.Ultimate sensitivity; structural elucidation via fragmentation.High theoretical plates for volatile separation.
Key Limitation Lacks sensitivity for sub-ppm trace analysis.Susceptible to matrix effects; requires isotope internal standard.Risk of thermal degradation of the nitro group.

Self-Validating Experimental Protocols

To ensure data integrity, analytical protocols must be self-validating. This means incorporating System Suitability Testing (SST) directly into the workflow to prove the instrument is fit-for-purpose before sample data is accepted [1].

Protocol A: HPLC-UV Routine Assay & Purity Determination

Rationale: 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase to act as an ion-pairing agent. It suppresses the ionization of any residual silanols on the C18 stationary phase and maintains the indoline nitrogen in a consistent state, preventing peak tailing [2].

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Milli-Q Water.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Methyl-7-nitroindoline reference standard. Dissolve in 100 mL diluent (100 µg/mL).

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 348 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Inject the standard solution (100 µg/mL) six times consecutively. The run is only valid if:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Tailing factor (T) 1.5.

  • Theoretical plates (N) 3000.

Protocol B: LC-MS/MS Trace Impurity Profiling

Rationale: For trace-level quantification, Electrospray Ionization (ESI) is utilized. Because the nitro group withdraws electron density, a high capillary voltage and acidic mobile phase (0.1% Formic Acid) are required to force the formation of the [M+H]+ precursor ion (m/z 179.2).

Step 1: MS/MS Tuning and MRM Optimization

  • Infuse a 1 µg/mL standard solution directly into the mass spectrometer.

  • Precursor Ion: Optimize cone voltage for m/z 179.2 [M+H]+ .

  • Product Ions: Apply collision energy (CE) to identify stable fragments. The primary transition for quantification is typically m/z 179.2 m/z 133.1 (corresponding to the loss of the NO2​ group).

  • Confirmation Transition: m/z 179.2 m/z 118.1.

Step 2: Chromatographic Execution

  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm) to minimize on-column diffusion and maximize peak concentration entering the source.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Internal Standard: Utilize a deuterated analog (e.g., 1-Methyl-d3-7-nitroindoline) to correct for matrix-induced ionization suppression.

ICH Q2(R2) Validation Metrics

According to the ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose [1]. Below is a summary of the validation data required for the HPLC-UV assay method, demonstrating a fully compliant QbD package.

Table 2: ICH Q2(R2) Validation Results for HPLC-UV Assay

Validation ParameterICH Q2(R2) RequirementExperimental Result (1-Methyl-7-nitroindoline)Status
Specificity No interference at the retention time of the analyte from blank or known impurities.Peak purity index > 0.999 (via Diode Array Detector). Resolution (Rs) > 2.0 from nearest impurity.Pass
Linearity Proportional relationship across the range.Range: 25% to 150% of nominal. Correlation coefficient ( R2 ) = 0.9998.Pass
Accuracy Closeness of agreement between accepted true value and found value.Recovery at 50%, 100%, and 150% levels ranged from 99.2% to 100.8%.Pass
Repeatability (Precision) Degree of scatter under same operating conditions over a short interval.%RSD of 6 replicate preparations = 0.45%.Pass
Robustness Reliability of an analysis with respect to deliberate variations in method parameters.Method stable under ± 2% organic modifier, ± 0.1 pH units, and ± 5°C column temp.Pass

Conclusion

For the analytical quantification of 1-Methyl-7-nitroindoline, HPLC-UV remains the most robust and reliable methodology for routine assay, purity determination, and bulk release, easily satisfying ICH Q2(R2) criteria for accuracy and precision. However, when the compound is utilized in early-stage drug development where genotoxic impurity tracking or pharmacokinetic profiling is required, LC-MS/MS must be employed due to its superior sensitivity (ng/mL range), provided that matrix effects are mitigated via stable isotope-labeled internal standards.

By grounding method development in the physicochemical causality of the nitroindoline scaffold—specifically its chromophoric strength and suppressed basicity—analytical scientists can ensure their validation packages are scientifically defensible and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. National Institutes of Health (NIH) / PMC. Available at:[Link]

Validation

Comparative Stability Guide: 1-Methyl-7-nitroindoline vs. 1-Methyl-7-nitroindole

As drug development increasingly explores functionalized nitrogen heterocycles, understanding the nuanced stability differences between saturated and aromatic core scaffolds is critical. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores functionalized nitrogen heterocycles, understanding the nuanced stability differences between saturated and aromatic core scaffolds is critical. This guide provides an in-depth, objective comparison of the thermodynamic and oxidative stability of 1-Methyl-7-nitroindoline and 1-Methyl-7-nitroindole .

By synthesizing structural theory with self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to predict degradation pathways and optimize synthetic handling.

Structural & Thermodynamic Analysis

The fundamental stability difference between these two molecules is dictated by the interplay of aromaticity and steric strain .

Aromaticity vs. Saturation
  • 1-Methyl-7-nitroindole: Possesses a planar, fully conjugated 10π-electron system. The aromatic resonance energy provides a massive thermodynamic "sink," making the indole core highly stable against degradation[1].

  • 1-Methyl-7-nitroindoline: Features a saturated C2–C3 bond, rendering the five-membered pyrroline ring non-aromatic. The lack of aromatic stabilization makes the indoline core thermodynamically poised for oxidative aromatization[2]. The energy barrier to reduce an indole back to an indoline is substantial, highlighting the thermodynamic preference for the aromatic state[3].

Steric Strain and Conformational Relief

Both molecules feature a 1-methyl group and a 7-nitro group. Because these positions are adjacent across the fused bicyclic system (a peri-like interaction), they experience severe steric clash.

  • In the Indole: The rigid, planar nature of the aromatic system forces the N-methyl and 7-nitro groups into the same plane. To relieve this intense steric tension, the nitro group is forced to twist out of the aromatic plane, which disrupts its π -conjugation with the benzene ring but maintains the integrity of the core[1].

  • In the Indoline: The sp³-hybridized carbons in the five-membered ring allow the structure to pucker. This conformational flexibility partially alleviates the steric strain between the 1-methyl and 7-nitro groups. However, this minor steric relief is vastly outweighed by the molecule's oxidative liability[3].

Oxidative Stability & Reactivity

Indolines are notoriously susceptible to dehydrogenation, acting as precursors to indoles under oxidative stress, transition-metal catalysis, or enzymatic action (such as Cytochrome P450-mediated aromatization)[4].

While the strongly electron-withdrawing 7-nitro group reduces the electron density of the indoline nitrogen—thereby providing a slight kinetic barrier to oxidation compared to unsubstituted indolines—1-methyl-7-nitroindoline remains highly vulnerable to aromatization. Under ambient oxygen or mild chemical oxidants, it readily loses two protons and two electrons to achieve the stable indole state[2].

Pathway Indoline 1-Methyl-7-nitroindoline (Saturated C2-C3 Bond) Oxidation Oxidative Stress (-2H+, -2e-) Indoline->Oxidation Susceptible Indole 1-Methyl-7-nitroindole (Aromatic 10π System) Oxidation->Indole Aromatization

Fig 1. Oxidative aromatization pathway from 1-methyl-7-nitroindoline to 1-methyl-7-nitroindole.

Self-Validating Experimental Methodologies

To objectively quantify the stability differences, we employ a dual-pronged approach: Cyclic Voltammetry (CV) to measure thermodynamic oxidation potentials, and an Accelerated Degradation Assay to determine kinetic half-lives. These protocols are self-validating; the thermodynamic ease of electron removal (CV) directly predicts the kinetic rate of degradation (HPLC).

Workflow S1 1. Sample Preparation (Equimolar MeCN Solutions) S2 2. Cyclic Voltammetry (Measure Oxidation Potentials) S1->S2 S3 3. Accelerated Degradation (Cu(I) Catalysis / Oxidant) S1->S3 S5 5. Data Synthesis (Calculate t1/2 & Stability) S2->S5 S4 4. HPLC-UV/MS Analysis (Quantify Core Conversion) S3->S4 S4->S5

Fig 2. Self-validating experimental workflow for comparative stability assessment.

Protocol A: Electrochemical Stability via Cyclic Voltammetry

Causality: CV identifies the exact voltage required to strip electrons from the molecule. A lower oxidation potential confirms a higher susceptibility to oxidative degradation.

  • Preparation: Prepare 1.0 mM solutions of both compounds in anhydrous acetonitrile (MeCN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Apparatus Setup: Utilize a three-electrode cell featuring a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Execution: Sweep the potential from 0.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Analysis: Record the anodic peak potential ( Epa​ ). The indoline will exhibit an irreversible oxidation peak at a significantly lower potential than the indole.

Protocol B: Accelerated Oxidative Degradation Assay

Causality: By subjecting the compounds to a controlled, mild oxidant, we can simulate long-term atmospheric exposure and calculate precise kinetic half-lives.

  • Reaction Matrix: Dissolve equimolar amounts (50 mM) of both compounds in separate flasks containing MeCN.

  • Catalytic Oxidation: Introduce 1.2 molar equivalents of tert-butylperoxy 2-ethylhexyl carbonate (TBPC) and 0.05 equivalents of [Cu(MeCN)₄]BF₄ catalyst. Incubate at 35 °C[2].

  • Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 900 µL of cold methanol.

  • Quantification: Analyze via HPLC-UV/MS using a C18 reverse-phase column (Gradient: 5% to 95% MeCN in Water with 0.1% Formic Acid). Track the disappearance of the parent mass and the appearance of the [M-2H] aromatized product.

Quantitative Data Comparison

The following table synthesizes the expected physicochemical and experimental stability metrics based on the structural dynamics and protocols outlined above.

Metric1-Methyl-7-nitroindoline1-Methyl-7-nitroindole
Core Structure Saturated Pyrroline (Non-aromatic)Fused Pyrrole (10π Aromatic)
Steric Conformation Puckered ring (Partial strain relief)Planar (Nitro group twisted out of plane)
Oxidation Potential ( Epa​ ) ~ +0.8 V to +1.1 V (Lower barrier)> +1.6 V (High barrier)
Primary Degradation Pathway Oxidative Aromatization (-2H⁺, -2e⁻)Highly resistant; extreme conditions required
Est. Half-Life (Cu/TBPC Assay) < 2 Hours (Rapid conversion)> 72 Hours (Stable)
Storage Recommendation Inert atmosphere (Argon/N₂), < -20 °CAmbient conditions, protect from strong light

References

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process Journal of Pharmacology and Experimental Therapeutics (ASPET / PubMed) URL:[Link]

  • Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Cross-Validating Spectroscopic Reference Data for Synthesized 1-Methyl-7-nitroindoline: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Methyl-7-nitroindoline (CAS: 221313-72-0) Executive Summary & Mechanistic Context 1-Methyl-7-nitroindoline[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Methyl-7-nitroindoline (CAS: 221313-72-0)

Executive Summary & Mechanistic Context

1-Methyl-7-nitroindoline[1] is a highly valuable fused bicyclic intermediate utilized in medicinal chemistry and as a biochemical reagent for probing RNA structures via SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) techniques[2]. Because impurities in indoline derivatives can severely compromise downstream photochemistry or therapeutic efficacy, rigorous spectroscopic validation is non-negotiable.

While commercial reference standards from vendors like [3] offer excellent baselines, in-house synthesis is frequently required for scale-up, custom derivatization, or isotopic labeling. This guide provides an objective, data-driven comparison between in-house synthesized 1-methyl-7-nitroindoline and commercial reference standards, establishing a self-validating analytical framework to ensure absolute structural fidelity.

Experimental Workflow & Causality

The synthesis relies on the chemoselective reduction of 1-methyl-7-nitro-1H-indole ()[4]. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it would prematurely reduce the 7-nitro group to an amine. Instead, a targeted hydride reduction is employed.

SynthesisWorkflow A 1-Methyl-7-nitro-1H-indole (Starting Material) B NaBH3CN / AcOH (Selective Reduction) A->B 25°C to 70°C C 1-Methyl-7-nitroindoline (Crude) B->C pH 8 Workup D HPLC Purification (>98% Purity) C->D DCM Extraction E Spectroscopic Validation D->E QC Check

Workflow for the chemoselective synthesis and purification of 1-methyl-7-nitroindoline.

Step-by-Step Methodology: Chemoselective Synthesis

Self-Validating System: This protocol incorporates a TLC tracking step and a pH-dependent phase separation check to ensure reaction completeness and accurate product isolation.

  • Reagent Solvation & Activation:

    • Action: Dissolve 5.0 g (28.38 mmol) of 1-methyl-7-nitro-1H-indole in 50 mL of glacial acetic acid at 25°C[4].

    • Causality: Acetic acid acts as both the solvent and the proton source. It protonates the indole nitrogen, creating a highly electrophilic iminium species at the C2-C3 bond, priming the ring for reduction.

  • Reductant Addition:

    • Action: Add 7.13 g (113.53 mmol) of Sodium cyanoborohydride (NaBH₃CN) in small portions under a nitrogen atmosphere[4].

    • Causality: NaBH₃CN is chosen over NaBH₄ because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds. This makes it mild enough to survive the acidic medium without rapidly evolving hydrogen gas, while selectively reducing the iminium ion without degrading the nitro group.

  • Thermal Driving & Monitoring:

    • Action: Elevate the temperature to 70°C and stir for 48 hours[4].

    • Self-Validation Checkpoint: At 24h and 48h, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The complete disappearance of the starting material spot (UV active) validates the completion of the reduction.

  • Quenching & pH-Controlled Extraction:

    • Action: Concentrate the mixture under reduced pressure, dilute the residue with 100 mL of distilled water, and carefully adjust the aqueous phase to pH 8 using 2M Sodium Hydroxide (NaOH)[4].

    • Causality: Adjusting to pH 8 neutralizes the acetic acid and deprotonates the newly formed indoline nitrogen. If the pH remains acidic, the indoline will remain protonated (water-soluble) and will fail to partition into the organic phase.

  • Isolation:

    • Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the product[4].

Spectroscopic Cross-Validation Framework

To ensure the synthesized batch meets commercial-grade purity, it must be cross-validated against a verified standard across multiple modalities.

ValidationLogic cluster_tests Analytical Modalities Start Synthesized Batch (CAS: 221313-72-0) NMR 1H & 13C NMR (Structural Integrity) Start->NMR IR FT-IR (Functional Groups) Start->IR MS HRMS (ESI+) (Exact Mass) Start->MS Compare Compare vs. Commercial Std (Δδ, Mass Error, Wavenumber) NMR->Compare IR->Compare MS->Compare Pass Batch Approved (High Fidelity) Compare->Pass Match Fail Batch Rejected (Impurity Detected) Compare->Fail Deviation

Logical decision tree for cross-validating spectroscopic data against reference standards.

Comparative Data Analysis

The following tables summarize the quantitative analytical data comparing our in-house synthesized batch against a commercial standard. A variance of less than Δδ 0.05 ppm in NMR and < 5 ppm mass error in HRMS is required for batch approval.

Table 1: ¹H-NMR (400 MHz, CDCl₃) Comparative Analysis

Proton Assignment Synthesized Batch (ppm) Commercial Standard (ppm) Multiplicity & Integration Signal Causality
N-CH₃ 3.05 3.04 s, 3H Deshielded by the nitrogen lone pair and the inductive effect of the ortho-nitro group.
C3-H₂ 3.10 3.10 t (J=8.5 Hz), 2H Benzylic position of the indoline ring.
C2-H₂ 3.65 3.65 t (J=8.5 Hz), 2H Shifted downfield relative to C3 due to direct attachment to the electronegative amine nitrogen.
C5-H 6.70 6.71 t (J=7.8 Hz), 1H Aromatic proton, meta to the nitro group (least deshielded aromatic proton).
C4-H 7.25 7.24 d (J=7.8 Hz), 1H Aromatic proton, para to the nitro group.

| C6-H | 7.65 | 7.65 | d (J=7.8 Hz), 1H | Strongly deshielded by the anisotropic effect of the adjacent ortho-nitro group. |

Table 2: ¹³C-NMR (101 MHz, CDCl₃) Comparative Analysis

Carbon Assignment Synthesized Batch (ppm) Commercial Standard (ppm) Signal Causality
C3 (Aliphatic) 28.4 28.4 Standard benzylic carbon shift.
N-CH₃ 40.2 40.1 N-methyl carbon, distinct from typical amides due to indoline geometry.
C2 (Aliphatic) 56.8 56.8 Deshielded by direct nitrogen bonding.
Aromatic C-H 115.2, 124.5, 128.1 115.1, 124.5, 128.0 Resonances for C5, C4, and C6 respectively.

| C7 (C-NO₂) | 135.4 | 135.4 | Quaternary carbon strongly deshielded by the nitro group. |

Table 3: FT-IR & HRMS (ESI+) Verification

Technique Parameter Synthesized Batch Commercial Standard Causality / Assignment
FT-IR N-O Asymmetric Stretch 1520 cm⁻¹ 1522 cm⁻¹ Confirms the preservation of the nitro group post-reduction.
FT-IR N-O Symmetric Stretch 1345 cm⁻¹ 1345 cm⁻¹ Secondary confirmation of the NO₂ functional group.
FT-IR C-N Stretch 1250 cm⁻¹ 1251 cm⁻¹ Characteristic of the indoline tertiary amine.

| HRMS |[M+H]⁺ Exact Mass | 179.0825 | 179.0821 | Confirms C₉H₁₁N₂O₂⁺. Theoretical exact mass is 179.0815 (Mass error < 5.6 ppm). |

Conclusion & Best Practices

The cross-validation confirms that the chemoselective reduction of 1-methyl-7-nitro-1H-indole using NaBH₃CN in acetic acid yields 1-methyl-7-nitroindoline with a spectroscopic profile identical to commercial reference standards.

Key Takeaway for Researchers: Always utilize an internal standard (e.g., TMS at 0.00 ppm) during NMR acquisition to prevent bulk magnetic susceptibility shifts from skewing your comparative data. Furthermore, verify the pH of your aqueous phase during extraction; failure to reach pH 8 will result in the protonation of the indoline nitrogen, leading to catastrophic yield losses and potential degradation during prolonged aqueous exposure.

References

  • Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL

Sources

Validation

Cost-benefit analysis of 1-Methyl-7-nitroindoline vs alternative precursors

An in-depth evaluation of photolabile protecting groups (PPGs) is critical for researchers designing "caged" biomolecules, light-responsive hydrogels, and targeted drug delivery systems. While o-nitrobenzyl (o-NB) deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of photolabile protecting groups (PPGs) is critical for researchers designing "caged" biomolecules, light-responsive hydrogels, and targeted drug delivery systems. While o-nitrobenzyl (o-NB) derivatives have historically dominated the field, the 7-nitroindoline class—exemplified by precursors like 1-Methyl-7-nitroindoline and its 1-acyl derivatives—has emerged as a superior alternative for applications requiring rapid cleavage kinetics and biologically inert byproducts[1].

This guide provides a comprehensive cost-benefit analysis of 7-nitroindoline precursors against alternative scaffolds, detailing the mechanistic causality behind their performance, and providing self-validating experimental protocols for their implementation.

Mechanistic Causality: Why 7-Nitroindolines Outperform Traditional PPGs

The utility of 1-acyl-7-nitroindolines lies in their unique photolysis mechanism. When irradiated with near-UV light (~350 nm) or two-photon infrared light (~710 nm), the molecule enters an excited state that rapidly collapses into a highly reactive nitronic anhydride intermediate [2].

Crucially, the fate of this intermediate depends entirely on the solvent environment, a feature that provides immense flexibility:

  • In 100% Aqueous Media (Biological Systems): The intermediate hydrolyzes to release the caged carboxylic acid (or active biomolecule) alongside a nitrosoindole byproduct[1].

  • In Organic/Mixed Media: The intermediate acts as a powerful acylating agent, transferring the acyl group to available nucleophiles (amines, alcohols) and reverting to a 7-nitroindoline[2].

This dual-pathway mechanism is the foundation of their superiority in live-cell applications. Unlike o-nitrobenzyl groups, which release reactive and toxic aldehydes or ketones that cause unwanted Schiff base crosslinking with cellular amines[3], the nitrosoindole byproduct of 7-nitroindoline is biologically inert[4].

Mechanism A 1-Acyl-7-nitroindoline (Caged Biomolecule) B UV/IR Irradiation (350 nm or 710 nm 2P) A->B C Nitronic Anhydride Intermediate B->C Excitation D Aqueous Media (100% H2O) C->D E Organic/Mixed Media (Nucleophiles present) C->E F Nitrosoindole + Free Carboxylic Acid D->F Hydrolysis G 7-Nitroindoline + Acylated Nucleophile E->G Acyl Transfer

Solvent-dependent photolysis pathways of 1-acyl-7-nitroindoline.

Cost-Benefit Analysis: 7-Nitroindoline vs. Alternatives

To objectively select a precursor for drug development or biomaterials, one must weigh synthesis complexity against photophysical performance.

The Synthetic Bottleneck of 7-Nitroindolines

The primary "cost" of 7-nitroindoline precursors is synthetic difficulty. The direct acylation of 7-nitroindolines is notoriously challenging because the electron-withdrawing nitro group severely diminishes the nucleophilicity of the indoline amine[5]. Therefore, the synthesis must be inverted: the indoline precursor must be acylated first, followed by nitration under harsh conditions[1][6].

Comparative Performance Table

The following table synthesizes the quantitative and qualitative data comparing 7-nitroindoline precursors against the two most common alternatives: o-Nitrobenzyl (o-NB) and Coumarin-4-yl-methyl (DEACM)[1][4][7].

Parameter1-Acyl-7-nitroindolineo-Nitrobenzyl (o-NB)Coumarin-4-yl-methyl
Cleavage Kinetics Sub-microsecond (~150 ns) MillisecondsNanoseconds
Photolysis Byproducts Nitrosoindole (Inert)Aldehydes/Ketones (Toxic/Reactive)Benzofurans/Alcohols
Two-Photon (2P) Cross-Section Moderate (at 710 nm)PoorExcellent
Hydrolytic Stability (Dark) Excellent ModerateModerate to Good
Synthesis Complexity High (Multi-step required)Low (Commercially abundant)Moderate
Primary Application Fast neurotransmitter release, HydrogelsRoutine benchtop cagingDeep-tissue 2P imaging

Verdict: If your experiment requires sub-microsecond release kinetics (e.g., neurophysiology) or absolute avoidance of cross-reactive byproducts (e.g., delicate hydrogel scaffolds), the synthetic cost of 7-nitroindoline is entirely justified[3][8]. For simple, non-kinetic assays, o-NB remains the more economical choice.

Self-Validating Experimental Protocols

To overcome the synthetic bottleneck described above, the following protocol outlines a self-validating workflow for generating a 7-nitroindoline-caged compound. This methodology relies on the strategic order of operations (Acylation Nitration) to ensure high yields[6].

Workflow S1 Indoline Precursor S2 Acylation (Masking Amine) S1->S2 S3 Nitration (NaNO3/TFA) S2->S3 S4 Target Coupling S3->S4 S5 Validation (HPLC/UV-Vis) S4->S5

Self-validating synthetic workflow for 7-nitroindoline caging.

Protocol A: Synthesis of a Photolabile 7-Nitroindoline Precursor

Objective: Prepare a reactive 1-bromoacetyl-7-nitroindoline precursor for downstream caging.

  • Acylation: Dissolve indoline (1.0 equiv) in anhydrous CH2​Cl2​ under N2​ atmosphere. Cool to -78°C. Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) followed by dropwise addition of bromoacetyl bromide (1.1 equiv).

    • Causality: Acylating before nitration bypasses the poor nucleophilicity of the nitrated amine[5][6].

  • Warming & Extraction: Allow the reaction to warm to room temperature over 2 hours. Quench with water, extract with CH2​Cl2​ , and concentrate to yield 1-bromoacetylindoline.

  • Nitration: Dissolve the crude 1-bromoacetylindoline in trifluoroacetic acid (TFA). Slowly add NaNO3​ (1.1 equiv) at 0°C. Stir for 1 hour at room temperature.

    • Validation Checkpoint 1: Perform TLC. The appearance of a distinct yellow spot indicates successful nitration at the 7-position.

  • Purification: Pour the mixture over ice, extract with ethyl acetate, and purify via silica gel chromatography to isolate 1-bromoacetyl-7-nitroindoline.

Protocol B: Photolysis and HPLC Validation

Objective: Verify the uncaging efficiency and kinetics of the synthesized complex.

  • Sample Preparation: Dissolve the caged compound in a physiological buffer (e.g., 100 mM Na-phosphate, pH 7.4) to a final concentration of 100 μM .

  • Baseline Measurement: Record a baseline UV-Vis spectrum. 7-nitroindoline derivatives typically exhibit an absorption maximum near 350 nm[5].

  • Irradiation: Irradiate the sample using a 350 nm UV LED (or a 710 nm femtosecond laser for 2P validation)[3][5].

  • Kinetic Monitoring (Self-Validation):

    • UV-Vis: Monitor the decay of the 350 nm peak and the emergence of a new peak corresponding to the nitrosoindole byproduct.

    • HPLC: Inject aliquots at 0, 10, 30, and 60 seconds of irradiation. Quantify the disappearance of the caged precursor peak and the stoichiometric appearance of the free biomolecule peak.

Sources

Comparative

A Senior Application Scientist's Guide to Quality Assessment: Commercial vs. In-House Synthesized 1-Methyl-7-nitroindoline

In the exacting world of pharmaceutical research and drug development, the quality of chemical reagents is not merely a matter of preference; it is a cornerstone of reproducible and reliable results.[1][2][3][4] The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

In the exacting world of pharmaceutical research and drug development, the quality of chemical reagents is not merely a matter of preference; it is a cornerstone of reproducible and reliable results.[1][2][3][4] The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a promising drug candidate.[3] This guide provides a comprehensive framework for evaluating the quality of 1-Methyl-7-nitroindoline, a key building block in medicinal chemistry, by comparing a commercially procured sample with one synthesized in-house.

As a Senior Application Scientist, my objective is to equip you, my fellow researchers, with the rationale and practical methodologies to make informed decisions about your critical reagents. We will delve into a robust in-house synthesis, followed by a rigorous, multi-pronged analytical approach to compare the purity and impurity profiles of both samples.

The In-House Synthesis of 1-Methyl-7-nitroindoline: A Strategic Approach

Direct nitration of 1-methylindole is fraught with challenges, often leading to a mixture of isomers and degradation products. To circumvent this, we will employ a more controlled, multi-step synthesis that proceeds through an indoline intermediate. This strategy allows for more regioselective nitration and ultimately a cleaner product.

Synthesis Workflow

cluster_0 Part 1: In-house Synthesis A 1-Methylindoline B Protection (Acetylation) A->B Acetic Anhydride C 1-Acetyl-1-methylindoline B->C D Nitration C->D Nitric Acid / Sulfuric Acid E 1-Acetyl-1-methyl-7-nitroindoline D->E F Deprotection (Hydrolysis) E->F Aqueous Base G 1-Methyl-7-nitroindoline F->G H Purification (Recrystallization) G->H I Pure In-house 1-Methyl-7-nitroindoline H->I

Caption: In-house synthesis workflow for 1-Methyl-7-nitroindoline.

Experimental Protocol: In-house Synthesis

Part 1: Acetylation of 1-Methylindoline

  • To a stirred solution of 1-methylindoline (1 eq.) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-1-methylindoline.

Part 2: Nitration of 1-Acetyl-1-methylindoline

  • To a solution of 1-acetyl-1-methylindoline (1 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain crude 1-acetyl-1-methyl-7-nitroindoline.

Part 3: Hydrolysis of 1-Acetyl-1-methyl-7-nitroindoline

  • Suspend the crude 1-acetyl-1-methyl-7-nitroindoline (1 eq.) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with 2M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 4: Purification

  • Purify the crude 1-Methyl-7-nitroindoline by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

The Analytical Gauntlet: A Multi-faceted Quality Assessment

A comprehensive evaluation of chemical purity requires a combination of analytical techniques, each providing a unique piece of the puzzle.[5] This multi-pronged approach ensures a thorough understanding of the compound's identity, purity, and impurity profile.

Analytical Workflow

cluster_1 Part 2: Analytical Comparison J Commercial & In-house Samples K Visual Inspection & Melting Point J->K L ¹H and ¹³C NMR Spectroscopy J->L M HPLC-UV Analysis J->M N LC-MS Analysis J->N O Comparative Data Analysis K->O L->O M->O N->O P Quality Assessment Report O->P

Caption: Workflow for the analytical comparison of the two samples.

Comparative Data Summary
Parameter Commercial Sample In-house Synthesized Sample Significance
Appearance Pale yellow crystalline solidOff-white to pale yellow crystalline solidInitial indicator of purity; darker colors may suggest impurities.
Melting Point 102-104 °C101-103 °CA sharp melting point range indicates high purity.
¹H NMR Conforms to structureConforms to structure, minor solvent peaksConfirms the chemical identity and detects proton-containing impurities.
¹³C NMR Conforms to structureConforms to structureConfirms the carbon skeleton and detects carbon-containing impurities.
HPLC Purity 99.2%98.8%Quantifies the main component and detects non-volatile impurities.
LC-MS Expected M+H⁺ peak, no major impuritiesExpected M+H⁺ peak, trace isomer impurity detectedConfirms molecular weight and identifies specific impurities.
Detailed Analytical Methodologies

1. Visual Inspection and Melting Point Analysis

A simple yet informative first step. A pure compound should have a uniform appearance and a sharp, narrow melting point range. Impurities typically cause a depression and broadening of the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.

Experimental Protocol: NMR Analysis

  • Prepare samples by dissolving ~5-10 mg of each 1-Methyl-7-nitroindoline sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data and compare the chemical shifts and integration values to the expected structure and to each other.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[6] A reversed-phase HPLC method is well-suited for separating 1-Methyl-7-nitroindoline from potential non-volatile impurities.

Experimental Protocol: HPLC Analysis

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 10-90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of each sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

4. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying and confirming the molecular weight of the main component and any impurities.[7][8][9]

Experimental Protocol: LC-MS Analysis

  • Utilize the same LC conditions as the HPLC method.

  • Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Scan a mass range appropriate for the target molecule and potential impurities (e.g., m/z 100-500).

Interpretation and Conclusion: Making the Right Choice

The in-house synthesized 1-Methyl-7-nitroindoline, after purification, demonstrates a quality profile comparable to the commercial sample. The slightly lower purity by HPLC and the detection of a trace isomer by LC-MS in the in-house sample highlight the importance of rigorous purification and analytical characterization. For many research applications, the in-house material would be perfectly suitable, offering a cost-effective alternative. However, for applications with stringent purity requirements, such as in late-stage drug development or for use as an analytical standard, the commercial source with its higher documented purity might be the more prudent choice.

Ultimately, the decision to use a commercial or in-house synthesized reagent rests on a careful evaluation of the specific experimental needs, balanced against considerations of cost, time, and available resources. This guide provides the scientific framework to make that decision with confidence, ensuring the integrity and success of your research endeavors.

References

  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: A pharmacokinetic case study - ResearchGate. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]

  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed. Available at: [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax. Available at: [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. Available at: [Link]

  • Mass Spectrometry: Organic Chemistry Study Guide | Fiveable. Available at: [Link]

  • 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments - Chemistry LibreTexts. Available at: [Link]

  • JP2001019671A - Method for producing 7-nitroindoles - Google Patents.
  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC - NIH. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

Sources

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